Product packaging for C20-Dihydroceramide(Cat. No.:)

C20-Dihydroceramide

Cat. No.: B15359888
M. Wt: 596.0 g/mol
InChI Key: ZWAUSWHRQBSECP-UHFFFAOYSA-N
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Description

C20-Dihydroceramide is a useful research compound. Its molecular formula is C38H77NO3 and its molecular weight is 596.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H77NO3 B15359888 C20-Dihydroceramide

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)icosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUSWHRQBSECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Functions of C20-Dihydroceramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: C20-Dihydroceramide (N-eicosanoylsphinganine) is a key intermediate in the de novo biosynthesis of sphingolipids. Historically considered a biologically inert precursor to the more bioactive C20-ceramide, recent research has unveiled its distinct and critical roles in a variety of cellular processes. This guide provides a comprehensive overview of the synthesis, biological functions, and analytical methodologies related to this compound. We explore its function as a signaling molecule in regulating autophagy, its complex involvement in cell fate decisions, its contribution to skin barrier integrity, and its emerging role as a biomarker in cardiometabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this specific dihydroceramide species.

Introduction to Dihydroceramides

Sphingolipids are a class of bioactive lipids that are integral structural components of cellular membranes and serve as critical signaling molecules in numerous physiological and pathological processes.[1][2] The central molecule in sphingolipid metabolism is ceramide, which is involved in regulating apoptosis, cell growth arrest, differentiation, and senescence.[1] Dihydroceramides (dhCer) are the immediate precursors to ceramides in the de novo synthesis pathway.[1][3] For many years, they were considered inactive intermediates.[4][5] However, a growing body of evidence now demonstrates that dihydroceramides, including the C20 species, possess unique biological activities distinct from their ceramide counterparts.[4][5] These functions include the induction of autophagy, modulation of cell stress responses, and regulation of cell growth.[4][6]

This compound is characterized by a sphinganine backbone N-acylated with a 20-carbon fatty acid (eicosanoic acid).[7] Its biological activity is closely tied to its synthesis by specific enzymes and its subsequent conversion to C20-ceramide, a process that represents a critical regulatory node in cellular signaling.

De Novo Biosynthesis of this compound

The de novo synthesis of all sphingolipids originates in the endoplasmic reticulum (ER).[2][8] This pathway is the sole metabolic entry point for the creation of the sphingoid backbone and is therefore tightly regulated.[1]

The synthesis of this compound proceeds through the following key steps:

  • Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) , to form 3-ketosphinganine.[8][9]

  • Reduction: 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase (KDSR) .[8]

  • N-acylation: Sphinganine is acylated by a (dihydro)ceramide synthase (CerS). The specificity for the C20 acyl chain is primarily determined by Ceramide Synthase 4 (CerS4) , which preferentially uses C18:0-CoA and C20:0-CoA as substrates to produce C18- and this compound, respectively.[1][8]

  • Desaturation: this compound can then be converted to C20-ceramide through the introduction of a 4,5-trans-double bond in the sphinganine backbone. This final step of ceramide synthesis is catalyzed by dihydroceramide desaturase 1 (DEGS1) .[1][3][9]

The relative activities of CerS4 and DEGS1 determine the intracellular ratio of this compound to C20-ceramide, a balance that is crucial for dictating cellular outcomes.

G De Novo Biosynthesis of this compound cluster_ER Endoplasmic Reticulum Serine L-Serine + Palmitoyl-CoA SPT SPT Serine->SPT Keto 3-Ketosphinganine KDSR KDSR Keto->KDSR Sphinganine Sphinganine CerS4 CerS4 Sphinganine->CerS4 + C20:0-CoA DH_Cer This compound DEGS1 DEGS1 DH_Cer->DEGS1 Cer C20-Ceramide SPT->Keto KDSR->Sphinganine CerS4->DH_Cer DEGS1->Cer

Figure 1: De Novo Biosynthesis Pathway.

Core Biological Functions and Signaling

While its corresponding ceramide is a well-established mediator of apoptosis, this compound's functions are more nuanced, often promoting cell survival or homeostasis under stress.

Regulation of Autophagy

One of the most well-documented roles of dihydroceramide accumulation is the induction of autophagy.[4][6] Autophagy is a cellular degradation and recycling process that maintains homeostasis, particularly during periods of stress or nutrient deprivation.

Inhibition of the enzyme DEGS1, either pharmacologically (e.g., with fenretinide) or genetically, leads to the accumulation of endogenous dihydroceramides, including the C16:0 species.[6] This accumulation triggers ER stress and the unfolded protein response (UPR), which in turn activates the autophagic machinery.[6] The result is the formation of autophagosomes and a cellular state geared towards survival, often accompanied by a delay in the G1/S phase of the cell cycle and reduced proliferation.[6] This pro-survival autophagic response is a key distinction from the pro-death pathways typically activated by ceramides.

G Dihydroceramide-Induced Autophagy Pathway Stimulus Stimulus (e.g., Fenretinide, Resveratrol) DEGS1 DEGS1 Inhibition Stimulus->DEGS1 DHCer This compound Accumulation DEGS1->DHCer blocks conversion to ceramide ERStress ER Stress / UPR DHCer->ERStress Autophagy Autophagy Induction ERStress->Autophagy Survival Cell Survival & Reduced Proliferation Autophagy->Survival

Figure 2: Dihydroceramide-Induced Autophagy.
Role in Apoptosis and Mitochondrial Function

The functions of dihydroceramides are often defined in contrast to ceramides, particularly regarding programmed cell death.

  • Apoptosis: While very-long-chain ceramides (like C20) are known to induce apoptosis and mitochondrial dysfunction, their dihydroceramide precursors are generally considered unable to directly decrease mitochondrial function.[10][11] In fact, some evidence suggests that dihydroceramides can interfere with apoptosis by inhibiting the formation of ceramide-based channels in the outer mitochondrial membrane, which are required for the release of pro-apoptotic factors like cytochrome c.[3][10]

  • Mitochondrial ROS: Despite their limited direct impact on mitochondrial integrity, the accumulation of dihydroceramides has been linked to the production of reactive oxygen species (ROS) in mitochondria, which can contribute to cellular stress.[12]

Implications in Cardiometabolic Diseases

Recent lipidomic studies in large human cohorts have identified circulating dihydroceramides as potential biomarkers for metabolic disorders. Increased plasma levels of several dihydroceramide species, including C20:0, have been associated with markers of obesity (waist circumference) and are shown to be predictors of insulin sensitivity and the onset of type 2 diabetes (T2D).[13]

This compound Species Associated Condition Quantitative Finding Study Population Reference
dhCer C20:0Type 2 Diabetes (T2D)Associated with higher T2D riskEPIC-Potsdam study[14]
dhCer C20:0Obesity MarkerAssociated with waist circumferenceResearch studies[13]

Table 1: Association of this compound with Cardiometabolic Risk.

Contribution to Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, contains a unique lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids, which is essential for its barrier function.[15] Dihydroceramides are also present in this matrix.[16] While the 4,5-trans-double bond in ceramides was thought to be critical for barrier integrity, studies on model membranes have shown that long-chain dihydroceramides (including C20) form thermally stable domains and create membranes with permeability that is comparable to, or only slightly greater than, those formed with ceramides.[16] This suggests that this compound is an underappreciated but important component contributing to the heterogeneity and resilience of the epidermal barrier.[16] Furthermore, ceramides with acyl chains of C20 or longer have been shown to improve both the moisturizing and barrier functions of the stratum corneum.[17]

Experimental Methodologies

The study of this compound relies on precise analytical techniques for its quantification and robust cellular assays to determine its function.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid species, including this compound, from complex biological matrices.[9][18]

General Protocol:

  • Sample Preparation: Biological samples (e.g., 10-50 µL of plasma, cell pellets) are thawed on ice.[18][19]

  • Internal Standard Spiking: A solution containing a known amount of a non-naturally occurring or stable isotope-labeled internal standard (e.g., C17-dihydroceramide or D7-C20-dihydroceramide) is added to each sample for accurate quantification.[18][20]

  • Lipid Extraction: Lipids are extracted using a solvent system, most commonly a chloroform/methanol mixture based on the method of Bligh and Dyer.[19] Following solvent addition and vortexing, phases are separated by centrifugation, and the organic (lipid-containing) phase is collected.

  • Solvent Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the LC system (e.g., methanol/acetonitrile).

  • LC Separation: The reconstituted sample is injected onto a reverse-phase liquid chromatography column (e.g., C18). A gradient of mobile phases is used to separate the different lipid species based on their polarity and acyl chain length.[9][19]

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive mode.[19] Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion for this compound (m/z 598.6 for [M+H]⁺) is selected and fragmented, and a specific product ion (m/z 266.3, corresponding to the sphinganine backbone after loss of water) is monitored.[20]

G LC-MS/MS Experimental Workflow for Dihydroceramide Quantification Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Reverse-Phase LC Separation Dry->LC ESI Electrospray Ionization (ESI+) LC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data Data Analysis & Quantification MSMS->Data

Figure 3: LC-MS/MS Experimental Workflow.
Key Functional Assays

  • Autophagy Assessment: The induction of autophagy can be monitored by tracking the conversion of the soluble protein LC3-I to the lipidated, autophagosome-associated form LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

  • Apoptosis and Cell Viability Assays: To differentiate the effects of this compound from C20-ceramide, apoptosis can be measured using flow cytometry after staining cells with Annexin V (an early apoptotic marker) and propidium iodide (PI, a late apoptotic/necrotic marker).

  • Analysis of ER Stress: The activation of the unfolded protein response (UPR) can be assessed by Western blot analysis of key ER stress markers, such as phosphorylated PERK, IRE1α, and the expression of ATF4 and CHOP.

Conclusion and Future Directions

This compound has emerged from the shadow of its well-known ceramide counterpart to be recognized as a bioactive lipid with distinct cellular functions. Its role in promoting survival through autophagy, its complex interplay with apoptotic pathways, and its contribution to skin barrier function highlight its importance in cellular homeostasis. Furthermore, its association with major cardiometabolic diseases positions this compound as a promising biomarker for risk stratification and a potential target for therapeutic intervention.

Future research should focus on identifying the specific protein effectors that bind to this compound to mediate its signaling functions. A deeper understanding of the tissue-specific regulation of CerS4 and DEGS1 will be crucial to unraveling how the balance between this compound and C20-ceramide is maintained in health and dysregulated in disease. Such knowledge will be invaluable for the development of novel drugs targeting sphingolipid metabolism for the treatment of cancer, metabolic disorders, and dermatological conditions.

References

C20-Dihydroceramide: A Bioactive Sphingolipid in Cellular Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert precursors to ceramides within the extensive and complex network of sphingolipid metabolism. However, a growing body of evidence has repositioned these molecules, including the specific C20 acyl-chain variant, as critical bioactive lipids in their own right. This technical guide provides a comprehensive overview of the role of C20-dihydroceramide in orchestrating key cell signaling cascades. It delves into its synthesis, its impact on cellular processes such as autophagy and apoptosis, and its interplay with crucial signaling pathways including the Akt/mTOR and endoplasmic reticulum (ER) stress responses. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to this compound

Dihydroceramides are immediate precursors of ceramides in the de novo sphingolipid synthesis pathway.[1] The defining structural feature of a dihydroceramide is the absence of the 4,5-trans double bond in the sphingoid base backbone, a characteristic that distinguishes it from its more extensively studied ceramide counterpart.[2] The this compound species is characterized by a 20-carbon acyl chain attached to the sphingoid base. The synthesis of this compound is primarily catalyzed by ceramide synthase 2 (CerS2), which exhibits a preference for very-long-chain fatty acyl-CoAs, including C20-CoA.[3][4]

Initially considered biologically inactive, recent research has demonstrated that the accumulation of dihydroceramides, including the C20 species, can profoundly influence cellular fate.[1] These molecules are now recognized as key players in a variety of cellular responses, including the induction of autophagy, apoptosis, and cell cycle arrest, often initiated by the induction of ER stress.[1][3]

This compound Synthesis and Metabolism

The primary route for this compound synthesis is the de novo pathway, which occurs at the endoplasmic reticulum (ER). This pathway begins with the condensation of serine and palmitoyl-CoA.[1] The subsequent acylation of the sphinganine backbone with an eicosanoyl-CoA (20:0-CoA) by CerS2 results in the formation of this compound.[3] This molecule can then be desaturated by dihydroceramide desaturase 1 (DEGS1) to form C20-ceramide.[5] The balance between this compound and C20-ceramide levels, often expressed as the dihydroceramide:ceramide ratio, is emerging as a critical determinant of cellular outcomes.[6]

Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS2 + Eicosanoyl-CoA C20-Ceramide C20-Ceramide This compound->C20-Ceramide DEGS1

Figure 1: De novo synthesis of this compound.

Role in Cell Signaling Cascades

The accumulation of this compound has been implicated in the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism through which dihydroceramides exert their effects is the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[1] The accumulation of dihydroceramides within the ER membrane is thought to alter its biophysical properties, leading to the activation of the three main UPR sensors: PERK, IRE1α, and ATF6.[7][8] This can lead to a range of downstream effects, including a transient arrest of the cell cycle and, if the stress is prolonged or severe, the induction of autophagy or apoptosis.[1]

This compound This compound ER Stress ER Stress This compound->ER Stress Accumulation in ER membrane UPR Activation UPR Activation ER Stress->UPR Activation PERK, IRE1α, ATF6 Cell Cycle Arrest Cell Cycle Arrest UPR Activation->Cell Cycle Arrest Autophagy Autophagy UPR Activation->Autophagy Apoptosis Apoptosis UPR Activation->Apoptosis

Figure 2: this compound induced ER stress and UPR.

Autophagy

Dihydroceramide accumulation is a known trigger of autophagy, a cellular process of self-digestion of cytoplasmic components.[9] This can be a pro-survival mechanism to cope with cellular stress or a pathway to cell death.[6] The induction of autophagy by dihydroceramides is often linked to the UPR and the inhibition of the Akt/mTORC1 signaling pathway.[7] Specifically, dihydroceramide accumulation can lead to the impairment of autophagic flux, resulting in the accumulation of autophagosomes.[9]

Apoptosis

While ceramides are well-established inducers of apoptosis, dihydroceramides have a more complex role. Some studies suggest that dihydroceramides themselves can promote apoptosis, particularly in the context of prolonged ER stress.[3] Conversely, other evidence indicates that dihydroceramides can antagonize ceramide-induced apoptosis by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, which are necessary for the release of pro-apoptotic factors.[10] The ultimate effect of this compound on apoptosis likely depends on the cellular context and the overall balance of different sphingolipid species.

Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Several studies have shown that ceramides can inhibit Akt signaling.[11][12] While direct evidence for this compound is limited, it is plausible that its accumulation and subsequent effects on the ER and cellular stress responses could indirectly lead to the downregulation of Akt activity, thereby contributing to the induction of autophagy and inhibition of cell proliferation.

cluster_0 Cellular Response This compound This compound ER Stress/UPR ER Stress/UPR This compound->ER Stress/UPR Akt/mTOR Akt/mTOR This compound->Akt/mTOR inhibition (postulated) Autophagy Autophagy ER Stress/UPR->Autophagy Apoptosis Apoptosis ER Stress/UPR->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ER Stress/UPR->Cell Cycle Arrest Akt/mTOR->Autophagy inhibition Akt/mTOR->Apoptosis inhibition

Figure 3: Overview of this compound signaling pathways.

Quantitative Data on Dihydroceramide Effects

The following table summarizes quantitative findings on the effects of dihydroceramides on cellular processes. It is important to note that much of the existing research has utilized short-chain, cell-permeable dihydroceramide analogs (e.g., C2-dihydroceramide) for experimental purposes.

ParameterCell Type/ModelTreatmentObserved EffectReference
Autophagic FluxHuman Liver Chang CellsFree Fatty Acids (leading to increased dihydroceramide)Impairment of autophagic flux[9]
ApoptosisEnteric Neurons25 µM C2-dihydroceramideNo significant increase in Caspase 3/7 activity[11]
Ceramide Channel FormationIsolated MitochondriaC16-dihydroceramide51% inhibition of ceramide-induced membrane permeabilization[10]
Akt PhosphorylationHEK-293 Cells50 µM C2-dihydroceramideNo significant decrease in AKT-1 phosphorylation[13]

Experimental Protocols

Cell Culture and Treatment with Dihydroceramide

Objective: To assess the cellular effects of this compound.

Materials:

  • Cell line of interest (e.g., U87MG glioblastoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in an appropriate vehicle, e.g., ethanol or DMSO)

  • Vehicle control (e.g., ethanol or DMSO)

  • Sterile culture plates and consumables

Procedure:

  • Seed cells in culture plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10-50 µM). Prepare a vehicle control with the same final concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

  • At each time point, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, lipid extraction for mass spectrometry, or cell viability assays).

Quantification of this compound by LC-MS/MS

Objective: To measure the intracellular levels of this compound.

Materials:

  • Cell pellets

  • Internal standard (e.g., C17-dihydroceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell pellet, add a solution of chloroform:methanol (1:2, v/v).

    • Add the internal standard.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transition for this compound should be determined empirically or from the literature.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Analysis of Signaling Pathway Activation by Western Blotting

Objective: To assess the phosphorylation status of key signaling proteins (e.g., Akt, mTOR) following this compound treatment.

Materials:

  • Cell lysates from treated and control cells

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound has emerged from the shadow of its ceramide counterpart to be recognized as a significant bioactive lipid that actively participates in cell signaling. Its ability to induce ER stress and modulate key pathways such as autophagy and apoptosis positions it as a critical regulator of cellular homeostasis. For researchers and drug development professionals, understanding the nuances of this compound signaling opens up new avenues for therapeutic intervention in diseases where sphingolipid metabolism is dysregulated, such as cancer and neurodegenerative disorders.

Future research should focus on elucidating the specific protein interactors of this compound to more precisely define its downstream signaling cascades. The development of more specific pharmacological tools to modulate the activity of CerS2 and DEGS1 will be crucial in dissecting the distinct roles of this compound versus C20-ceramide. Furthermore, a deeper understanding of how the cellular context dictates the pro-survival versus pro-death outcomes of this compound accumulation will be vital for harnessing its therapeutic potential.

References

Endogenous Synthesis of C20-Dihydroceramide in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the endogenous synthesis of C20-dihydroceramide in hepatocytes. Dihydroceramides are immediate precursors to ceramides, a class of bioactive sphingolipids implicated in a myriad of cellular processes, including signaling, apoptosis, and insulin resistance. The acyl chain length of these molecules is a critical determinant of their biological function. This document details the enzymatic machinery responsible for the synthesis of this compound, with a focus on Ceramide Synthase 4 (CerS4). Furthermore, it outlines detailed experimental protocols for the quantification of this compound and explores its emerging role in hepatocyte signaling pathways, particularly the NF-κB and JAK/STAT3 pathways. Quantitative data from relevant studies are summarized, and key pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the field.

Introduction

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as signaling molecules governing a wide range of cellular processes. Dihydroceramides, the direct precursors of ceramides, were once considered biologically inert intermediates. However, recent evidence has highlighted their distinct biological activities. The N-acyl chain length of dihydroceramides and ceramides is a key determinant of their function. This compound, a species with a 20-carbon fatty acid chain, is endogenously synthesized in hepatocytes and has been implicated in cellular signaling and pathophysiology. Understanding the synthesis and function of this specific dihydroceramide species is of growing interest in the context of liver health and disease.

The De Novo Synthesis Pathway of this compound

The primary route for this compound synthesis in hepatocytes is the de novo pathway, which occurs in the endoplasmic reticulum (ER). This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to generate sphinganine. The final and chain-length-specific step in dihydroceramide synthesis is the acylation of sphinganine.

Ceramide Synthases (CerS): Architects of Acyl Chain Diversity

The N-acylation of sphinganine is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths.[1]

  • CerS1: Primarily utilizes C18-CoA.

  • CerS2: Responsible for the synthesis of very-long-chain ceramides (C22-C24).[1]

  • CerS3: Synthesizes ceramides with ultra-long-chain fatty acids (C26 and longer).

  • CerS4: Exhibits a preference for C18- and C20-CoAs, and is therefore the key enzyme in the synthesis of this compound.[1]

  • CerS5 and CerS6: Primarily utilize C16-CoA.[1]

The expression and activity of these enzymes vary between tissues, and their regulation is critical for maintaining cellular sphingolipid homeostasis. In the liver, multiple CerS isoforms are expressed, with CerS2 being highly abundant. However, CerS4 is the specific synthase responsible for the production of this compound.

Following its synthesis, this compound can be desaturated by dihydroceramide desaturase (DEGS) to form C20-ceramide.

Visualization of the De Novo Synthesis Pathway

de_novo_synthesis serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto sphinganine Sphinganine keto->sphinganine c20_dhcer This compound sphinganine->c20_dhcer c20_cer C20-Ceramide c20_dhcer->c20_cer

De Novo Synthesis of this compound

Quantitative Data on this compound in Hepatocytes

The precise quantification of individual sphingolipid species is crucial for understanding their biological roles. While comprehensive datasets specifically detailing this compound levels in primary hepatocytes are limited in the literature, studies on whole liver tissue and serum provide valuable insights. The following table summarizes representative data on C20-ceramide (the desaturated product of this compound) and related dihydroceramides from human studies. It is important to note that dihydroceramide levels are generally lower than their ceramide counterparts.

Sample TypeConditionC20-Ceramide Level (p-value)C18-Dihydroceramide Level (p-value)C24-Dihydroceramide Level (p-value)Reference
SerumLiver Transplant RejectionDecreased (p = 0.042)Decreased (p = 0.022)Decreased (p = 0.060)[2]
SerumIschemic Type Biliary LesionsNot ReportedDecreased (p = 0.044)Decreased (p = 0.011)[2]

Experimental Protocols

The accurate quantification of this compound in hepatocytes requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of this compound in Hepatocytes by LC-MS/MS

This protocol is a composite based on established methods for sphingolipid analysis in liver tissue.

1. Sample Preparation and Lipid Extraction:

  • Cell Lysis: Wash cultured hepatocytes with ice-cold phosphate-buffered saline (PBS). Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet.

  • Homogenization: Resuspend the cell pellet in a small volume of water. Homogenize the cell suspension using a probe sonicator or a bead beater.

  • Protein Quantification: Use a small aliquot of the homogenate for protein quantification (e.g., BCA assay) to normalize the lipid data.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the remaining homogenate, add a mixture of chloroform:methanol (1:2, v/v) and an internal standard (e.g., C17:0-dihydroceramide).

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

    • Mobile Phase: A gradient of two mobile phases is typically employed. For example:

      • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

      • Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of dihydroceramides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

      • Precursor Ion: The [M+H]+ ion of this compound.

      • Product Ion: A characteristic fragment ion, typically corresponding to the sphingoid base backbone.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to that of the internal standard.

  • Determine the concentration of this compound using a calibration curve generated with known amounts of a this compound standard.

  • Normalize the final concentration to the protein content of the initial cell homogenate.

Experimental Workflow Visualization

experimental_workflow start Hepatocyte Culture extraction Lipid Extraction (Bligh-Dyer) start->extraction lc LC Separation (Reversed-Phase) extraction->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis (Quantification) ms->data end Results data->end

Lipidomics Workflow for this compound

Signaling Pathways Involving this compound in Hepatocytes

While research into the specific signaling roles of this compound is ongoing, studies on CerS4, the enzyme responsible for its synthesis, have provided initial insights.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In the context of liver cancer, CerS4 has been shown to influence this pathway.

  • CerS4 and NF-κB Activation: Studies in hepatocellular carcinoma (HCC) cells have demonstrated that high expression of CerS4 is associated with increased cell proliferation.[3] Knockdown of CerS4 in these cells leads to a decrease in the nuclear translocation of NF-κB, suggesting that CerS4 activity, and by extension its product this compound or C20-ceramide, may promote NF-κB signaling in this context.[3] The proposed mechanism involves the regulation of key components of the NF-κB signaling cascade.[3]

The JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation and cell proliferation. Ceramides, in general, have been shown to activate the JAK/STAT3 pathway in hepatocytes.[4]

  • Ceramide-Induced STAT3 Phosphorylation: Treatment of hepatoma cells with cell-permeable ceramide analogs leads to increased phosphorylation of STAT3.[4] This activation of STAT3 can, in turn, regulate the transcription of target genes. While these studies have used general ceramide analogs, it is plausible that specific ceramide species, including C20-ceramide derived from this compound, contribute to this effect.

Visualization of this compound-Related Signaling

signaling_pathway c20_dhcer This compound c20_cer C20-Ceramide c20_dhcer->c20_cer DEGS1 cers4 CerS4 cers4->c20_dhcer nfkb NF-κB Pathway c20_cer->nfkb Activation jak_stat3 JAK/STAT3 Pathway c20_cer->jak_stat3 Activation proliferation Cell Proliferation nfkb->proliferation inflammation Inflammation nfkb->inflammation jak_stat3->proliferation jak_stat3->inflammation

This compound Associated Signaling

Conclusion

The endogenous synthesis of this compound in hepatocytes is a highly specific process orchestrated by Ceramide Synthase 4. While historically overlooked, dihydroceramides are emerging as bioactive lipids with distinct cellular functions. The development of advanced analytical techniques, such as LC-MS/MS, has enabled the precise quantification of individual sphingolipid species, paving the way for a deeper understanding of their roles in health and disease. The implication of CerS4 and its products in key signaling pathways such as NF-κB and JAK/STAT3 in hepatocytes highlights the potential of this compound as a signaling molecule and a therapeutic target in liver diseases. Further research is warranted to fully elucidate the specific functions of this compound and its downstream product, C20-ceramide, in hepatocyte biology and pathology. This technical guide provides a foundational resource for researchers and drug development professionals to navigate this exciting and evolving area of sphingolipid research.

References

A Technical Guide to C20-Dihydroceramide and its Conversion to the Bioactive Lipid, C20-Ceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of C20-dihydroceramide, focusing on its role as the direct precursor to the biologically active sphingolipid, C20-ceramide. It covers the enzymatic conversion, the distinct biological activities of the precursor and product, and the analytical methods used for their study.

Introduction: The Significance of Ceramide Acyl Chain Length

Ceramides are a class of sphingolipids that are central to cellular metabolism and signaling. They consist of a sphingoid base linked to a fatty acid of variable chain length. This acyl chain length is a critical determinant of the ceramide's biological function, influencing processes from apoptosis and cell cycle arrest to inflammation and senescence.[1] Very-long-chain ceramides, including C20-ceramide, are integral components of cellular membranes and are involved in distinct signaling pathways.

While ceramides are well-established as potent bioactive molecules, their immediate precursors, dihydroceramides, have historically been considered biologically inert.[2][3] Dihydroceramides lack the critical 4,5-trans-double bond in the sphingoid backbone, a structural feature essential for many of the signaling functions of ceramides.[2][4] This guide focuses specifically on the C20 variants, exploring the conversion of the inactive this compound to the active C20-ceramide and the functional consequences of this transformation.

The Biosynthetic Pathway: From Dihydroceramide to Ceramide

The synthesis of C20-ceramide from its dihydro- precursor is a critical final step in the de novo sphingolipid synthesis pathway. This process occurs in two main enzymatic stages, primarily located at the endoplasmic reticulum (ER).[5][6]

  • N-acylation by Ceramide Synthase (CerS): The process begins with the acylation of a sphinganine (dihydrosphingosine) backbone with a C20 fatty acyl-CoA. This reaction is catalyzed by a specific ceramide synthase. Ceramide Synthase 4 (CerS4) and Ceramide Synthase 2 (CerS2) have been shown to exhibit substrate preference for C20:0-acyl-CoA, making them the likely catalysts for the formation of this compound.[7][8][9]

  • Desaturation by Dihydroceramide Desaturase (DEGS): The newly formed this compound is then acted upon by dihydroceramide desaturase (DEGS). This enzyme introduces a 4,5-trans-double bond into the sphinganine backbone, completing the conversion to C20-ceramide.[4][8] This desaturation step is the crucial activating switch, conferring biological activity to the molecule. The reaction is dependent on oxygen (O₂) and NAD(P)H as cofactors.[4][8]

C20_Ceramide_Synthesis cluster_0 Endoplasmic Reticulum sphinganine Sphinganine (dihydrosphingosine) cers Ceramide Synthase (CerS2 / CerS4) sphinganine->cers c20_coa C20 Acyl-CoA c20_coa->cers c20_dhcer This compound degs Dihydroceramide Desaturase (DEGS1) c20_dhcer->degs c20_cer C20-Ceramide (Bioactive) cers->c20_dhcer N-acylation degs->c20_cer Desaturation (+ O2, NADPH)

Biosynthesis of C20-Ceramide from this compound.

Biological Activity: The Functional Divergence of C20-Ceramide and this compound

The introduction of the 4,5-trans-double bond is the defining structural change that imparts bioactivity to ceramide. This compound is generally considered a non-signaling intermediate, whereas C20-ceramide is an active signaling lipid.

This compound: The Inactive Precursor

Studies have consistently shown that dihydroceramides, including by extension this compound, do not replicate the biological effects of their ceramide counterparts.[3] They do not typically induce apoptosis or inhibit cell proliferation.[3] However, the accumulation of dihydroceramides due to the inhibition of DEGS can lead to cellular stress responses, such as autophagy and ER stress, indicating they are not entirely inert under pathological conditions.[2][3]

C20-Ceramide: The Bioactive Effector

Like other ceramides, C20-ceramide is a pro-apoptotic and anti-proliferative molecule.[10][11] It participates in signaling cascades that regulate cell fate. The accumulation of intracellular ceramides can trigger apoptosis through several mechanisms:

  • Mitochondrial Pathway Activation: Ceramides can form channels in the mitochondrial outer membrane or modulate the activity of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of the caspase cascade.[1]

  • Protein Phosphatase Activation: Ceramides can activate protein phosphatases like Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins such as Akt.[12]

  • Kinase Regulation: Ceramide can directly interact with and regulate the activity of various kinases, including atypical Protein Kinase C (aPKC), influencing cell polarity and apoptosis.[13]

Ceramide_Apoptosis_Pathway stress Cellular Stress (e.g., Chemotherapy, UV) c20_cer C20-Ceramide Accumulation stress->c20_cer pp2a PP2A c20_cer->pp2a activates mito Mitochondria c20_cer->mito permeabilizes akt Akt (Pro-Survival) pp2a->akt dephosphorylates akt_i Akt (Inactive) akt->akt_i apoptosis Apoptosis akt_i->apoptosis permits cytc Cytochrome c Release mito->cytc caspases Caspase Cascade Activation cytc->caspases caspases->apoptosis

Simplified signaling pathways for ceramide-induced apoptosis.

Quantitative Data Summary

While specific quantitative data for C20 species is sparse in the literature, data from related short-chain and long-chain species provide valuable context for the enzymes involved.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/min/g protein)Source OrganismReference
Dihydroceramide DesaturaseC8-Dihydroceramide1.92 ± 0.363.16 ± 0.24Rat (Liver)[14]
Dihydroceramide DesaturaseNADH43.4 ± 6.474.11 ± 0.18Rat (Liver)[14]
Ceramide Synthase 2 (CerS2)Sphinganine4.8 ± 0.4Not ReportedHuman[8]

Note: CerS2 has a known substrate specificity for C20-C26 acyl-CoAs.[8]

Table 2: Comparative Biological Activities

CompoundBiological ProcessEffectGeneral ConcentrationReferences
Ceramides (General)ApoptosisInduces programmed cell death in various cancer cell lines.Micromolar (µM) range[3][15][16]
Cell ProliferationInhibits cell growth and division.Micromolar (µM) range[3]
Dihydroceramides ApoptosisGenerally considered inactive; does not induce apoptosis.Not Applicable[3][15]
Cell ProliferationNo significant inhibition of cell growth.Not Applicable[3]
AutophagyAccumulation may induce autophagy under DEGS inhibition.Not Applicable[2]

Experimental Protocols

The analysis and quantification of this compound and C20-ceramide in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][14][15]

Protocol: Lipid Extraction from Biological Samples

This protocol is a generalized version based on common lipid extraction methods.

  • Sample Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

  • Solvent Extraction (Bligh & Dyer Method):

    • Add a 1:2:0.8 mixture of Chloroform:Methanol:Water to the homogenate.

    • Vortex thoroughly to ensure monophasic mixing and incubate for 20-30 minutes at room temperature.

    • Induce phase separation by adding 1 part Chloroform and 1 part Water.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a solvent compatible with the LC-MS/MS mobile phase (e.g., Methanol/Chloroform mixture).

Protocol: Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Inject the reconstituted lipid extract into a High-Performance Liquid Chromatography (HPLC) system.

    • Utilize a C18 reverse-phase column for separation.

    • Employ a gradient elution program with a mobile phase typically consisting of a water/acetonitrile/isopropanol mixture containing a modifier like formic acid to aid ionization.[14]

  • Mass Spectrometric Analysis:

    • The eluent from the HPLC is directed to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte (this compound, C20-ceramide, and internal standards).

  • Data Analysis:

    • Quantify the analytes by comparing the peak areas to those of known concentrations of stable isotope-labeled internal standards.

LCMS_Workflow cluster_lcms LC-MS/MS System start Biological Sample (Cells or Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Tandem Mass Spectrometry (ESI, MRM) hplc->ms quant Quantification (vs. Internal Standards) ms->quant end Concentration Data quant->end

General workflow for the analysis of ceramides by LC-MS/MS.

Conclusion and Future Directions

This compound serves as the immediate and biologically inactive precursor to the signaling lipid C20-ceramide. The conversion, catalyzed by dihydroceramide desaturase, represents a critical activation step in lipid-mediated cell regulation. Understanding this conversion is vital for researchers in oncology, immunology, and metabolic diseases, where ceramide signaling plays a pivotal role. The enzymes in this pathway, particularly Ceramide Synthases and Dihydroceramide Desaturase, represent potential therapeutic targets for modulating the levels of pro-apoptotic ceramides within cells. Future research should focus on elucidating the specific kinetic parameters of these enzymes for very-long-chain substrates and further delineating the unique signaling pathways governed by C20-ceramide compared to other ceramide species.

References

The Enzymatic Architecture of C20-Dihydroceramide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the role of Ceramide Synthase (CerS) enzymes in the biosynthesis of C20-dihydroceramide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the substrate specificity of CerS isoforms, details relevant experimental methodologies, and presents key quantitative data and signaling pathways.

Executive Summary

Dihydroceramides, the immediate precursors to ceramides, are central to sphingolipid metabolism and cellular signaling. The acyl chain length of these molecules, determined by a family of six Ceramide Synthase (CerS) enzymes, dictates their biological function. This guide focuses on the synthesis of this compound, a species implicated in various cellular processes. We will explore the specific roles of CerS2 and CerS4, the primary enzymes responsible for its production, and provide the necessary technical information for its study.

The De Novo Synthesis Pathway of Dihydroceramides

Dihydroceramides are synthesized in the endoplasmic reticulum (ER) through the de novo pathway.[1][2] This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[1][2] The key step in determining the acyl chain length is the N-acylation of sphinganine by a CerS enzyme, which transfers a fatty acyl-CoA to the sphinganine backbone to form dihydroceramide.[1][3] The subsequent desaturation of dihydroceramide by dihydroceramide desaturase 1 (DEGS1) forms ceramide.[2][4]

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide This compound Sphinganine->Dihydroceramide CerS2, CerS4 + C20-CoA Ceramide C20-Ceramide Dihydroceramide->Ceramide DEGS1

De novo synthesis of this compound in the ER.

Ceramide Synthase Specificity for C20-Acyl-CoA

The synthesis of this compound is primarily catalyzed by two specific Ceramide Synthase isoforms: CerS2 and CerS4.[1][4][5][6] Each of the six mammalian CerS enzymes exhibits a preference for fatty acyl-CoAs of particular chain lengths.[3][7]

Table 1: Substrate Specificity of Mammalian Ceramide Synthases

Ceramide SynthaseAcyl-CoA Chain Length SpecificityPrimary Tissue ExpressionReferences
CerS1C18Brain, Skeletal Muscle[3][7][8]
CerS2 C20-C26 (Very Long Chain) Ubiquitous (high in liver, kidney) [5][9][10]
CerS3C22-C34 (Ultra Long Chain)Skin, Testis[1][7]
CerS4 C18-C22 Skin, Leukocytes, Heart, Liver [1][4][7]
CerS5C14-C16Prostate, Skeletal Muscle[3][7][11]
CerS6C14-C16Intestine, Spleen, Lymph Nodes[3][7][11]

While both CerS2 and CerS4 can utilize C20-CoA, their broader substrate ranges suggest potentially different roles in cellular physiology. CerS2 is generally associated with the synthesis of very-long-chain ceramides, while CerS4 has a slightly narrower specificity centered around C20.[1][9][10]

CerS_Specificity C20_CoA C20-Acyl-CoA CerS2 CerS2 C20_CoA->CerS2 CerS4 CerS4 C20_CoA->CerS4 C20_DHCer This compound CerS2->C20_DHCer CerS4->C20_DHCer

CerS2 and CerS4 in this compound synthesis.

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol outlines a common method for measuring CerS activity using a fluorescent substrate.[12][13][14]

Materials:

  • Cell or tissue homogenates

  • Lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 250 mM Sucrose, protease inhibitors)[13]

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C20:0-CoA)

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM KCl, 1 mM MgCl2, 0.5% BSA)

  • Chloroform/Methanol (2:1, v/v)

  • TLC plate (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v)

Procedure:

  • Prepare cell or tissue homogenates by Dounce homogenization or sonication in lysis buffer.[13]

  • Determine protein concentration of the homogenate using a BCA assay.[13]

  • Set up the reaction mixture containing reaction buffer, a defined amount of homogenate protein (e.g., 25-100 µg), NBD-sphinganine (e.g., 10 µM), and the specific fatty acyl-CoA (e.g., 50 µM).[14]

  • Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).[14]

  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Extract the lipids and spot the extract onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the fluorescent NBD-labeled dihydroceramide product under UV light and quantify using densitometry.

CerS_Assay_Workflow Homogenate Prepare Cell/Tissue Homogenate Reaction Incubate Homogenate with NBD-Sphinganine & C20-CoA Homogenate->Reaction Extraction Lipid Extraction Reaction->Extraction TLC TLC Separation Extraction->TLC Quantification Fluorescence Quantification TLC->Quantification

Workflow for in vitro CerS activity assay.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of specific lipid species.[15][16]

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., C17:0-dihydroceramide)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Homogenize the biological sample.

  • Add a known amount of the internal standard to the homogenate.

  • Perform lipid extraction using a method such as Bligh-Dyer.[16]

  • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipid species using a reversed-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. A specific precursor-to-product ion transition for this compound is monitored.

  • Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

LCMS_Workflow Sample Biological Sample + Internal Standard Extraction Lipid Extraction Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (MRM) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Workflow for this compound quantification by LC-MS/MS.

Role in Cellular Signaling and Disease

While ceramides are well-established signaling molecules involved in apoptosis, cell cycle arrest, and inflammation, the specific roles of dihydroceramides are still being elucidated.[4][17] Dihydroceramides were once considered inactive precursors, but recent evidence suggests they have distinct biological activities.[4]

Elevated levels of C20 and other very-long-chain ceramides have been observed in a mouse model of Alzheimer's disease, suggesting a potential role in neurodegeneration.[18] In the context of cancer, the expression of CerS4, and consequently the production of C18 and C20 ceramides, is elevated in certain breast cancers.[19][20] The balance between different ceramide species, including those derived from this compound, can influence cellular fate. Long-chain ceramides (C16-C20) are generally considered to have anti-proliferative effects.[21]

Further research is required to fully delineate the specific signaling pathways directly modulated by this compound.

Conclusion and Future Directions

The synthesis of this compound is a highly regulated process orchestrated primarily by CerS2 and CerS4. Understanding the distinct contributions of these enzymes is crucial for deciphering the role of C20-containing sphingolipids in health and disease. The development of isoform-specific inhibitors for CerS enzymes will be a critical tool in this endeavor, potentially offering novel therapeutic strategies for a range of pathologies, including metabolic diseases, cancer, and neurodegenerative disorders.[7][8][22][23] The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced roles of this compound and the enzymes that produce it.

References

The Ins and Outs of a Bioactive Precursor: A Technical Guide to the Subcellular Localization of C20-Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, once considered mere inactive precursors to ceramides in the de novo sphingolipid synthesis pathway, are now emerging as critical bioactive lipids in their own right.[1][2] Their accumulation has been linked to significant cellular events, including autophagy, apoptosis, and cell cycle arrest.[2][3] Among the various acyl chain length species, C20-dihydroceramide (N-icosanoyl-sphinganine) is of particular interest due to its involvement in these fundamental cellular processes. Understanding the precise subcellular localization of this compound is paramount for elucidating its molecular functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the subcellular distribution of this compound, the experimental methodologies used to determine its location, and its role in key signaling pathways.

Subcellular Hotspots: Where Does this compound Reside?

The subcellular distribution of this compound is intimately linked to its synthesis and metabolic fate. The primary sites of its localization and function are the endoplasmic reticulum, the Golgi apparatus, and mitochondria.

  • Endoplasmic Reticulum (ER): The ER is the primary site of de novo sphingolipid synthesis.[4] It is here that ceramide synthases (CerS) acylate sphinganine to form dihydroceramides. Specifically, Ceramide Synthase 2 (CerS2) is responsible for the synthesis of very-long-chain ceramides, including C20-ceramide and by extension, this compound.[4] Dihydroceramide desaturase (DES), the enzyme that converts dihydroceramides to ceramides, is also localized to the ER membrane.[4] Consequently, the ER is a major hub for this compound synthesis and metabolism. Accumulation of dihydroceramides in the ER is known to induce ER stress and the unfolded protein response (UPR).[2][3]

  • Golgi Apparatus: Following their synthesis in the ER, dihydroceramides can be transported to the Golgi apparatus. In the Golgi, they can be further metabolized into more complex sphingolipids. Studies using fluorescently labeled dihydroceramide analogs have shown their accumulation in the Golgi.[5]

  • Mitochondria: Mitochondria are key players in apoptosis, and evidence suggests that dihydroceramides can influence mitochondrial function. Dihydroceramides have been shown to inhibit the formation of ceramide channels in the outer mitochondrial membrane, which are involved in the release of pro-apoptotic factors.[1] This suggests a potential localization or at least a functional interaction of dihydroceramides at the mitochondrial membrane.

Quantitative Distribution of this compound

The following table provides a hypothetical, yet plausible, quantitative distribution of this compound across different subcellular fractions. These values are for illustrative purposes and are based on the known enrichment of sphingolipid synthesis and metabolism in the ER and Golgi. Actual quantitative data would require experimental determination via subcellular fractionation followed by mass spectrometry.

Subcellular FractionThis compound (pmol/mg protein)Percentage of Total Cellular this compound (%)
Endoplasmic Reticulum15.060
Golgi Apparatus5.020
Mitochondria2.510
Plasma Membrane1.255
Cytosol1.255

This compound in Cellular Signaling

The accumulation of this compound has been shown to modulate several key signaling pathways, primarily those involved in cellular stress responses.

Autophagy

Dihydroceramide accumulation is a known inducer of autophagy.[1] This process is thought to be initiated by ER stress caused by the buildup of these lipids. The subsequent unfolded protein response (UPR) can then trigger the autophagic machinery. One of the key proteins in autophagy, ATG7, has been shown to be downregulated in response to increased ceramide levels, which can be influenced by dihydroceramide accumulation.[6]

Autophagy_Pathway This compound This compound ER_Stress ER Stress & Unfolded Protein Response This compound->ER_Stress Autophagy_Induction Autophagy Induction ER_Stress->Autophagy_Induction ATG7_Downregulation ATG7 Downregulation Autophagy_Induction->ATG7_Downregulation

This compound induced autophagy pathway.
Apoptosis

Dihydroceramides can also play a role in apoptosis, although their effects are more complex and can be antagonistic to those of ceramides. While ceramides are generally considered pro-apoptotic, dihydroceramides can inhibit ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.[1] However, sustained ER stress resulting from high levels of dihydroceramides can ultimately trigger apoptosis.[3]

Apoptosis_Pathway This compound This compound Ceramide_Channels Mitochondrial Ceramide Channels This compound->Ceramide_Channels ER_Stress Sustained ER Stress This compound->ER_Stress Apoptosis_Inhibition Apoptosis Inhibition Ceramide_Channels->Apoptosis_Inhibition Apoptosis_Induction Apoptosis Induction ER_Stress->Apoptosis_Induction

Dual role of this compound in apoptosis.
Cell Cycle Arrest

Studies have shown that the accumulation of dihydroceramides can lead to cell cycle arrest in the G0/G1 phase.[2][7] This effect is associated with the hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the cell cycle.[7]

Cell_Cycle_Pathway This compound This compound pRb_Hypophosphorylation pRb Hypophosphorylation This compound->pRb_Hypophosphorylation G0_G1_Arrest G0/G1 Cell Cycle Arrest pRb_Hypophosphorylation->G0_G1_Arrest

This compound and cell cycle arrest.

Experimental Protocols for Determining Subcellular Localization

A combination of techniques is required to accurately determine the subcellular localization of this compound. These include subcellular fractionation, lipidomics analysis, and fluorescence microscopy.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping the organelles intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

  • Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

  • High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi) and other small vesicles. The final supernatant is the cytosolic fraction.

  • Purity Assessment: Analyze each fraction by Western blotting for organelle-specific marker proteins to assess the purity of the fractionation.

Lipid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying specific lipid species within each subcellular fraction.

Protocol:

  • Lipid Extraction: Extract total lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

  • Internal Standards: Add a known amount of a this compound internal standard (e.g., with a stable isotope-labeled acyl chain) to each sample before extraction for accurate quantification.

  • LC Separation: Separate the lipid species using reverse-phase liquid chromatography.

  • MS/MS Analysis: Analyze the eluting lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for detection and quantification.

  • Data Analysis: Quantify the amount of this compound in each fraction relative to the internal standard and normalize to the protein content of the fraction.

Visualization by Fluorescence Microscopy

This technique allows for the direct visualization of dihydroceramide localization within intact cells.

Protocol:

  • Fluorescent Labeling: Incubate live cells with a fluorescently labeled dihydroceramide analog (e.g., NBD-C6-dihydroceramide).

  • Organelle Co-staining: Co-stain the cells with fluorescent markers for specific organelles (e.g., ER-Tracker™, MitoTracker™).

  • Confocal Microscopy: Acquire high-resolution images using a confocal microscope.

  • Colocalization Analysis: Analyze the images to determine the degree of colocalization between the fluorescent dihydroceramide analog and the organelle markers.

Experimental_Workflow cluster_fractionation Subcellular Fractionation cluster_analysis Analysis cluster_visualization Visualization Cell_Culture Cell Culture/ Tissue Homogenate Lysis Cell Lysis Cell_Culture->Lysis Fluorescent_Labeling Fluorescent DHC Analog & Organelle Staining Cell_Culture->Fluorescent_Labeling Centrifugation Differential Centrifugation Lysis->Centrifugation Fractions Isolated Organelles (ER, Golgi, Mito, etc.) Centrifugation->Fractions Lipid_Extraction Lipid Extraction Fractions->Lipid_Extraction LC_MS LC-MS/MS Lipid_Extraction->LC_MS Quantification Quantitative Data LC_MS->Quantification Microscopy Confocal Microscopy Fluorescent_Labeling->Microscopy Colocalization Colocalization Analysis Microscopy->Colocalization

Workflow for determining subcellular localization.

Conclusion and Future Directions

The subcellular localization of this compound is critical to its function as a bioactive lipid. Primarily synthesized in the endoplasmic reticulum, it can also be found in the Golgi apparatus and has functional interactions with mitochondria. Its accumulation in these organelles can trigger significant cellular responses, including autophagy, apoptosis, and cell cycle arrest. A multi-pronged experimental approach combining subcellular fractionation, advanced mass spectrometry, and fluorescence microscopy is essential for a comprehensive understanding of its distribution.

Future research should focus on obtaining precise quantitative data on the distribution of this compound and other dihydroceramide species across a wider range of organelles and cell types. Furthermore, elucidating the specific protein interactors of this compound within each organelle will be key to fully unraveling its diverse biological roles. This knowledge will be invaluable for the development of novel therapeutic strategies that target dihydroceramide metabolism in diseases such as cancer and neurodegenerative disorders.

References

The Biophysical Impact of C20-Dihydroceramide on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, are increasingly recognized for their distinct biophysical effects on cellular membranes. The absence of the C4-C5 trans-double bond in the sphingoid backbone of dihydroceramides, in contrast to ceramides, leads to significant alterations in membrane properties, particularly a decrease in fluidity and an increase in lipid order. This technical guide provides an in-depth exploration of C20-dihydroceramide, a physiologically relevant long-chain dihydroceramide, and its impact on the biophysical characteristics of lipid bilayers. We delve into the structural differences between this compound and its ceramide counterpart, detail the experimental methodologies used to quantify its effects on membrane fluidity, and present a comprehensive overview of its role within the broader context of sphingolipid metabolism. While specific quantitative data for this compound is limited in current literature, this guide establishes a framework for its study by presenting illustrative data for related compounds and outlining the protocols for future research.

Introduction: The Significance of Dihydroceramides in Membrane Biology

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule implicated in a wide array of cellular processes including apoptosis, cell proliferation, and stress responses.[2] However, the biosynthetic precursor to ceramide, dihydroceramide, has long been considered a biologically inert intermediate. Emerging evidence now challenges this view, highlighting that dihydroceramides possess unique biophysical properties that can significantly influence membrane structure and function.[1]

The key structural difference between ceramides and dihydroceramides is the presence of a C4-C5 trans-double bond in the sphingosine backbone of ceramides, which is absent in the sphinganine backbone of dihydroceramides. This seemingly subtle difference has profound implications for lipid packing and intermolecular interactions within the membrane. Dihydroceramides, including the C20 species (N-eicosanoyl-sphinganine), are generally more saturated and adopt a more rigid conformation, leading to tighter lipid packing and the formation of more ordered, gel-like domains within the membrane.[1]

This guide focuses specifically on this compound, a long-chain dihydroceramide, and its role in modulating membrane fluidity. Understanding the biophysical impact of this compound is crucial for researchers in fields ranging from cell biology to drug development, as alterations in membrane fluidity can affect the function of membrane-associated proteins, influence signaling cascades, and impact cellular processes such as autophagy and apoptosis.

This compound: Structure and Biosynthesis

This compound consists of a sphinganine (d18:0) backbone N-acylated with a 20-carbon saturated fatty acid, eicosanoic acid (20:0). Its fully saturated nature contributes to its ability to pack tightly with other lipids in the membrane, thereby increasing membrane order.

The De Novo Sphingolipid Synthesis Pathway

This compound is synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway. This pathway is a fundamental cellular process for producing all sphingolipids.

de_novo_synthesis cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR This compound This compound Sphinganine->this compound CerS (with C20-CoA) C20-Ceramide C20-Ceramide This compound->C20-Ceramide DES1 Ceramide Synthase (CerS) Ceramide Synthase (CerS) SPT SPT KSR KSR Complex Sphingolipids Complex Sphingolipids C20-Ceramide->Complex Sphingolipids Various Enzymes DES1 DES1 fluorescence_anisotropy_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Lipid Film Prepare Lipid Film Hydrate Film Hydrate Film Prepare Lipid Film->Hydrate Film Extrude Vesicles Extrude Vesicles Hydrate Film->Extrude Vesicles Incorporate Probe Incorporate Probe Extrude Vesicles->Incorporate Probe Excite with Polarized Light Excite with Polarized Light Incorporate Probe->Excite with Polarized Light Measure Parallel Emission Measure Parallel Emission Excite with Polarized Light->Measure Parallel Emission Measure Perpendicular Emission Measure Perpendicular Emission Excite with Polarized Light->Measure Perpendicular Emission Calculate Anisotropy (r) Calculate Anisotropy (r) Measure Parallel Emission->Calculate Anisotropy (r) Measure Perpendicular Emission->Calculate Anisotropy (r) Compare Conditions Compare Conditions Calculate Anisotropy (r)->Compare Conditions

References

The Physiological Relevance of C20-Dihydroceramide Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides (dhCer), including C20-dihydroceramide, were largely considered biologically inert precursors to their more famous bioactive counterparts, ceramides. However, a growing body of evidence has repositioned these molecules as critical signaling lipids in their own right. The accumulation of specific dhCer species, dictated by the activity of ceramide synthases (CerS) and dihydroceramide desaturases (DES), is now implicated in a host of fundamental cellular processes. This technical guide provides a comprehensive overview of the physiological relevance of this compound accumulation, with a focus on its roles in cellular signaling, disease pathogenesis, and its potential as a therapeutic target. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this fascinating lipid.

Data Presentation: Quantitative Accumulation of Dihydroceramides

The following tables summarize quantitative data on dihydroceramide and ceramide levels in various pathological and experimental contexts. It is important to note that many studies measure total ceramide or dihydroceramide levels, or a panel of species, rather than focusing solely on the C20 species.

ConditionTissue/Cell TypeLipid SpeciesFold Change/ConcentrationReference
Cancer
Colorectal CancerTumor TissueC20:0 CeramideLower in tumor vs. normal[1]
Colorectal CancerTumor Tissue (Advanced Stage)C20:0 CeramideHigher in advanced vs. early stage[1]
Pancreatic CancerPlasma of cachectic patientsC20 CeramideNo significant change[2]
Breast CancerTamoxifen-Resistant MCF-7 CellsTotal DihydroceramidesLower in resistant cells[3]
Neurodegenerative Diseases
Alzheimer's DiseaseBrain TissueC20 CeramideElevated[4]
Mild Cognitive ImpairmentPlasma (Males)C20:0 CeramideHigher levels associated with MCI[5]

Note: Data on this compound specifically is often presented as part of a broader lipidomic profile. The table reflects the available data, which sometimes focuses on the more abundant ceramide counterpart.

Signaling Pathways Modulated by this compound Accumulation

The accumulation of this compound, primarily synthesized by Ceramide Synthase 2 (CerS2) and CerS4, and regulated by Dihydroceramide Desaturase 1 (DES1), triggers several critical signaling cascades.[6][7]

Induction of the Unfolded Protein Response (UPR) and ER Stress

Dihydroceramide accumulation is a potent inducer of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This is a key mechanism by which these lipids exert their cytotoxic effects.

UPR_Pathway C20_dhCer This compound Accumulation ER_Stress ER Stress C20_dhCer->ER_Stress ATF6 ATF6 ER_Stress->ATF6 PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6_cleavage Cleavage in Golgi ATF6->ATF6_cleavage Translocation ATF6n ATF6 (nuclear) ATF6_cleavage->ATF6n UPR_genes UPR Target Genes (XBP1s, CHOP) ATF6n->UPR_genes Transcription Apoptosis Apoptosis UPR_genes->Apoptosis eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translation ATF4->UPR_genes XBP1 XBP1 mRNA IRE1a->XBP1 Splicing XBP1s XBP1s XBP1->XBP1s XBP1s->UPR_genes

Dihydroceramide-induced Unfolded Protein Response.

Studies have shown that dihydroceramides can directly activate the ATF6 branch of the UPR.[8][9] This occurs independently of the luminal stress sensing domain of ATF6, suggesting a direct interaction with the transmembrane domain.[8] Dihydroceramide accumulation also leads to the activation of the PERK and IRE1α arms of the UPR, resulting in the expression of pro-apoptotic factors like CHOP.[6][10]

Regulation of Autophagy

Dihydroceramide accumulation is a known trigger of autophagy, a cellular recycling process that can promote either cell survival or cell death depending on the context.

Autophagy_Pathway C20_dhCer This compound Accumulation Akt Akt C20_dhCer->Akt JNK JNK C20_dhCer->JNK mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Beclin1 Beclin-1 Beclin1->Autophagosome Bcl2 Bcl-2 Bcl2->Beclin1 JNK->Bcl2 Phosphorylation

Regulation of Autophagy by Dihydroceramides.

One mechanism by which dihydroceramides induce autophagy is through the inhibition of the Akt/mTORC1 signaling pathway, a master negative regulator of autophagy.[1][10][11] Additionally, dihydroceramide accumulation can lead to the activation of JNK, which in turn phosphorylates Bcl-2, causing its dissociation from Beclin-1.[7] This liberation of Beclin-1 is a critical step in the initiation of autophagosome formation.

Induction of Apoptosis

While initially considered anti-apoptotic or inert in this context, accumulating evidence demonstrates that specific dihydroceramides, under certain conditions, can promote apoptosis.

Apoptosis_Pathway C20_dhCer This compound Accumulation Mitochondria Mitochondria C20_dhCer->Mitochondria Bcl2_anti Anti-apoptotic Bcl-2 proteins C20_dhCer->Bcl2_anti Bax_Bak Bax/Bak Mitochondria->Bax_Bak Activation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Dihydroceramide-Mediated Apoptotic Pathway.

The pro-apoptotic effects of dihydroceramides are often linked to their ability to influence mitochondrial integrity. Dihydroceramide accumulation can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, promoting mitochondrial outer membrane permeabilization and the release of cytochrome c.[12] This, in turn, activates the caspase cascade, with caspase-9 and caspase-3 playing pivotal roles in executing the apoptotic program.[2][13] Conversely, some studies suggest that dihydroceramides can inhibit the formation of ceramide channels in the mitochondrial membrane, a pro-apoptotic event.[14]

Experimental Protocols

Induction of this compound Accumulation

A common method to induce the accumulation of dihydroceramides is through the inhibition of Dihydroceramide Desaturase 1 (DES1).

Experimental_Workflow_DES1_Inhibition Start Cell Culture Treatment Treat with DES1 Inhibitor (e.g., Fenretinide, GT11) Start->Treatment Incubation Incubate for -specified time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Lipid Extraction & LC-MS/MS Analysis Harvest->Analysis

Workflow for DES1 Inhibition Experiment.
  • Cell Culture: Plate cells of interest at a desired density and allow them to adhere overnight.

  • Treatment: Treat cells with a DES1 inhibitor such as Fenretinide (4-HPR) or GT11 at a pre-determined concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) to allow for the accumulation of dihydroceramides.

  • Harvesting: Wash cells with ice-cold PBS and harvest by scraping or trypsinization.

  • Lipid Extraction and Analysis: Proceed with lipid extraction and subsequent analysis by LC-MS/MS to quantify dihydroceramide levels.

Alternatively, overexpression of Ceramide Synthase 2 (CerS2) can be employed to specifically increase the synthesis of C20-C24 dihydroceramides.[7]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

a. Lipid Extraction (Bligh-Dyer Method)

  • Homogenize cell pellets or tissues in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the layers and collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Analysis

  • Chromatography: Use a suitable column (e.g., C18) and a gradient of mobile phases to separate the different lipid species.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion: The [M+H]+ ion of this compound.

    • Fragment Ion: A characteristic fragment ion, often corresponding to the sphingoid base.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., C17-dihydroceramide) for accurate quantification. Generate a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.

Conclusion and Future Directions

The accumulation of this compound is emerging as a critical event in cellular physiology and pathology. No longer viewed as a mere biosynthetic intermediate, this lipid actively participates in signaling pathways that govern cell fate decisions, including the unfolded protein response, autophagy, and apoptosis. Its dysregulation is increasingly linked to prevalent diseases such as cancer and neurodegenerative disorders, highlighting its potential as both a biomarker and a therapeutic target.

Future research should focus on elucidating the direct molecular targets of this compound to better understand the initiation of its signaling cascades. The development of more specific pharmacological modulators of CerS2 and DES1 will be crucial for dissecting the precise roles of this compound in different cellular contexts and for exploring its therapeutic potential. Furthermore, a deeper understanding of the interplay between this compound and other lipid species will be essential for a holistic view of its physiological relevance. The continued application of advanced lipidomic techniques will undoubtedly uncover further complexities and opportunities in this exciting and rapidly evolving field.

References

C20-Dihydroceramide in the Context of Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

The rising prevalence of obesity and type 2 diabetes has intensified the search for molecular drivers of insulin resistance. Among the lipid species implicated, sphingolipids, particularly ceramides and their precursors, dihydroceramides, have emerged as critical mediators of metabolic dysfunction. While research has often focused on total ceramide levels or more abundant species like C16:0 and C18:0, very long-chain species such as C20:0-dihydroceramide are gaining recognition for their distinct roles. This technical guide provides an in-depth analysis of C20-dihydroceramide's involvement in insulin resistance, detailing its synthesis, correlation with metabolic disease in human studies, the molecular mechanisms by which it impairs insulin signaling, and the experimental protocols used for its investigation. This document is intended for researchers, scientists, and drug development professionals working to understand and target the lipid-induced pathways of insulin resistance.

Introduction to Sphingolipids and Insulin Resistance

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as signaling molecules regulating cellular processes like growth, apoptosis, and inflammation.[1][2] The central molecule in sphingolipid metabolism is ceramide, the accumulation of which in non-adipose tissues like skeletal muscle and liver is strongly associated with the development of insulin resistance.[3][4][5] Dihydroceramides are the immediate precursors to ceramides in the de novo synthesis pathway.[2][6] While historically considered less bioactive than ceramides, recent lipidomic studies have identified robust associations between elevated dihydroceramide levels and insulin resistance, often predicting the future onset of type 2 diabetes years in advance.[6][7] This guide focuses specifically on this compound, a very long-chain species implicated in the pathophysiology of metabolic disease.

De Novo Synthesis of this compound

The synthesis of this compound occurs in the endoplasmic reticulum (ER) through the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of L-serine and a fatty acyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[2][5] The product is subsequently reduced to form a sphingoid base, sphinganine.

A family of six ceramide synthases (CerS) then acylates sphinganine with fatty acyl-CoAs of specific chain lengths to produce dihydroceramides.[3] Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for producing very long-chain dihydroceramides, including C20:0, C22:0, and C24:0.[3][8] Finally, the enzyme dihydroceramide desaturase 1 (DES1) inserts a 4,5-trans double bond into the sphingoid backbone of dihydroceramide to form ceramide.[2][7][9] The regulation of these enzymes, particularly CerS2 and DES1, is critical in determining the cellular pool of this compound and its corresponding ceramide.

G De Novo Synthesis of this compound cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT Sphinganine Sphinganine CerS2 CerS2 Sphinganine->CerS2 AcylCoA C20-Acyl-CoA AcylCoA->CerS2 DHCer This compound DES1 DES1 DHCer->DES1 Cer C20-Ceramide SPT->Sphinganine Rate-limiting step CerS2->DHCer DES1->Cer

De Novo synthesis pathway for this compound and C20-ceramide.

Quantitative Data: this compound Levels in Insulin Resistance

Multiple human studies have demonstrated a strong correlation between circulating and tissue levels of specific dihydroceramide and ceramide species and the degree of insulin resistance. While data for this compound is sometimes grouped with other very long-chain species, several studies provide specific quantification.

Study Population Sample Type Analyte Key Finding Reference
Endurance Athletes, Lean Sedentary, Obese, Type 2 Diabetes (T2D)SerumC20:0 DihydroceramideLevels were significantly greater in individuals with obesity and T2D compared to athletes and lean individuals. A significant inverse relationship was observed between C20:0 dihydroceramide levels and insulin sensitivity.[6]
Obese AdultsSerumC20:0 SphingomyelinLevels significantly correlated with parameters for obesity, insulin resistance, liver function, and lipid metabolism.[1][10]
Patients with T2D vs. Healthy ControlsPlasmaC20:0 CeramidePlasma concentrations were significantly increased in subjects with T2D and were inversely correlated with insulin sensitivity.[1]
Obese Patients (NGT, IGT, T2D)Liver TissueC20:0 CeramideIn women, levels were significantly elevated in the T2D group compared to the Normal Glucose Tolerance (NGT) group. In men with Impaired Glucose Tolerance (IGT), levels were significantly increased compared to NGT subjects.[11]

Table 1: Summary of quantitative findings relating C20 sphingolipids to insulin resistance.

Molecular Mechanisms of Insulin Resistance

The accumulation of ceramides, derived from dihydroceramides, is a key mechanism of lipotoxicity that impairs insulin signaling. While dihydroceramides themselves were once thought to be inert, recent evidence suggests they can directly induce insulin resistance, potentially through receptor-based interactions or by providing a substrate pool for ceramide synthesis.[6] The primary mechanism involves the disruption of the Akt/PKB signaling cascade, which is central to insulin-stimulated glucose uptake.[3][12]

Ceramides antagonize insulin signaling through at least two well-documented pathways:

  • Activation of Protein Phosphatase 2A (PP2A): Ceramides can activate PP2A, a phosphatase that dephosphorylates and inactivates Akt, preventing the downstream signaling required for the translocation of GLUT4 glucose transporters to the cell membrane.[3][11][13]

  • Activation of atypical Protein Kinase C (aPKC), specifically PKCζ: Ceramides stimulate PKCζ, which can phosphorylate and inhibit Akt, or prevent its activation by forming a complex with it, thereby blocking insulin signaling.[3][14][15]

Elevated this compound levels contribute to this pathology by increasing the substrate available for DES1 to produce C20-ceramide, which then interferes with these critical signaling nodes.

G Ceramide-Mediated Inhibition of Insulin Signaling cluster_pathway Insulin Signaling Pathway cluster_inhibition Inhibitory Pathway Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR IRS IRS-1 InsulinR->IRS Activate PI3K PI3K IRS->PI3K Activate PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activate GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 DHCer This compound Cer C20-Ceramide DHCer->Cer via DES1 PP2A PP2A Cer->PP2A Activates PKCzeta PKCζ Cer->PKCzeta Activates PP2A->Akt Inhibits (Dephosphorylates) PKCzeta->Akt Inhibits G Experimental Workflow for LC-MS/MS Quantification Sample Biological Sample (e.g., Serum, Tissue) Extract Lipid Extraction (Bligh & Dyer) Sample->Extract LC Chromatographic Separation (HPLC) Extract->LC MS Mass Spectrometry (ESI-MS/MS in MRM mode) LC->MS Data Data Analysis (Peak Integration) MS->Data Quant Absolute Quantification (vs. Standard Curve) Data->Quant

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Core Signaling Pathways, Experimental Methodologies, and Quantitative Analysis for Drug Development Professionals, Researchers, and Scientists.

Abstract

The intricate signaling network governing programmed cell death, or apoptosis, presents a fertile ground for therapeutic intervention, particularly in oncology and neurodegenerative diseases. Within this complex landscape, sphingolipids, once considered mere structural components of the cell membrane, have emerged as critical bioactive modulators of cell fate. This technical guide delves into the burgeoning field of sphingolipid-mediated apoptosis, with a specific focus on the role of C20-dihydroceramide. Long considered an inert precursor to the more extensively studied ceramide, recent evidence has illuminated the direct and significant involvement of this compound in apoptotic signaling cascades. This document provides a comprehensive overview of the signaling pathways influenced by this compound, detailed experimental protocols for its analysis and the assessment of its apoptotic effects, and a structured presentation of quantitative data to facilitate further research and drug development.

Introduction to this compound and its Role in Apoptosis

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid of variable chain length. The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA, leading to the formation of 3-ketosphinganine, which is then reduced to sphinganine. The subsequent acylation of sphinganine by ceramide synthases (CerS) yields dihydroceramides.[1] Dihydroceramides are then converted to ceramides by the enzyme dihydroceramide desaturase (DES), which introduces a double bond into the sphingoid backbone.[2]

There are six known mammalian ceramide synthases, each exhibiting specificity for fatty acyl-CoA substrates of different chain lengths. Ceramide Synthase 2 (CerS2) is primarily responsible for the synthesis of very-long-chain ceramides, including those with C20, C22, C24, and C26 acyl chains.[2] Ceramide Synthase 4 (CerS4) also demonstrates substrate specificity towards C18:0- and C20:0-acyl-CoAs. The accumulation of specific ceramide species, including this compound, has been increasingly implicated in the induction of apoptosis. While initially thought to be biologically inactive, studies now suggest that dihydroceramides, and specifically this compound, can directly influence apoptotic pathways, independent of their conversion to ceramides.[3][4]

Signaling Pathways of this compound-Induced Apoptosis

The pro-apoptotic functions of this compound are multifaceted, primarily converging on the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors into the cytoplasm.

Mitochondrial Dysregulation and the Bcl-2 Family

This compound accumulation has been shown to directly impact mitochondrial integrity. It is proposed that ceramides can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and other intermembrane space proteins.[5][6] The Bcl-2 family of proteins, which are critical regulators of apoptosis, play a pivotal role in this process. Pro-apoptotic members like Bax and Bak can be activated by cellular stress, leading to their oligomerization and the formation of pores in the mitochondrial membrane. Conversely, anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[7] While the direct interaction between this compound and Bcl-2 family proteins is an area of active investigation, evidence suggests that ceramides can influence the expression and activity of these proteins, thereby tipping the balance towards apoptosis.[8][9]

G cluster_stress Cellular Stress cluster_ceramide Sphingolipid Metabolism cluster_mitochondria Mitochondrial Apoptosis Cellular Stress Cellular Stress CerS2_4 CerS2/CerS4 Cellular Stress->CerS2_4 C20_dhCer This compound CerS2_4->C20_dhCer Bax_Bak Bax/Bak Activation C20_dhCer->Bax_Bak Modulates MOMP MOMP Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. this compound Signaling Pathway in Apoptosis.
Caspase Activation Cascade

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, a multi-protein complex that activates the initiator caspase, caspase-9.[10] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[11][12] Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[13] Studies have demonstrated that the accumulation of ceramides, including dihydroceramides, precedes the activation of caspase-3, indicating their role as an upstream signaling event.[12]

Quantitative Data on this compound and Apoptosis

The pro-apoptotic effects of this compound can be quantified by measuring its cellular levels and its impact on key apoptotic markers. The following tables summarize representative quantitative data from various studies.

Cell LineTreatmentFold Change in this compoundReference
Human Head and Neck Squamous Carcinoma (siDES cells)Photodynamic TherapyIncreased (p<0.03)[14]
Human Lung Adenocarcinoma (A549 cells)C6-ceramide (50 µM)Not specifically C20, but general ceramide accumulation precedes caspase-3 activation[12]
Mouse Embryonic Fibroblasts (DKO MEFs)-~2-4.5 fold increase in diunsaturated ceramides (includes C20) in the absence of BAX and BAK[8]

Table 1. This compound Levels During Apoptosis

AssayCell LineTreatmentResultReference
Caspase-3 ActivityA549 cellsC6-ceramide (50 µM)Significant increase in caspase-3 activity and cleavage[12]
TUNEL AssayA549 cellsC6-ceramide (50 µM)Increased percentage of TUNEL-positive (apoptotic) cells[12]
Mitochondrial Membrane Potential (JC-1 Assay)Jurkat cellsCCCP (positive control)Shift from red to green fluorescence, indicating depolarization[15]
Bax LevelsMouse LungC12-ceramide instillationElevated Bax levels[2]

Table 2. Effect of Ceramides on Apoptotic Markers

Experimental Protocols

To facilitate research in this area, this section provides detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.[16][17][18]

Materials:

  • Internal Standards (e.g., stable isotope-labeled ceramides)

  • Protein precipitation solution (e.g., methanol/chloroform mixture)

  • LC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., methanol, isopropanol, ammonium bicarbonate buffer)

  • TSQ Quantiva mass spectrometer or equivalent

Procedure:

  • Sample Preparation: Spike cell lysates or plasma samples with a known amount of internal standard. Precipitate proteins using the protein precipitation solution. Centrifuge to pellet the precipitate and collect the supernatant.

  • Chromatographic Separation: Inject the supernatant onto the LC column. Use an isocratic or gradient elution with the appropriate mobile phases to separate the lipid species.

  • Mass Spectrometric Detection: Interface the LC system with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the transitions for this compound and the internal standard.

  • Quantification: Integrate the peak areas for this compound and the internal standard. Calculate the concentration of this compound based on the ratio of the peak areas and the known concentration of the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cell Lysate/Plasma add_is Add Internal Standard start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Figure 2. LC-MS/MS Workflow for this compound Quantification.
TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[3][11][19][20][21]

Materials:

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TdT reaction buffer and enzyme

  • Fluorescently labeled dUTPs

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with the fixation solution, followed by permeabilization to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with the TdT reaction mixture containing the TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. Counterstain with a nuclear dye (e.g., DAPI) if desired.

  • Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Mitochondrial Membrane Potential Assay (JC-1)

The JC-1 assay is used to measure the mitochondrial membrane potential, which decreases during the early stages of apoptosis.[15][22][23]

Materials:

  • JC-1 dye

  • Assay buffer

  • Positive control for depolarization (e.g., CCCP)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Staining: Incubate live cells with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Washing: Wash the cells with the assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A shift in fluorescence from red to green indicates a decrease in mitochondrial membrane potential and the onset of apoptosis.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical role of this compound as a pro-apoptotic signaling molecule. Its ability to influence mitochondrial integrity and activate the caspase cascade highlights its potential as a therapeutic target for diseases characterized by dysregulated apoptosis. Future research should focus on elucidating the precise molecular interactions between this compound and the components of the apoptotic machinery, particularly the Bcl-2 family of proteins. Furthermore, the development of specific inhibitors or activators of CerS2 and CerS4 could provide novel therapeutic strategies for modulating this compound levels and, consequently, cell fate. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of sphingolipid-mediated apoptosis and translating these findings into clinical applications.

References

The Pivotal Role of C20-Dihydroceramide in Fortifying the Skin's Protective Barrier

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The stratum corneum, the outermost layer of the epidermis, serves as the primary defense against external aggressors and prevents excessive water loss. Its integrity is critically dependent on a complex lipid matrix, in which ceramides are a major and indispensable component. Among the diverse classes of ceramides, those with specific acyl chain lengths play distinct and crucial roles. This technical guide delves into the function of C20-dihydroceramide, a key intermediate in the synthesis of C20-ceramide, and its impact on the structural and functional integrity of the skin barrier.

The Synthesis of this compound: A Ceramide Synthase 4-Mediated Process

This compound is an N-acylated sphingoid base, a direct precursor to C20-ceramide. Its synthesis is catalyzed by Ceramide Synthase 4 (CerS4) , an enzyme with a substrate preference for C18-C20 acyl-CoAs. The de novo synthesis pathway of ceramides, including this compound, originates in the endoplasmic reticulum and involves a series of enzymatic reactions.

The crucial role of CerS4 in maintaining skin barrier homeostasis has been highlighted in murine models. Epidermal loss of CerS4 leads to a disturbance in lipid metabolism and a compromised skin barrier function, ultimately resulting in chronic skin barrier disease characterized by acanthosis, hyperkeratosis, and immune cell accumulation[1]. This underscores the importance of this compound and its subsequent conversion to C20-ceramide for a healthy and functional epidermal barrier.

Ceramide_Synthesis Glucosylceramide Glucosylceramide Lamellar Bodies Lamellar Bodies Glucosylceramide->Lamellar Bodies Sphingomyelin Sphingomyelin Sphingomyelin->Lamellar Bodies Dihydrosphingosine Dihydrosphingosine C20_Acyl_CoA C20_Acyl_CoA

Caption: Experimental workflow for assessing this compound function.
Measurement of Transepidermal Water Loss (TEWL)

TEWL is a key indicator of inside-out skin barrier function.

Protocol:

  • Equilibrate the RHE models to room temperature and humidity for at least 30 minutes.

  • Use a closed-chamber TEWL measurement device for in vitro samples.

  • Gently place the probe on the surface of the RHE and record the TEWL value (g/m²/h) once the reading has stabilized.

  • Take multiple readings for each RHE model and average the results.

Measurement of Stratum Corneum Hydration

Corneometry is a standard method for assessing the hydration level of the stratum corneum.

Protocol:

  • Calibrate the corneometer according to the manufacturer's instructions.

  • Gently press the probe onto the surface of the RHE.

  • The instrument measures the electrical capacitance of the stratum corneum, which correlates with its water content.

  • Record the arbitrary units (A.U.) and take multiple measurements per RHE model.

Quantification of this compound by HPLC-MS/MS

This method allows for the precise quantification of this compound within the RHE.

Protocol:

  • Lipid Extraction: Separate the epidermis from the dermis of the RHE. Extract lipids from the epidermis using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for injection.

  • HPLC Separation: Use a reverse-phase C18 column to separate the different ceramide species.

  • MS/MS Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound.

  • Quantification: Use a standard curve generated with known concentrations of a this compound standard to quantify the amount in the samples.

Analysis of Lipid Lamellae Organization by X-Ray Diffraction

X-ray diffraction provides detailed information on the arrangement of lipids in the stratum corneum.

Protocol:

  • Isolate the stratum corneum from the RHE models.

  • Stack multiple layers of the stratum corneum to create a sample of sufficient thickness.

  • Mount the sample in a temperature- and humidity-controlled chamber.

  • Expose the sample to a collimated X-ray beam.

  • Record the diffraction pattern using a 2D detector.

  • Analyze the diffraction pattern to determine the repeat distances of the long and short periodicity phases, which reflect the organization of the lipid lamellae. An increase in the proportion of orthorhombic packing indicates a more ordered and robust barrier.

Signaling Pathways and Molecular Interactions

While a specific signaling pathway for this compound in skin barrier regulation is not fully elucidated, ceramides, in general, are known to influence keratinocyte differentiation and apoptosis. They can act as second messengers in various signaling cascades. It is plausible that this compound and its metabolite C20-ceramide contribute to the overall ceramide pool that modulates the expression of differentiation markers such as involucrin and loricrin, which are essential for the formation of the cornified envelope.

dot

Signaling_Pathway C20_Dihydroceramide This compound C20_Ceramide C20-Ceramide C20_Dihydroceramide->C20_Ceramide Ceramide_Pool Intracellular Ceramide Pool C20_Ceramide->Ceramide_Pool Signaling_Cascade Downstream Signaling Cascades (e.g., PPARs) Ceramide_Pool->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Differentiation_Markers ↑ Involucrin, Loricrin, etc. Gene_Expression->Differentiation_Markers Barrier_Formation Enhanced Cornified Envelope Formation Differentiation_Markers->Barrier_Formation Barrier_Integrity Improved Skin Barrier Integrity Barrier_Formation->Barrier_Integrity

Caption: Postulated signaling role of this compound.

Conclusion

This compound, synthesized by CerS4, is a critical intermediate in the formation of C20-ceramide and plays a vital, albeit indirect, role in maintaining skin barrier integrity. Evidence from studies on CerS4 suggests that the regulated synthesis of this compound is essential for establishing a balanced ceramide profile in the stratum corneum. Dysregulation of this process can lead to a compromised barrier, increased transepidermal water loss, and reduced hydration. Further research focusing on the direct effects of this compound will provide a more comprehensive understanding of its specific contributions to skin health and may open new avenues for the development of targeted dermatological therapies for conditions associated with a defective skin barrier.

References

C20-Dihydroceramide: A Key Modulator at the Crossroads of ER Stress and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) triggers a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR). This complex signaling network aims to restore homeostasis but can lead to cell death if the stress is prolonged or severe. Autophagy, a cellular degradation and recycling process, is intricately linked with the UPR, often acting as a pro-survival mechanism. Emerging evidence has highlighted the role of specific lipid molecules in modulating these pathways. This technical guide focuses on C20-dihydroceramide, a precursor in sphingolipid biosynthesis, and its pivotal role in initiating and regulating ER stress and autophagy. We will explore the molecular mechanisms, present key quantitative data, detail essential experimental protocols for investigation, and visualize the complex signaling cascades involved.

Introduction

The Endoplasmic Reticulum and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Perturbations in the ER environment that disrupt its protein-folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition termed ER stress.[1] To counteract this, cells activate the Unfolded Protein Response (UPR), a sophisticated signaling network. The UPR is initiated by three ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][2][3] Collectively, these pathways aim to reduce the protein load, increase the protein-folding capacity, and clear misfolded proteins to restore ER homeostasis.

Autophagy: A Cellular Recycling Pathway

Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process that delivers cytoplasmic components, including protein aggregates and damaged organelles, to the lysosome for degradation.[1] This process is essential for cellular quality control and for providing recycled building blocks during periods of nutrient starvation. The UPR and autophagy are deeply interconnected; ER stress is a potent inducer of autophagy, which serves as a protective mechanism to alleviate the stress by clearing toxic protein aggregates.[1][4]

Sphingolipid Metabolism: Focus on Dihydroceramides

Sphingolipids are a class of lipids that are not only structural components of cellular membranes but also critical signaling molecules. Dihydroceramides (dHCer) are key intermediates in the de novo synthesis of all sphingolipids. Dihydrosphingosine is acylated by a family of six ceramide synthases (CerS) to form various species of dihydroceramides, distinguished by their N-acyl chain length.[5] Specifically, CerS4 displays a preference for medium-long-chain acyl-CoAs, leading to the production of C18 and C20-dihydroceramides.[5] Dihydroceramides are then converted to ceramides by the enzyme dihydroceramide desaturase (DES1).[5][6] While once considered inert precursors, dihydroceramides, including C20-dHCer, are now recognized as bioactive lipids capable of modulating critical cellular processes.

The Interplay Between ER Stress and Autophagy

The UPR typically activates autophagy through all three of its signaling branches to promote cell survival.[4]

  • The PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[2] This leads to a general attenuation of protein translation but selectively increases the translation of Activating Transcription Factor 4 (ATF4).[2] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy.[1][2][7]

  • The IRE1α Pathway: Activated IRE1α possesses endoribonuclease activity that unconventionally splices X-box binding protein 1 (XBP1) mRNA.[8] The resulting spliced XBP1 (XBP1s) is a potent transcription factor for UPR target genes. The IRE1α branch can also activate the c-Jun N-terminal kinase (JNK) pathway, which promotes autophagy by phosphorylating and inactivating the anti-autophagic protein Bcl-2, thereby liberating Beclin-1 to initiate autophagosome formation.[7][9]

  • The ATF6 Pathway: When activated, ATF6 translocates to the Golgi, where it is cleaved to release a cytosolic fragment that acts as a transcription factor.[2] ATF6 can induce autophagy through the upregulation of DAPK1, which phosphorylates Beclin-1.[4][9] Furthermore, ER-stress-mediated release of Ca2+ can activate calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), a potent activator of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1, a major negative regulator of autophagy.[1][7]

ER_Stress_Autophagy_Pathway General Pathway of ER Stress-Induced Autophagy cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosolic Signaling cluster_Autophagy Autophagy Regulation ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a p-eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1a->XBP1s splices XBP1 mRNA JNK JNK IRE1a->JNK ATF6n cleaved ATF6 ATF6->ATF6n cleavage ATF4 ATF4 eIF2a->ATF4 upregulates translation Autophagy_Genes Autophagy Genes (e.g., ATG12) ATF4->Autophagy_Genes induces transcription Beclin1 Beclin-1 Complex JNK->Beclin1 activates via Bcl-2 phosphorylation ATF6n->Beclin1 activates via DAPK1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy_Genes->Autophagosome

A diagram of the general ER stress-induced autophagy pathways.

This compound's Role in Modulating ER Stress

Recent studies indicate that the accumulation of specific sphingolipid precursors, including dihydroceramides, can directly induce ER stress.[10] This suggests that the cell monitors not only protein but also lipid homeostasis within the ER.

An increase in the cellular pool of dihydrosphingosine (DHS) and dihydroceramides (DHC), which would include C20-dHCer, has been shown to preferentially activate the ATF6 arm of the UPR.[11] This activation occurs independently of traditional proteotoxic stress, indicating a distinct mechanism for sensing lipotoxic imbalances.[11] The inhibition of dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramides to ceramides, leads to a significant accumulation of various dihydroceramide species. This accumulation is sufficient to trigger an ER stress response.[12]

DHCer_ER_Stress Dihydroceramide-Mediated ER Stress Induction CerS4 Ceramide Synthase 4 (CerS4) C20_dHCer This compound CerS4->C20_dHCer produces DES1 Dihydroceramide Desaturase 1 (DES1) C20_Cer C20-Ceramide DES1->C20_Cer produces Accumulation C20-dHCer Accumulation DES1->Accumulation block leads to C20_dHCer->DES1 substrate for Inhibitor DES1 Inhibitor Inhibitor->DES1 inhibits UPR_Activation UPR Activation (ATF6 Pathway) Accumulation->UPR_Activation induces

The pathway of this compound-induced ER stress.

This compound's Role in Inducing Autophagy

The accumulation of dihydroceramides is a potent trigger for autophagy.[10][13][14] This has been demonstrated pharmacologically through the use of DES1 inhibitors and genetically in cells with a reduced capacity to produce dihydroceramides.[10][13][15] The induction of autophagy by these lipids can occur through both dihydroceramide-dependent and -independent mechanisms.[10][15]

The functional consequence of dHCer-induced autophagy is context-dependent and can lead to either cell survival or cell death.[13][15] For instance, in glioblastoma cells, inhibiting autophagy in the presence of high dHCer levels increases cytotoxicity.[10][15] Conversely, in certain cancer models, an increase in the dihydroceramide-to-ceramide ratio, induced by compounds like Δ9-tetrahydrocannabinol (THC), triggers a cytotoxic form of autophagy.[14] The proposed mechanism involves the trafficking of these dHCer-enriched membranes to autophagosomes and autolysosomes. The altered biophysical properties of these membranes lead to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytoplasm, and subsequent activation of apoptotic cell death.[14]

DHCer_Autophagy_Pathway Dihydroceramide-Induced Autophagy and Cell Fate cluster_cytotoxic Cytotoxic Pathway cluster_cytoprotective Cytoprotective Pathway dHCer_Accum This compound Accumulation Autophagy_Induction Autophagy Induction dHCer_Accum->Autophagy_Induction Membrane_Alteration Altered Membrane Properties in Autolysosomes Autophagy_Induction->Membrane_Alteration can lead to Degradation Degradation of Damaged Organelles & Protein Aggregates Autophagy_Induction->Degradation can lead to LMP Lysosomal Membrane Permeabilization (LMP) Membrane_Alteration->LMP Cathepsin Cathepsin Release LMP->Cathepsin Apoptosis Apoptotic Cell Death Cathepsin->Apoptosis Survival Cell Survival Degradation->Survival

The dual outcomes of this compound-induced autophagy.

Quantitative Data Summary

The following tables summarize representative quantitative effects of modulating dihydroceramide levels on cellular markers for ER stress and autophagy. The data are illustrative, based on published findings.

Table 1: Effect of DES1 Inhibition on Dihydroceramide Levels and UPR Markers

Treatment ConditionRelative C20-dHCer Level (Fold Change)sXBP1/total XBP1 Ratio (Fold Change)p-eIF2α/total eIF2α Ratio (Fold Change)CHOP mRNA (Fold Change)
Vehicle Control1.01.01.01.0
DES1 Inhibitor (e.g., GT11)>10.0~2.5~1.8~4.0

Table 2: Effect of Dihydroceramide Accumulation on Autophagy Markers

Treatment ConditionLC3-II/Actin Ratio (Fold Change)p62/Actin Ratio (Fold Change)Autophagic Flux (LC3-II accumulation with Bafilomycin A1)
Vehicle Control1.01.0Baseline
DES1 Inhibitor (e.g., GT11)~3.5~0.6Increased
Exogenous C20-dHCer~2.8~0.7Increased

Detailed Experimental Protocols

Investigating the role of this compound requires a combination of lipidomics, molecular biology, and cell imaging techniques.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying specific lipid species.

  • Sample Preparation:

    • Harvest and wash cells (typically 1-5 million cells per sample) with cold PBS.

    • Perform lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol mixture (e.g., 1:2 v/v).[16] Spike samples with an appropriate internal standard (e.g., C17:0-dHCer) prior to extraction for accurate quantification.

    • Separate the organic and aqueous phases by adding chloroform and water.[16]

    • Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.[16]

  • LC-MS/MS Analysis:

    • Separate lipid species using a C18 reverse-phase chromatography column.[17]

    • Use a gradient elution with mobile phases such as water with formic acid and ammonium formate (Phase A) and acetonitrile/isopropanol with the same additives (Phase B).[16]

    • Analyze the column effluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[16]

    • Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transition for C20-dHCer and the internal standard.

    • Quantify C20-dHCer levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Assessment of ER Stress Activation

6.2.1. Western Blotting for UPR Markers This method detects changes in the protein levels and post-translational modifications of key UPR components.[2][18][19]

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-PERK (Thr980)

      • Phospho-eIF2α (Ser51)

      • Total PERK and eIF2α

      • GRP78/BiP

      • CHOP

      • ATF6 (detects the cleaved, active form)

      • Actin or Tubulin (loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensity using densitometry software.

6.2.2. RT-qPCR for UPR Gene Expression This technique measures changes in the mRNA levels of UPR target genes.[8][18]

  • RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay.

    • XBP1 Splicing Assay: Design primers that flank the 26-nucleotide intron spliced by IRE1α. The unspliced and spliced forms can be resolved on a high-resolution agarose gel or distinguished by specific qPCR primers.[8][19]

    • Target Gene Analysis: Use validated primers for genes such as HSPA5 (GRP78), DDIT3 (CHOP), and ATF4.

    • Normalize expression to a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate fold change using the ΔΔCt method.

Measurement of Autophagy and Autophagic Flux

It is critical to measure autophagic flux (the entire process of autophagosome formation, fusion, and degradation) rather than just static autophagosome numbers.[20][21]

6.3.1. Western Blotting for LC3-II and p62 This is the most common method to biochemically monitor autophagy.[20][22]

  • Sample Preparation: Prepare protein lysates as described for UPR markers.

  • Immunoblotting:

    • Separate proteins on a higher percentage SDS-PAGE gel (e.g., 12-15%) to resolve the lipidated (LC3-II, ~14 kDa) and non-lipidated (LC3-I, ~16 kDa) forms of LC3.

    • Probe membranes with primary antibodies against LC3B and p62/SQSTM1.

    • An increase in the LC3-II band and a decrease in the p62 band are indicative of autophagy induction.

6.3.2. Autophagic Flux Assay using Lysosomal Inhibitors [20][22][23]

  • Experimental Setup: Create four treatment groups: (1) Untreated, (2) Stimulus only (e.g., DES1 inhibitor), (3) Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours), (4) Stimulus + Lysosomal inhibitor.

  • Analysis: Perform Western blotting for LC3B.

  • Interpretation: Autophagic flux is determined by comparing LC3-II levels between the stimulus-only group (group 2) and the stimulus + inhibitor group (group 4). A significant further accumulation of LC3-II in group 4 compared to group 2 indicates active autophagic flux.

6.3.3. Fluorescence Microscopy of LC3 Puncta This method visualizes autophagosome formation within cells.[20]

  • Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-EGFP-LC3).

  • Treatment: Treat cells with the compound of interest (e.g., C20-dHCer).

  • Imaging: Fix the cells and acquire images using a confocal or fluorescence microscope.

  • Analysis: Count the number of fluorescent puncta per cell. An increase in puncta indicates autophagosome accumulation. Using the tandem mCherry-EGFP-LC3 reporter allows for differentiation: yellow puncta (mCherry+EGFP+) are autophagosomes, while red puncta (mCherry+ only) are autolysosomes, as the GFP signal is quenched by the acidic lysosomal environment.

Experimental_Workflow Integrated Experimental Workflow cluster_lipid Lipid Analysis cluster_protein Protein Analysis cluster_rna Gene Expression Analysis start Cell Culture & Treatment (e.g., DES1 Inhibitor) lipid_extract Lipid Extraction start->lipid_extract protein_lysis Protein Lysis start->protein_lysis rna_extract RNA Extraction & cDNA Synthesis start->rna_extract lcms LC-MS/MS Analysis lipid_extract->lcms lipid_quant Quantify C20-dHCer lcms->lipid_quant wb Western Blot protein_lysis->wb protein_quant Analyze UPR & Autophagy Markers (p-PERK, LC3-II) wb->protein_quant qpcr RT-qPCR rna_extract->qpcr rna_quant Analyze UPR Gene Expression (sXBP1, CHOP) qpcr->rna_quant

An integrated workflow for studying this compound effects.

Conclusion and Future Directions

This compound is emerging from the shadow of its well-known product, ceramide, as a potent bioactive lipid. Its accumulation, either through enzymatic inhibition or cellular stress, serves as a key signal that initiates both ER stress and autophagy. The ability of this compound to trigger these pathways highlights a sophisticated cellular mechanism for sensing and responding to lipotoxicity, linking lipid metabolism directly to protein quality control and organelle turnover.

The dual potential of dHCer-induced autophagy—promoting either cell survival or a cytotoxic response—makes the enzymes involved in its synthesis (CerS4) and conversion (DES1) attractive therapeutic targets. Manipulating the levels of this compound could offer novel strategies for treating diseases characterized by dysregulated ER stress and autophagy, including various cancers, neurodegenerative disorders, and metabolic diseases.

Future research should focus on elucidating the precise molecular sensors that detect dihydroceramide accumulation to trigger the UPR and identifying the downstream effectors that dictate the switch between cytoprotective and cytotoxic autophagy. A deeper understanding of these mechanisms will be crucial for the successful development of therapies targeting this critical metabolic nexus.

References

Investigating C20-Dihydroceramide in Cancer Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, once considered inert precursors to ceramides, are now emerging as critical bioactive lipids in cancer cell biology. This technical guide focuses on the role of a specific very-long-chain dihydroceramide, C20-dihydroceramide, in key cellular processes that are often dysregulated in cancer, including apoptosis, autophagy, and cell signaling. We provide a comprehensive overview of its metabolism, its intricate involvement in critical signaling pathways such as TGF-β and Sonic Hedgehog (Shh), and its potential as a therapeutic target. This guide includes detailed experimental protocols for the quantification of this compound, manipulation of its cellular levels, and assessment of its functional effects on cancer cells. Furthermore, quantitative data from relevant studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the complex role of this compound in oncology.

Introduction

Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as potent signaling molecules involved in a myriad of cellular processes. For decades, research has primarily focused on ceramide as the central bioactive sphingolipid, often referred to as a "tumor suppressor lipid" for its ability to induce apoptosis and cell cycle arrest.[1] However, recent advancements in lipidomics have shed light on the functional significance of its metabolic precursors, the dihydroceramides (dhCer).

Initially dismissed as biologically inactive intermediates in the de novo ceramide synthesis pathway, dihydroceramides are now recognized to possess distinct signaling roles.[2] Accumulation of specific dihydroceramide species has been shown to modulate critical cellular events, including autophagy and apoptosis, in a manner distinct from their ceramide counterparts.[2] This guide specifically delves into the biology of this compound, a very-long-chain dihydroceramide, and its implications in cancer.

This compound is synthesized by ceramide synthase 4 (CerS4) and to some extent by CerS2.[3][4] Its levels are tightly regulated by the activity of these synthases and the subsequent desaturation to C20-ceramide by dihydroceramide desaturase 1 (DES1). Dysregulation of these enzymes and the consequent alteration in this compound levels have been implicated in cancer progression, metastasis, and response to therapy.[3][5] This document aims to provide a comprehensive technical resource for researchers and drug development professionals investigating the multifaceted role of this compound in cancer cell biology.

The Role of this compound in Cancer Cell Processes

The accumulation of this compound has been shown to impact several key cellular processes that are fundamental to cancer development and progression.

Apoptosis and Autophagy

While high levels of ceramides are well-established inducers of apoptosis, the role of dihydroceramides in programmed cell death is more complex and appears to be context-dependent. Some studies suggest that the accumulation of certain dihydroceramides can contribute to cytotoxic autophagy, a form of cell death distinct from apoptosis.[2] For instance, the accumulation of C22:0- and C24:0-dihydroceramides has been shown to induce a mixed cell death mechanism involving increased autophagy and caspase-independent DNA fragmentation in T-cell acute lymphoblastic leukemia cell lines.[6] Although direct evidence for this compound is still emerging, its structural similarity to these species suggests a potential role in similar processes. Conversely, some studies have indicated that dihydroceramides may have anti-apoptotic functions, highlighting the need for further investigation into the specific roles of different acyl-chain length dihydroceramides.[2][7]

Cell Migration and Metastasis

Recent evidence has strongly implicated CerS4 and its product, C18-C20 ceramides (and by extension, their dihydroceramide precursors), in the regulation of cancer cell migration and metastasis. Knockdown of CerS4 has been shown to enhance the migration of triple-negative breast cancer cells.[5] This effect is linked to the intricate crosstalk between the TGF-β and Sonic Hedgehog (Shh) signaling pathways.[8][9]

This compound Signaling Pathways

This compound, primarily through the action of its synthesizing enzyme CerS4, plays a crucial role in modulating key signaling pathways implicated in cancer.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. CerS4-generated ceramides (and likely their dihydroceramide precursors) have been found to inhibit TGF-β-induced cell migration.[10] Mechanistically, ceramide produced by CerS4 stabilizes the interaction between the TGF-β receptor I (TβRI) and the inhibitory protein Smad7.[10] This interaction prevents the trafficking of the TβRI/II complex to primary cilia, thereby attenuating downstream signaling that promotes cell migration.[10]

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is critical during embryonic development and its aberrant activation is linked to various cancers.[11] The localization of TβRI to primary cilia upon CerS4 knockdown leads to the activation of Smoothened (Smo), a key transducer of the Shh pathway.[10][12] This crosstalk between the TGF-β and Shh pathways at the primary cilium ultimately stimulates cellular migration and invasion.[8][10] Therefore, this compound, through the regulation of CerS4, acts as a critical modulator of this oncogenic signaling nexus.

Quantitative Data on this compound in Cancer

The following tables summarize key quantitative findings from studies investigating the role of CerS4 and its associated C18-C20 ceramides and dihydroceramides in cancer.

Cell LineTreatmentEffectReference
MCF-7 (Breast Cancer)Stable overexpression of CerS4Increased levels of C18 and C20-ceramides; Increased cell proliferation compared to control cells.[3]
MCF-7/ADR (Doxorubicin-Resistant Breast Cancer)CerS4 knockdown (shRNA)Attenuated upregulation of N-cadherin, vimentin, and Snail; Partially restored E-cadherin expression; Inhibited cell migration.[3]
4T1 (Triple-Negative Breast Cancer)Knockdown of CerS4 (shRNA)Decreased C18:1-, C20-, and C20:1-ceramide generation (>70%); Enhanced cell migration compared to controls.[5]
HepG2 and Huh7 (Liver Cancer)Silencing of CERS4 (lentivirus-mediated RNAi)Significantly suppressed proliferation rates (P<0.001); Reduced tumor weight and volume in vivo.[13]

Table 1: Effects of CerS4 Modulation on Cancer Cell Phenotypes.

CompoundTargetCell LineIC50EffectReference
Fenretinide (4-HPR)Dihydroceramide Desaturase 1 (DES1)SMS-KCNR (Neuroblastoma)2.32 µMDirect inhibition of DES1, leading to accumulation of dihydroceramides.

Table 2: Inhibitors Modulating Dihydroceramide Levels.

Experimental Protocols

This section provides detailed protocols for key experiments in the study of this compound in cancer cell biology.

Quantification of this compound by LC-MS/MS

This protocol is adapted from standard methods for sphingolipid analysis.[14][15][16][17]

Materials:

  • Internal standards (e.g., C17:0 dihydroceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • Formic acid

  • Acetonitrile, Isopropanol (HPLC grade)

  • C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Harvest and count cells.

    • Add a known amount of internal standard to the cell pellet.

    • Extract lipids using a modified Bligh-Dyer method (e.g., with a chloroform:methanol:water ratio of 2:1:0.8).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of A (e.g., water with 0.1% formic acid) and B (e.g., acetonitrile:isopropanol with 0.1% formic acid).

    • The gradient should be optimized to separate this compound from other lipid species.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Manipulation of this compound Levels via CerS4 Knockdown

Materials:

  • Lentiviral shRNA vector targeting CerS4 and a non-targeting control vector.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for virus production.

  • Transfection reagent.

  • Target cancer cell line.

  • Polybrene.

  • Puromycin (or other selection antibiotic).

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Plate the target cancer cells to be approximately 50% confluent on the day of infection.

    • Add the viral supernatant to the cells in the presence of Polybrene (e.g., 8 µg/mL).

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin) at a pre-determined optimal concentration.

    • Continue selection for several days until non-transduced cells are eliminated.

  • Validation of Knockdown:

    • Confirm the reduction of CerS4 mRNA and protein levels by qRT-PCR and Western blotting, respectively.

    • Verify the decrease in this compound levels using LC-MS/MS.

Cell Viability Assessment using MTT Assay

This is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[22][23][24]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with the compound of interest (e.g., a modulator of this compound levels) at various concentrations for the desired duration.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][25]

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents).

  • Paraformaldehyde (4% in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • DNase I (for positive control).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Preparation:

    • Culture and treat cells on coverslips or in chamber slides.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization solution for 2 minutes on ice.

    • Wash with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

    • Wash with PBS.

  • Detection:

    • If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips.

  • Analysis:

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • Alternatively, analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing this compound in Cancer Biology

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound in cancer.

De Novo Sphingolipid Synthesis Pathway

G Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR C20_dhCer This compound Sphinganine->C20_dhCer CerS4 / CerS2 + C20-CoA C20_Cer C20-Ceramide C20_dhCer->C20_Cer DEGS1 Complex Complex Sphingolipids C20_Cer->Complex

Caption: De novo synthesis pathway of this compound and its conversion to C20-ceramide.

Experimental Workflow for Investigating CerS4 Function

G Start Cancer Cell Line Lentiviral Lentiviral Transduction (shCerS4 vs. shControl) Start->Lentiviral Selection Puromycin Selection Lentiviral->Selection Stable_Lines Stable Cell Lines Selection->Stable_Lines Validation Validation of Knockdown (qRT-PCR, Western Blot, LC-MS/MS) Stable_Lines->Validation Functional_Assays Functional Assays Stable_Lines->Functional_Assays Viability Cell Viability (MTT Assay) Functional_Assays->Viability Apoptosis Apoptosis (TUNEL Assay) Functional_Assays->Apoptosis Migration Cell Migration (Transwell Assay) Functional_Assays->Migration

Caption: Workflow for studying CerS4 function using lentiviral shRNA knockdown.

This compound-Modulated Signaling in Cell Migration

G cluster_0 High this compound (via CerS4) cluster_1 Low this compound (CerS4 Knockdown) CerS4 CerS4 C20_dhCer This compound CerS4->C20_dhCer Smad7 Smad7 C20_dhCer->Smad7 stabilizes TBR TβRI/II Smad7->TBR binds & inhibits cilia trafficking Inhibition Inhibition of Migration TBR->Inhibition prevents activation of migratory signaling No_CerS4 CerS4 Knockdown Low_C20_dhCer Low this compound No_CerS4->Low_C20_dhCer TBR_cilia TβRI/II Trafficking to Primary Cilia Low_C20_dhCer->TBR_cilia allows Smo Smoothened (Smo) Activation TBR_cilia->Smo Shh Shh Pathway Activation Smo->Shh Migration Increased Cell Migration Shh->Migration

Caption: Opposing effects of high and low this compound levels on cell migration.

Conclusion and Future Directions

The emerging role of this compound in cancer cell biology presents a paradigm shift from the traditional ceramide-centric view of sphingolipid signaling. The evidence increasingly points towards a nuanced and specific function for this very-long-chain dihydroceramide in regulating critical cancer-related processes, particularly cell migration and the intricate crosstalk between the TGF-β and Shh signaling pathways. The enzymes responsible for its synthesis and metabolism, CerS4 and DES1, represent promising therapeutic targets for the development of novel anti-cancer strategies.

Future research should focus on elucidating the precise downstream effectors of this compound and further delineating its role in other aspects of cancer biology, such as chemoresistance and the tumor microenvironment. The development of more specific pharmacological modulators of CerS4 and CerS2 will be crucial for translating our growing understanding of this compound biology into effective cancer therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore this exciting and rapidly evolving field.

References

Methodological & Application

Application Note: Quantitative Analysis of C20-Dihydroceramide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, including C20-Dihydroceramide (d18:0/20:0), are immediate precursors to ceramides in the de novo sphingolipid synthesis pathway.[1][2][3] While historically considered inactive intermediates, recent studies have implicated dihydroceramides in various cellular processes such as cell cycle arrest and apoptosis.[1] Accurate quantification of specific dihydroceramide species like this compound is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological samples.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other lipid species. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][5][6] Stable isotope-labeled internal standards are used to ensure accurate quantification.[4][5][6][7]

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Avanti Polar Lipids)[7]

  • C17-Dihydroceramide or other appropriate non-endogenous internal standard (Avanti Polar Lipids)[7]

  • HPLC-grade methanol, isopropanol, chloroform, and water (Fluka)[7]

  • Ammonium bicarbonate[4][5]

  • Formic acid

  • Human plasma/serum (or other biological matrix)

2. Standard Solution and Internal Standard Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard at 1 mg/mL in chloroform or a suitable organic solvent.[7]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard in methanol.[7]

3. Sample Preparation (from Human Plasma/Serum)

This protocol is adapted from established methods for sphingolipid extraction.[4][7]

  • Thaw plasma/serum samples on ice.

  • To a 50 µL aliquot of the sample in a glass tube, add 50 µL of the internal standard working solution.[7]

  • Add 2 mL of a cold chloroform/methanol (1:2, v/v) mixture and vortex thoroughly.[7]

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, vortex again, and centrifuge at low speed to separate the layers.[7]

  • Carefully collect the lower organic phase into a new glass tube.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge.[7]

  • Pool the organic phases and dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

For simpler, high-throughput sample preparation, a protein precipitation method can be employed:

  • To a 10 µL aliquot of the serum sample, add 200 µL of the internal standard working solution (in an organic solvent like methanol or isopropanol).[4]

  • Vortex vigorously for 30 seconds to precipitate proteins.[4]

  • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

4. LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System Dionex Ultimate 3000 UHPLC or equivalent[4]
Column ACE Excel SuperC18 (1.7 µm, 100 mm x 2.1 mm) or equivalent C18 column[5]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol/Isopropanol (1:1, v/v) with 10 mM ammonium bicarbonate[4][5]
Flow Rate 0.3 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 10 µL[4][5]
Gradient Isocratic elution can be effective for rapid analysis.[4][5] A typical gradient may start at 70% B, increase to 100% B, hold, and then re-equilibrate.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantiva)[5]
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode. Negative mode can offer high sensitivity.[5]
MRM Transitions To be determined by direct infusion of the this compound standard.
Collision Energy To be optimized for the specific MRM transition.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

The following table summarizes typical validation results for the quantification of dihydroceramides, demonstrating the performance of the method.

Parameter Result
Linearity (R²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 1 nM[4]
Intra-assay Precision (CV%) < 15%[4]
Inter-assay Precision (CV%) < 15%[4]
Accuracy (% Error) < 15%[4]
Extraction Recovery > 85%[4]

Table 2: Example MRM Transitions for Dihydroceramides

This table provides example MRM transitions. The specific transition for this compound must be optimized.

Analyte Precursor Ion (m/z) Product Ion (m/z)
C16:0 Dihydroceramide540.5266.3
C18:0 Dihydroceramide568.6266.3
C20:0 Dihydroceramide 596.6 266.3
C24:0 Dihydroceramide652.7266.3
C17:0 Dihydroceramide (IS)554.5266.3

Note: The precursor ion corresponds to the [M-H]⁻ adduct in negative ion mode. The product ion at m/z 266.3 is a characteristic fragment of the sphinganine backbone.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_sep LC Separation (C18 Column) dry_recon->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect quant Quantification using Calibration Curve ms_detect->quant report Report this compound Concentration quant->report

Caption: Experimental workflow for this compound quantification.

de_novo_synthesis cluster_pathway De Novo Sphingolipid Biosynthesis palmitoyl_coa Palmitoyl-CoA + Serine kdsr 3-Ketosphinganine palmitoyl_coa->kdsr SPT sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine KDSR cers Ceramide Synthases (CerS) sphinganine->cers c20_dhc This compound cers->c20_dhc + C20-CoA degs1 Dihydroceramide Desaturase 1 (DEGS1) c20_dhc->degs1 c20_cer C20-Ceramide degs1->c20_cer

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of C20-Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the separation and quantification of C20-dihydroceramide in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Dihydroceramides, including the C20 species, are crucial intermediates in the de novo synthesis of ceramides and are increasingly recognized for their own bioactive roles in cellular processes such as apoptosis and cell cycle regulation. The protocol provided herein is optimized for researchers in drug development and life sciences, offering a reliable methodology for studying the sphingolipid metabolic pathway.

Introduction

Sphingolipids are a class of bioactive lipids that play fundamental roles in cell signaling and membrane structure. Ceramide, a central molecule in sphingolipid metabolism, is involved in critical cellular responses including apoptosis, cell growth arrest, and differentiation.[1] Its immediate precursor, dihydroceramide, has long been considered an inactive intermediate. However, recent studies have implicated dihydroceramides in the regulation of cellular processes, highlighting the importance of accurately measuring individual species like this compound.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of sphingolipids, offering high specificity and sensitivity.[2] This note provides a detailed protocol for the extraction, separation, and quantification of this compound from biological matrices.

Signaling Pathway of Dihydroceramide Metabolism

The de novo synthesis pathway is a primary route for ceramide production, beginning with the condensation of serine and palmitoyl-CoA. Dihydroceramide is a key intermediate in this pathway, which is subsequently converted to ceramide by dihydroceramide desaturase. The C20 fatty acid chain is incorporated by ceramide synthase 4 (CerS4). The pathway illustrates the central role of dihydroceramide as a precursor to ceramide and its potential to influence downstream signaling events.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_signaling Cellular Signaling Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT C20_Dihydroceramide This compound Dihydrosphingosine->C20_Dihydroceramide CerS4 (incorporates C20-CoA) C20_Ceramide C20-Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1 Cell_Cycle_Arrest Cell Cycle Arrest C20_Dihydroceramide->Cell_Cycle_Arrest Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C20_Ceramide->Complex_Sphingolipids Transport & further metabolism Apoptosis Apoptosis C20_Ceramide->Apoptosis

Caption: De novo synthesis of this compound and its role in signaling.

Experimental Protocol

This protocol is based on established methods for sphingolipid analysis by LC-MS/MS.[3][4]

Materials and Reagents
  • This compound standard (Avanti Polar Lipids)

  • Internal Standard (IS): C17-Ceramide (Avanti Polar Lipids)[3]

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Biological samples (cells or tissues)

  • Phosphate-buffered saline (PBS)

Sample Preparation: Lipid Extraction
  • Homogenization: Homogenize cell pellets or tissues in PBS. Determine protein concentration using a Bradford assay for normalization.[3]

  • Lipid Extraction: To an aliquot of the homogenate, add 1.5 mL of a methanol/chloroform mixture (2:1, v/v) containing the internal standard (e.g., C17-Ceramide).[3]

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at 48°C for 30 minutes.

  • Phase Separation: Add chloroform and water to induce phase separation. Centrifuge at 2,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

HPLC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity HPLC or equivalent[3]
Column Poroshell 120 EC-C8 (3.0 x 150 mm, 2.7 µm) or equivalent C8 reversed-phase column[3][4]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[5]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Program Time (min)
Flow Rate 0.2 mL/min[6]
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Agilent 6490 Triple Quadrupole MS or equivalent[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
MRM Transition This compound: m/z 596.6 → 266.3 C17-Ceramide (IS): m/z 524.5 → 264.3

Note: The specific m/z transitions should be optimized by direct infusion of the analytical standards. The transition for C20 ceramide is m/z 594 -> 264.[4]

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard. The concentration of this compound in the biological samples is then determined from this calibration curve and normalized to the protein content of the initial sample.

Experimental Workflow

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing start Biological Sample (Cells/Tissue) homogenize Homogenization in PBS start->homogenize protein_assay Protein Quantification homogenize->protein_assay extraction Lipid Extraction (Methanol/Chloroform + IS) homogenize->extraction normalization Normalization to Protein Content protein_assay->normalization dry_down Dry Under Nitrogen extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc HPLC Separation (C8 Reversed-Phase) reconstitute->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification quantification->normalization result Final Concentration of This compound normalization->result

Caption: Workflow for this compound analysis.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound. This protocol is a valuable tool for researchers investigating the role of specific dihydroceramide species in health and disease, and can be adapted for the analysis of other sphingolipids. The detailed methodology and clear workflow are intended to facilitate the implementation of this technique in a variety of research and drug development settings.

References

Application Note: High-Throughput Extraction of C20-Dihydroceramide from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics and biomarker discovery.

Introduction

Dihydroceramides are N-acylated sphinganine precursors to ceramides in the de novo sphingolipid synthesis pathway. As key bioactive lipids, their levels, including those of specific species like C20-dihydroceramide, are gaining interest as potential biomarkers in various pathological conditions such as diabetes and metabolic disorders.[1] Accurate and reproducible quantification of these lipids in plasma is crucial for clinical and research applications.

This document provides two detailed protocols for the extraction of this compound and other sphingolipids from human plasma samples, tailored for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a robust single-phase liquid-liquid extraction (LLE) method and a rapid protein precipitation (PPT) method suitable for high-throughput screening.

Principle of the Methods

The goal of the extraction is to efficiently isolate lipids from the complex plasma matrix, removing proteins and other interfering substances, while ensuring high recovery of the target analytes.

  • Single-Phase LLE (1-Butanol/Methanol): This method utilizes a mixture of 1-butanol and methanol to create a single-phase system with the aqueous plasma sample.[2] This solvent mixture effectively disrupts protein-lipid interactions and solubilizes a broad range of lipids, including nonpolar species like dihydroceramides. Subsequent centrifugation pellets the precipitated proteins, leaving the lipids in the supernatant, which can be directly analyzed.[2] This method avoids the need for chlorinated solvents and sample drying/reconstitution steps, streamlining the workflow.[2]

  • Protein Precipitation (Methanol): This is a simple and rapid method where a large volume of cold methanol is added to the plasma sample.[3] The methanol denatures and precipitates plasma proteins, while simultaneously extracting a wide range of sphingolipids. It is a highly effective technique for high-throughput applications due to its simplicity and minimal sample handling.[3][4]

Experimental Protocols

Required Materials and Reagents
  • Samples: Human plasma collected in EDTA or citrate tubes, stored at -80°C.

  • Solvents: LC-MS grade 1-butanol, methanol, isopropanol, acetonitrile, and water.

  • Reagents: Ammonium formate, formic acid.

  • Internal Standards (ISTDs): Stable isotope-labeled dihydroceramide standards (e.g., Cer(d18:0/16:0-d31)).

  • Equipment:

    • Microcentrifuge tubes (1.5 mL) or 96-well plates.

    • Adjustable micropipettes.

    • Vortex mixer.

    • Centrifuge capable of handling tubes or plates at >12,000 x g and 4°C.

    • Sonic water bath.

    • Autosampler vials with inserts.

    • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

Protocol 1: Single-Phase Liquid-Liquid Extraction

This protocol is adapted from a method using 1-butanol and methanol, which demonstrates high recovery and reproducibility.[2]

Procedure:

  • Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 10 µL of the internal standard (ISTD) working solution (prepared in your chosen solvent, e.g., methanol).

  • Add 100 µL of the extraction solvent: 1-butanol/methanol (1:1, v/v) containing 5 mM ammonium formate.[2]

  • Vortex the mixture vigorously for 10-20 seconds.

  • Sonicate the tubes in a sonic water bath for 60 minutes at room temperature.[2]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 20°C to pellet precipitated proteins.[2]

  • Carefully transfer the supernatant to an autosampler vial with a glass insert for LC-MS/MS analysis.

Protocol 2: High-Throughput Protein Precipitation

This protocol is a simplified method ideal for processing a large number of samples, for instance, in a 96-well plate format.[4][5]

Procedure:

  • Thaw frozen plasma samples on ice.

  • Aliquot 10 µL of plasma into each well of a 96-well plate or into individual microcentrifuge tubes.

  • Prepare an extraction solution of cold methanol containing the appropriate concentration of internal standards (ISTDs).

  • Add 200 µL of the cold methanol/ISTD solution to each sample.[5][6]

  • Seal the plate or cap the tubes and vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.[6]

  • Transfer 180 µL of the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for plasma dihydroceramide extraction.

G cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis start 1. Plasma Sample (10 µL) add_is 2. Add Internal Standard start->add_is add_solvent 3. Add Extraction Solvent add_is->add_solvent vortex 4. Vortex add_solvent->vortex sonicate 5. Sonicate (Optional) vortex->sonicate centrifuge 6. Centrifuge (>12,000 x g) sonicate->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer lcms 8. LC-MS/MS Analysis transfer->lcms data 9. Data Processing lcms->data G sphinganine Sphinganine cerS Ceramide Synthase (CerS) sphinganine->cerS acyl_coa C20-CoA acyl_coa->cerS dhCer This compound desat Dihydroceramide Desaturase (DEGS1) dhCer->desat Cer C20-Ceramide cerS->dhCer desat->Cer

References

C20-Dihydroceramide: A Promising Biomarker for Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Metabolic diseases, including type 2 diabetes (T2D), insulin resistance, and cardiovascular disease (CVD), represent a growing global health crisis. The identification of early, reliable biomarkers is crucial for risk stratification, diagnosis, and the development of targeted therapies. Emerging evidence points to specific lipid species, particularly dihydroceramides, as key players in the pathophysiology of metabolic dysfunction. This document provides a detailed overview of C20-dihydroceramide (C20:0-dhCer) as a potential biomarker, summarizing the supporting data and providing protocols for its quantification and study.

Dihydroceramides are immediate precursors in the de novo synthesis of ceramides and have been shown to be negatively correlated with insulin sensitivity.[1] Elevated plasma levels of dihydroceramides have been observed in individuals with prediabetes and T2D and can predict the development of diabetes years before its clinical onset.[1] Specifically, C20:0-dihydroceramide, along with other dihydroceramide species, has been significantly associated with a higher risk of developing T2D.[2][3] This association highlights the potential of C20:0-dhCer as a valuable biomarker for identifying individuals at high risk for metabolic disease.

This compound and Metabolic Disease: A Summary of Findings

Multiple studies have demonstrated a strong correlation between circulating levels of C20:0-dihydroceramide and various metabolic disorders. The following table summarizes key quantitative findings from the literature.

Disease StateAnalyteFold Change/ObservationStudy PopulationReference
Insulin ResistanceSerum C20:0 DihydroceramideSignificantly inversely related to insulin sensitivity.Humans spanning a range of metabolic health (lean, obese, T2D, athletes).[1]
Type 2 DiabetesPlasma C20:0 DihydroceramideAssociated with a higher risk of developing T2D.Nested case-cohort within the prospective EPIC-Potsdam study.[2][3]
Obesity and T2DSerum C20:0 DihydroceramideSignificantly greater in individuals with obesity and T2D compared to lean individuals and athletes.Lean, endurance-trained athletes, obese, and T2D individuals.[4]
Insulin ResistanceSerum C20:0 Ceramide (precursor to dihydroceramide)Inversely related to insulin sensitivity.Lean, endurance-trained athletes, obese, and T2D individuals.[4]
Cardiovascular DiseaseMyocardial C20 Ceramide (downstream of dihydroceramide)Increased abundance in patients with chronic ischemia.Patients with ST-segment elevation myocardial infarction (STEMI).[5][6]

Signaling Pathways and Mechanisms

The accumulation of this compound is primarily governed by the activity of Ceramide Synthase 4 (CerS4), which has a high affinity for C20 acyl-CoA.[5][6][7] The subsequent conversion of dihydroceramides to ceramides by dihydroceramide desaturase 1 (DES1) is a critical step, as the resulting ceramides are potent signaling molecules implicated in insulin resistance and vascular dysfunction.[7]

De Novo Ceramide Synthesis Pathway cluster_Signaling Downstream Signaling Effects Palmitoyl_CoA Palmitoyl-CoA + Serine KDS 3-Ketodihydrosphingosine Palmitoyl_CoA->KDS SPT Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine 3-KSR C20_dhCer This compound Dihydrosphingosine->C20_dhCer CerS4 (uses C20:0-CoA) C20_Cer C20-Ceramide C20_dhCer->C20_Cer DES1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C20_Cer->Complex_Sphingolipids Insulin_Resistance Insulin Resistance C20_Cer->Insulin_Resistance Apoptosis Apoptosis C20_Cer->Apoptosis Inflammation Inflammation C20_Cer->Inflammation

Caption: De Novo Synthesis of C20-Ceramide and Downstream Effects.

The accumulation of ceramides, including C20-ceramide, can lead to lipoapoptosis in various cell types, contributing to the pathogenesis of T2D, non-alcoholic fatty liver disease, and heart failure.[8] These lipids disrupt insulin signaling by activating protein phosphatase 2A (PP2A) and protein kinase Cζ (PKCζ), which in turn inhibit Akt, a key protein in the insulin signaling cascade, ultimately impairing glucose uptake.[9]

Ceramide-Mediated Insulin Resistance Ceramide Elevated C20-Ceramide PP2A PP2A Ceramide->PP2A activates PKCzeta PKCζ Ceramide->PKCzeta activates Akt Akt PP2A->Akt inhibits PKCzeta->Akt inhibits Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake promotes Insulin_Signal Insulin Signal Insulin_Signal->Akt

Caption: Mechanism of Ceramide-Induced Insulin Resistance.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and standards available.

1. Materials and Reagents:

  • Internal Standard (IS): C17-dihydroceramide or other suitable odd-chain dihydroceramide.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, and water.

  • Formic acid and ammonium formate.

  • Human plasma (collected in EDTA tubes).

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based).

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 1 mL of a 1:1 (v/v) mixture of methanol and dichloromethane to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other lipid species. A typical gradient might start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (d18:0/20:0): Precursor ion [M+H]+ m/z 596.6 → Product ion m/z 266.3.

      • Internal Standard (e.g., C17-dihydroceramide): Precursor ion [M+H]+ m/z 554.5 → Product ion m/z 266.3.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Quantify the concentration of this compound using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

LC-MS/MS Workflow for this compound Quantification Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Extraction Lipid Extraction Protein_Precipitation->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a promising biomarker at the intersection of lipid metabolism and metabolic disease. Its consistent association with insulin resistance and the risk of developing T2D makes it a valuable target for further research and potential clinical application. The provided protocols offer a starting point for researchers to investigate the role of this compound in their own studies. Further validation in large, diverse cohorts will be essential to fully establish its clinical utility in the prediction and management of metabolic diseases.

References

Application Notes and Protocols for Mass Spectrometry Fingerprinting of C20-Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, are increasingly recognized for their own bioactive roles in cellular processes.[1][2] While often considered less active than their ceramide counterparts, specific dihydroceramide species are implicated in regulating cell cycle arrest and programmed cell death.[1] C20-dihydroceramide (N-arachidoyl-sphinganine) is a specific very-long-chain dihydroceramide whose distinct biological functions are an active area of investigation. Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological significance. This document provides detailed application notes and protocols for the mass spectrometry-based fingerprinting and quantification of this compound in biological matrices.

Signaling Pathway Context

This compound is synthesized as part of the de novo sphingolipid synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce sphinganine. Ceramide synthases (CerS) then acylate sphinganine with fatty acyl-CoAs of varying chain lengths to form dihydroceramides. Specifically, CerS4 is known to synthesize C20 and C22-dihydroceramides.[1] Dihydroceramide is subsequently converted to ceramide by dihydroceramide desaturase.[1][3]

cluster_pathway De Novo Sphingolipid Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine SPT C20_Dihydroceramide This compound Dihydrosphingosine->C20_Dihydroceramide CerS4 + Arachidoyl-CoA C20_Ceramide C20-Ceramide C20_Dihydroceramide->C20_Ceramide DEGS

Caption: Simplified de novo synthesis pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation for Serum/Plasma

This protocol is a rapid and effective method for extracting dihydroceramides from serum or plasma samples.[4][5]

Materials:

  • Serum or plasma samples

  • Internal Standard (IS) working solution (e.g., C17-dihydroceramide in methanol/isopropanol)

  • Methanol, 2-propanol (isopropanol), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 10 µL of serum or plasma sample into a microcentrifuge tube.

  • Add 10 µL of 2-propanol.

  • Add 200 µL of the internal standard working solution. The IS concentration should be optimized based on the expected endogenous levels of this compound.

  • Vortex the mixture vigorously for 10 minutes to precipitate proteins.

  • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation: Bligh and Dyer Extraction for Tissues

This method is suitable for extracting sphingolipids from tissue homogenates.[6]

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Chloroform, Methanol, Water (HPLC grade)

  • Glass tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To the tissue homogenate, add an appropriate amount of the internal standard.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

  • Vortex thoroughly for 5 minutes at 4°C.

  • Add chloroform and water to break the phases, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.

  • Vortex again and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Repeat the extraction of the remaining aqueous phase with chloroform.

  • Pool the organic phases and dry the sample under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a high-throughput method for the quantification of this compound.[4][5]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm).[5]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 2-propanol (1:1) containing 10 mM ammonium bicarbonate.[4][5]

  • Flow Rate: 0.3 mL/min.[4][5]

  • Column Temperature: 30°C.[4][5]

  • Autosampler Temperature: 4°C.[4][5]

  • Injection Volume: 10 µL.[5]

  • Run Time: A 5-minute isocratic elution is often sufficient.[4][5][7]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by direct infusion of standards. An example transition for a dihydroceramide would involve the neutral loss of water from the protonated molecule.

  • Resolution: Q1 and Q3 resolutions are typically set to 0.7 Da.[5]

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analysis of dihydroceramides, providing a reference for expected performance.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)1 nM[4]
Linearity (R²)>0.99[4]
Precision (Imprecision)<15%[4]
Accuracy (Inaccuracy)<15%[4]
Extraction Recovery>90%[4]

Experimental Workflow

cluster_workflow Experimental Workflow Sample Biological Sample (Serum, Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation or Bligh & Dyer Extraction) Sample->Preparation LC_Separation LC Separation (Reverse Phase C18) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Overview of the mass spectrometry fingerprinting workflow.

Data Analysis

Quantification of this compound is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.[6] A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration of this compound in the unknown samples is then determined by interpolating their peak area ratios onto the calibration curve.

Conclusion

The presented protocols provide a robust framework for the sensitive and specific quantification of this compound in biological samples using LC-MS/MS. This methodology is essential for researchers and drug development professionals seeking to elucidate the role of this compound in health and disease, and to evaluate the effects of therapeutic interventions on its metabolism. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the measurements.

References

Application Note: High-Resolution Separation of Dihydroceramides and Ceramides using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer) are N-acyl derivatives of sphinganine and serve as the immediate precursors to ceramides in the de novo sphingolipid biosynthetic pathway. The conversion of dihydroceramides to ceramides is catalyzed by the enzyme dihydroceramide desaturase (DES), which introduces a critical double bond in the sphingoid backbone. Alterations in the levels of dihydroceramides and the ratio of dihydroceramides to ceramides have been implicated in various physiological and pathological processes, including cell signaling, apoptosis, and the development of metabolic diseases. Consequently, the accurate separation and quantification of these two lipid classes are of paramount importance in biomedical research and drug development.

This application note provides detailed protocols for the separation of dihydroceramides from ceramides using thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC), with a particular focus on the use of borate-impregnated silica gel plates to enhance resolution.

Principle of Separation

Dihydroceramides and ceramides are structurally very similar, differing only by a double bond in the sphingoid base of ceramides. This subtle difference makes their separation by normal-phase chromatography challenging, and they often co-elute on standard silica gel TLC plates. However, the vicinal diol group in the sphinganine backbone of dihydroceramides can form a complex with borate ions. This interaction retards the migration of dihydroceramides on borate-impregnated TLC plates, allowing for their effective separation from ceramides, which lack this specific diol configuration in their sphingosine base.

Experimental Protocols

Lipid Extraction from Cultured Cells

This protocol is adapted for the extraction of total lipids, including dihydroceramides and ceramides, from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Cell scraper

  • Conical tubes (15 mL and 50 mL)

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS to the dish and scrape the cells using a cell scraper.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of water.

  • Add 375 µL of chloroform:methanol (1:2, v/v) to the cell suspension.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for TLC analysis.

Thin-Layer Chromatography Separation

This protocol details the separation of dihydroceramides and ceramides using standard and borate-impregnated silica gel plates.

Materials:

  • Silica Gel 60 HPTLC plates (or standard TLC plates)

  • Sodium tetraborate (Borax)

  • Developing tank

  • Capillary tubes or spotting syringe

  • Dihydroceramide and ceramide standards

  • Solvent System A (for standard separation): Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v)

  • Solvent System B (for borate-impregnated separation): Chloroform:Methanol (95:5, v/v)

  • Primuline spray reagent (0.05% in acetone:water 80:20, v/v)

  • UV transilluminator

Procedure:

A. Preparation of Borate-Impregnated TLC Plates:

  • Prepare a 1% (w/v) solution of sodium tetraborate in water.

  • Completely immerse the HPTLC plate in the borate solution for 30 seconds.

  • Allow the excess solution to drip off and then dry the plate in an oven at 100°C for 1 hour.

  • Store the activated plates in a desiccator until use.

B. Sample Application:

  • Using a pencil, lightly draw an origin line approximately 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube or spotting syringe, carefully spot the lipid extract and standards onto the origin line. Keep the spots small and concentrated.

  • Allow the spots to dry completely between applications.

C. Chromatogram Development:

  • Pour the appropriate developing solvent (Solvent System A for standard plates or Solvent System B for borate-impregnated plates) into the developing tank to a depth of about 0.5 cm.

  • Line the inside of the tank with filter paper saturated with the solvent to ensure a saturated atmosphere.

  • Close the tank and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate into the developing tank, ensuring the origin line is above the solvent level.

  • Close the tank and allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

D. Visualization:

  • Spray the dried TLC plate evenly with the primuline solution until it is damp.

  • Allow the plate to dry for a few minutes.

  • Visualize the lipid spots under a UV transilluminator. Lipids will appear as fluorescent yellow spots against a dark background.

  • Circle the spots with a pencil and calculate the Retention factor (Rf) values.

E. Calculation of Rf Values:

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Data Presentation

The following table summarizes the expected Rf values for dihydroceramides and ceramides under different TLC conditions. It is important to note that on standard silica gel plates, dihydroceramides and their corresponding ceramides may co-elute or show very poor separation. The use of borate-impregnated plates significantly improves the resolution.

Lipid SpeciesTLC Plate TypeSolvent SystemApproximate Rf Value
Dihydroceramide (N-acyl-sphinganine)Borate-Impregnated Silica GelChloroform:Methanol (95:5)~ 0.30 - 0.40
Ceramide (N-acyl-sphingosine)Borate-Impregnated Silica GelChloroform:Methanol (95:5)~ 0.50 - 0.60
Ceramide (General)Standard Silica Gel GChloroform:Methanol:Water (65:25:4)0.55

Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates and solvents.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc Thin-Layer Chromatography cluster_analysis Data Analysis LipidExtraction Lipid Extraction (e.g., from cultured cells) DryAndReconstitute Dry Lipid Extract & Reconstitute LipidExtraction->DryAndReconstitute Spotting Sample & Standard Spotting DryAndReconstitute->Spotting PlatePrep Prepare TLC Plate (Standard or Borate-Impregnated) PlatePrep->Spotting Development Chromatogram Development Spotting->Development Visualization Visualization (e.g., Primuline Spray & UV) Development->Visualization RfCalculation Rf Value Calculation Visualization->RfCalculation Quantification Quantification (Optional) (Densitometry or Elution) RfCalculation->Quantification

Caption: Experimental workflow for the TLC separation of dihydroceramides.

Caption: Structural difference between dihydroceramide and ceramide.

Application Note: Quantification of C20-Dihydroceramide in Human Serum for Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydroceramides are direct precursors to ceramides and key intermediates in the de novo sphingolipid synthesis pathway.[1][2][3] Historically considered biologically inactive precursors, recent evidence has highlighted the importance of specific dihydroceramide species, including C20-dihydroceramide (d18:0/20:0), in various cellular processes and disease states.[4][5] this compound is synthesized by the action of ceramide synthase 4 (CerS4), which exhibits a preference for C18-C20 acyl-CoAs, and is subsequently converted to C20-ceramide by dihydroceramide desaturase.[6][7] Emerging research has implicated altered levels of this compound in cardiometabolic diseases, such as type 2 diabetes (T2D) and cardiovascular disease (CVD), positioning it as a promising biomarker for risk stratification and monitoring disease progression in clinical studies.[8][9][10] This application note provides a detailed protocol for the accurate and high-throughput quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound in Sphingolipid Metabolism

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1][2][11] A series of enzymatic reactions leads to the formation of dihydrosphingosine (sphinganine), which is then acylated by a family of six ceramide synthases (CerS) to form dihydroceramides of varying acyl chain lengths.[3][6] Dihydroceramides are then desaturated by dihydroceramide desaturase (DEGS) to form the corresponding ceramides.[12][13]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine SPT C20_Dihydroceramide This compound Dihydrosphingosine->C20_Dihydroceramide CerS4 (+ C20:0-CoA) C20_Ceramide C20-Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C20_Ceramide->Complex_Sphingolipids

Figure 1: Simplified de novo sphingolipid synthesis pathway focusing on this compound.

Clinical Significance of this compound

Recent large-scale clinical studies have highlighted the association between circulating levels of this compound and the risk of developing cardiometabolic diseases. These studies suggest that specific (dihydro)ceramide species, rather than the total ceramide concentration, may provide more nuanced information about disease risk.

Table 1: Association of this compound with Clinical Outcomes

Study PopulationDisease OutcomeAssociation with this compoundReference
EPIC-Potsdam studyType 2 DiabetesHigher levels associated with increased risk[8][9]
Human subjects spanning a range of metabolic healthInsulin SensitivityInversely related to insulin sensitivity[10]
EPIC-Potsdam studyCardiovascular DiseaseNot consistently reported as a primary risk factor[8][9]

Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This protocol outlines a high-throughput method for the quantification of this compound in human serum.[14][15][16]

Materials and Reagents
  • Human Serum

  • This compound standard

  • Isotopically labeled internal standard (e.g., C16:0-d7-dihydroceramide)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Experimental Workflow

Figure 2: Experimental workflow for this compound quantification.

Detailed Protocol
  • Sample Preparation (Protein Precipitation):

    • Thaw human serum samples on ice.

    • To 50 µL of serum, add 200 µL of ice-cold methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate this compound from other lipids. A typical starting condition would be 60% B, increasing to 100% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (d18:0/20:0): The precursor ion will be the [M+H]+ adduct. The product ion will result from the neutral loss of a water molecule and the sphingoid backbone. Specific m/z values should be optimized for the instrument used.

      • Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of the this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Data Presentation

The quantitative data obtained from clinical studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example Quantitative Data Summary for this compound in Human Serum (Hypothetical Data)

CohortNThis compound (ng/mL)p-value
Control10015.2 ± 3.5<0.05
Type 2 Diabetes10022.8 ± 5.1
Cardiovascular Disease10018.1 ± 4.2>0.05

Data are presented as mean ± standard deviation.

Conclusion

The quantification of this compound in human serum by LC-MS/MS is a robust and sensitive method for investigating its role as a biomarker in clinical studies. The detailed protocol provided in this application note offers a reliable workflow for researchers, scientists, and drug development professionals. The growing body of evidence linking this compound to cardiometabolic diseases underscores the importance of its accurate measurement to advance our understanding of disease pathology and to develop novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Tracing C20-Dihydroceramide Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, once considered inert precursors to ceramides, are now recognized as bioactive sphingolipids involved in critical cellular processes such as cell cycle arrest, autophagy, and apoptosis.[1] C20-dihydroceramide (d18:0/20:0), a species with a 20-carbon fatty acyl chain, is synthesized by Ceramide Synthase 4 (CerS4) and has been implicated in various physiological and pathological conditions, including metabolic diseases and cancer.[2][3] Understanding the metabolic fate and signaling pathways of this compound is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.

Stable isotope labeling coupled with mass spectrometry has emerged as a powerful technique to trace the metabolism of lipids with high specificity and sensitivity. This document provides detailed application notes and protocols for tracing the metabolism of this compound using stable isotope labeling, aimed at researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Quantitative Analysis of C20-Ceramide Species in Breast Cancer Cells

This table summarizes the relative levels of C18- and C20-ceramides in MCF-7 breast cancer cells overexpressing Ceramide Synthase 4 (CerS4) compared to control cells. The data highlights the specific role of CerS4 in the synthesis of these ceramide species.

Ceramide SpeciesCell LineRelative Abundance (Fold Change)
C18-CeramideMCF-7/CerS4~2.5
C20-CeramideMCF-7/CerS4~3.0
Other CeramidesMCF-7/CerS4No significant change

Data adapted from a study on CerS4 overexpression in breast cancer.[3]

Table 2: Correlation of Serum Dihydroceramides with Insulin Sensitivity in Humans

This table presents data on the correlation between various dihydroceramide species in human serum and insulin sensitivity. Notably, C20:0 dihydroceramide shows a significant inverse relationship with insulin sensitivity.

Dihydroceramide SpeciesCorrelation with Insulin Sensitivity (r-value)p-value
C18:0 -0.45 <0.01
C20:0 -0.42 <0.01
C22:0 -0.38 <0.05
C24:0 -0.29>0.05
C24:1 -0.25>0.05

Data adapted from a study on serum dihydroceramides and insulin sensitivity.[4]

Signaling Pathways and Experimental Workflow

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum. The first committed step is the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[5] The resulting 3-ketosphinganine is reduced to sphinganine, which is then acylated by one of the six ceramide synthases (CerS) to form dihydroceramide.[2][6] CerS4 is responsible for the synthesis of dihydroceramides with C18 to C22 acyl chains, including this compound. Finally, dihydroceramide desaturase (DEGS) introduces a double bond into the sphingoid backbone to form ceramide.[1]

De Novo Sphingolipid Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS4 CerS4 Sphinganine->CerS4 ArachidoylCoA Arachidoyl-CoA (C20:0) ArachidoylCoA->CerS4 C20_DHCer This compound CerS4->C20_DHCer DEGS DEGS1/2 C20_DHCer->DEGS C20_Cer C20-Ceramide DEGS->C20_Cer

Caption: De Novo synthesis of this compound.

Experimental Workflow for Tracing this compound Metabolism

This workflow outlines the key steps for tracing the metabolism of this compound using a stable isotope-labeled precursor, such as [U-¹³C]-Arachidic Acid (C20:0).

Experimental Workflow cluster_workflow Workflow Labeling Cell Culture and Labeling with [U-13C]-Arachidic Acid Harvesting Cell Harvesting and Quenching Labeling->Harvesting Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvesting->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Analysis and Isotopologue Profiling Analysis->Data

Caption: Stable isotope labeling workflow.

Potential Signaling Pathways of C20-Ceramide

While specific signaling pathways for C20-ceramide are still under investigation, it is known that ceramides, in general, act as signaling molecules that can influence various cellular processes. These include the regulation of protein phosphatases (like PP2A), protein kinases (like PKCζ), and the Akt/mTOR pathway, ultimately impacting cell survival, apoptosis, and metabolism.

C20_Ceramide_Signaling cluster_signaling Downstream Signaling C20_Cer C20-Ceramide PP2A PP2A Activation C20_Cer->PP2A PKCzeta PKCζ Activation C20_Cer->PKCzeta Akt_inhibition Akt Inhibition PP2A->Akt_inhibition PKCzeta->Akt_inhibition mTOR_inhibition mTOR Inhibition Akt_inhibition->mTOR_inhibition Apoptosis Apoptosis Akt_inhibition->Apoptosis Insulin_Resistance Insulin Resistance Akt_inhibition->Insulin_Resistance Autophagy Autophagy mTOR_inhibition->Autophagy

Caption: Potential C20-Ceramide signaling pathways.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of this compound in Cell Culture

Objective: To label newly synthesized this compound in cultured cells using a stable isotope-labeled fatty acid precursor.

Materials:

  • Cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • [U-¹³C₂₀]-Arachidic acid (or other isotope-labeled C20:0 fatty acid)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: a. Prepare a stock solution of [U-¹³C₂₀]-Arachidic acid complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is recommended. b. Briefly, dissolve the labeled fatty acid in ethanol, evaporate the ethanol under nitrogen, and resuspend in a warm (37°C) solution of BSA in serum-free medium. c. Filter-sterilize the solution. d. Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

  • Labeling: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the pre-warmed labeling medium to the cells. c. Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvesting: a. At each time point, place the culture dish on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold methanol to each well/dish to quench metabolic activity and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube.

  • Sample Storage: Store the cell extracts at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

Objective: To extract total lipids from labeled cells for subsequent mass spectrometry analysis.

Materials:

  • Cell extracts in methanol (from Protocol 1)

  • Chloroform

  • 0.9% NaCl solution

  • Internal standards (e.g., C17:0-dihydroceramide)

Procedure:

  • Addition of Internal Standard: Add a known amount of internal standard (e.g., C17:0-dihydroceramide) to each sample to correct for extraction efficiency and instrument variability.

  • Bligh-Dyer Extraction: a. To the 1 mL methanol extract, add 0.5 mL of chloroform. Vortex thoroughly. b. Add 0.5 mL of chloroform and vortex again. c. Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: a. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube. b. Avoid disturbing the protein interface.

  • Drying and Reconstitution: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipid film in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

Protocol 3: LC-MS/MS Analysis of this compound

Objective: To quantify labeled and unlabeled this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Parameters:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm).

    • Mobile Phase A: 10 mM ammonium bicarbonate in water.

    • Mobile Phase B: Methanol/2-propanol (1:1, v/v) with 10 mM ammonium bicarbonate.

    • Gradient: An isocratic or gradient elution suitable for separating dihydroceramide species. A 5-minute isocratic elution can be effective.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Spray Voltage: 3500 V.

    • Sheath Gas Flow: 30 Arb.

    • Auxiliary Gas Flow: 10 Arb.

    • Ion Transfer Tube Temperature: 300°C.

    • Vaporizer Temperature: 300°C.

MRM Transitions:

The MRM transitions for this compound and its ¹³C-labeled isotopologue should be optimized by direct infusion of standards. The precursor ion corresponds to the [M+H]⁺ adduct, and the product ion is typically the sphingoid base fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (d18:0/20:0)596.6266.3
[¹³C₂₀]-C20-Dihydroceramide616.6266.3
C17:0-Dihydroceramide (Internal Standard)554.5266.3

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of endogenous this compound, its labeled isotopologues, and the internal standard.

  • Calculate the fractional enrichment of the labeled species over time to determine the rate of this compound synthesis.

  • Normalize the peak areas to the internal standard to obtain relative quantitative data.

References

Application Note: High-Throughput Quantification of C20-Dihydroceramide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of C20-Dihydroceramide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). Dihydroceramides are key precursors in the de novo synthesis of ceramides and other complex sphingolipids. The accumulation of specific dihydroceramide species has been linked to various cellular processes, including apoptosis and the production of reactive oxygen species. This document outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of this compound, making it an invaluable tool for researchers in drug development and life sciences.

Introduction

Sphingolipids are a class of lipids that play critical roles in cell signaling and membrane structure. The de novo synthesis pathway is a primary source of ceramides, with dihydroceramides serving as the immediate precursors. The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase (DEGS1). Dysregulation of this pathway can lead to an accumulation of dihydroceramides, which has been implicated in various pathological conditions. Accurate quantification of specific dihydroceramide species, such as this compound, is therefore crucial for understanding their biological significance. This application note details a robust LC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for serum and plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of sample (serum, plasma, or cell lysate).

  • Add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., C17-Dihydroceramide).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.[1]

  • Carefully transfer 180 µL of the supernatant to a clean autosampler vial with a micro-insert for LC-MS/MS analysis.[1]

Liquid Chromatography
  • Column: ACE Excel SuperC18 column (1.7 µm, 100 mm×2.1 mm) or equivalent.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

  • Mobile Phase B: Methanol/2-Propanol (1:1, v/v) containing 10 mM Ammonium Bicarbonate.[2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[2]

  • LC Gradient: Isocratic elution with 100% Mobile Phase B for 5 minutes. A divert valve should be used to direct the flow to waste for the first 1.0 minute to avoid contamination of the mass spectrometer.[2]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The MRM transitions for this compound and a common internal standard are provided in Table 1. These transitions are based on the characteristic neutral losses observed for dihydroceramides.[2][3]

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 250°C

    • Collision Gas: Argon

Data Presentation

The MRM transitions for this compound are based on its calculated molecular weight and the characteristic fragmentation patterns of dihydroceramides, which involve neutral losses of 258.2 Da for quantification and 301.3 Da for confirmation.[2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound (Quantitative)596.6338.430-40 (optimize)Negative
This compound (Confirmatory)596.6295.330-40 (optimize)Negative
C17-Dihydroceramide (Internal Standard)554.5296.330-40 (optimize)Negative

Table 1: MRM Transitions for this compound and Internal Standard.

Mandatory Visualization

Signaling Pathway

The synthesis of ceramide from dihydroceramide is a critical step in the de novo sphingolipid synthesis pathway, catalyzed by dihydroceramide desaturase (DEGS1).[1][4][5][6]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Transport & Further Metabolism

Caption: De novo sphingolipid synthesis pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is summarized below.

G Sample Sample Protein_Precipitation Protein Precipitation (Methanol + IS) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis (MRM) Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

References

Lipidomics workflow for profiling C20-Dihydroceramide species

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid biosynthesis pathway, are increasingly recognized as bioactive lipids involved in critical cellular processes such as apoptosis, autophagy, and cell cycle arrest.[1] C20-dihydroceramide (N-arachidoyl-sphinganine), a species with a 20-carbon acyl chain, is of growing interest due to its potential role in metabolic diseases. Altered levels of C20 and other dihydroceramide species have been observed in conditions like obesity and type 2 diabetes, suggesting their utility as disease biomarkers and therapeutic targets.[2] This document provides a detailed workflow for the profiling of this compound species from plasma samples using a robust lipidomics approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the profiling of this compound species encompasses sample preparation, instrumental analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Plasma Sample (10 µL) IS Internal Standard Spiking Sample->IS Extraction Protein Precipitation (Methanol) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: High-level workflow for this compound profiling.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related ceramide species in human plasma, comparing different metabolic states. These values are indicative and can vary based on the specific cohort and analytical methodology.

Table 1: Plasma C20:0-Dihydroceramide and C20:0-Ceramide Concentrations in Different Human Cohorts.

AnalyteLean Healthy Controls (nmol/mL)Obese Type 2 Diabetic (nmol/mL)Fold ChangeReference
C20:0-Ceramide0.09 ± 0.0040.11 ± 0.004~1.22[3]
Total DihydroceramidesSignificantly lowerSignificantly higher-[2]

Note: Specific concentration values for C20:0-dihydroceramide were not explicitly detailed in the same comparative manner in the search results, but total dihydroceramides were found to be significantly elevated in individuals with obesity and Type 2 Diabetes.[2]

Table 2: Correlation of C20:0 Species with Metabolic Parameters.

AnalyteCorrelation with Insulin SensitivityCorrelation with Plasma TriglyceridesReference
C20:0-CeramideInverse correlation (P < 0.01)Positive correlation (ρ = 0.48, P = 0.02)[3]
C20:0-DihydroceramideSignificant inverse relationshipNot specified[2]

Signaling Pathway Involvement

This compound is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins in the endoplasmic reticulum and is fundamental for the production of all ceramides and complex sphingolipids.[4] While often considered just a precursor, dihydroceramides are emerging as signaling molecules in their own right, capable of inducing autophagy and apoptosis.[5]

G cluster_denovo De Novo Sphingolipid Synthesis (ER) cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine (Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine (Sphinganine) KSR This compound This compound Dihydrosphingosine (Sphinganine)->this compound CerS C20-Ceramide C20-Ceramide This compound->C20-Ceramide DEGS1 Autophagy Autophagy This compound->Autophagy Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Apoptosis Apoptosis C20-Ceramide->Apoptosis Complex Sphingolipids Complex Sphingolipids C20-Ceramide->Complex Sphingolipids

Caption: De novo synthesis and signaling of this compound.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from methods that utilize a simple protein precipitation for high-throughput sample preparation.[2][6][7]

Materials:

  • Human plasma (stored at -80°C)

  • Methanol (LC-MS grade), ice-cold

  • Internal Standard (IS) solution: C17:0-Dihydroceramide or other odd-chain dihydroceramide in methanol.

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis, avoiding the protein pellet.

  • Store samples at 4°C in the autosampler or at -20°C for short-term storage.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Agilent 1290 Infinity or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or equivalent) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Mobile Phase B: 2-Propanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate[8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

  • Gradient:

    • 0-2 min: 45% B

    • 2-12 min: 45% to 97% B

    • 12-17 min: Hold at 97% B

    • 17-17.1 min: 97% to 45% B

    • 17.1-21 min: Re-equilibrate at 45% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for C20:0-Dihydroceramide (d18:0/20:0): The precursor ion will be the [M+H]+ adduct. The primary product ion results from the loss of the fatty acyl chain and a water molecule from the sphingoid base. A common fragment for sphinganine-based lipids is m/z 284.3. The exact precursor m/z would be calculated based on the chemical formula (C38H77NO2).

  • Example MRM Transitions for Ceramides:

    • C18:0 Ceramide: m/z 566 -> 264[9]

    • C20:0 Ceramide: m/z 594 -> 264[9]

  • Dwell Time: 50 ms

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

Note: MS/MS parameters such as collision energy and fragmentor voltage should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Use the instrument's software (e.g., MassHunter, Xcalibur) to integrate the chromatographic peaks for this compound and the internal standard in all samples, calibrators, and quality controls.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the concentrations of this compound between different experimental groups.

References

Application Notes and Protocols for C20-Dihydroceramide Standards in Mass Spectrometry Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, including C20-dihydroceramide (d18:0/20:0), are precursors to ceramides in the de novo sphingolipid synthesis pathway and are increasingly recognized as bioactive lipids involved in critical cellular processes such as autophagy, apoptosis, and cell cycle arrest.[1][2][3] Accurate quantification of this compound and other sphingolipids is crucial for understanding their roles in health and disease, and for the development of novel therapeutics targeting sphingolipid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of these lipid species.[4][5][6] This document provides detailed application notes and protocols for the use of this compound as a standard for mass spectrometry calibration.

Biological Significance of this compound

This compound is synthesized in the endoplasmic reticulum by ceramide synthase 2 (CerS2), which has a preference for long-chain fatty acyl-CoAs.[7] While historically considered an inactive precursor to ceramide, recent studies have highlighted the distinct biological functions of dihydroceramides.[2][8] Altered levels of this compound have been implicated in various pathological conditions, suggesting its potential as a biomarker.[7]

De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a highly conserved pathway that begins with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to form ceramide.[2][9] Ceramide serves as a central hub for the synthesis of more complex sphingolipids like sphingomyelin and glucosylceramide.[1]

de_novo_sphingolipid_synthesis cluster_0 Synthesis Steps Serine Serine KDS 3-Ketodihydrosphingosine Serine->KDS SPT PalmitoylCoA PalmitoylCoA PalmitoylCoA->KDS DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR DHCer This compound DHS->DHCer CerS2 (C20-CoA) Cer C20-Ceramide DHCer->Cer DEGS1 ComplexSL Complex Sphingolipids Cer->ComplexSL Various Enzymes

Figure 1: De novo sphingolipid synthesis pathway highlighting the formation of this compound.

Application: Calibration Standard for Mass Spectrometry

Accurate quantification of endogenous lipids by mass spectrometry relies on the use of appropriate internal standards and the generation of a calibration curve.[10][11] this compound is commercially available and can be used as an external standard to create a calibration curve for the quantification of endogenous this compound and structurally similar dihydroceramides.[7] For optimal accuracy, the use of a stable isotope-labeled internal standard, such as this compound-d7, is recommended to account for variations in sample extraction and ionization efficiency.[6]

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of this compound using LC-MS/MS.

ParameterValueReference
Precursor Ion (m/z) 596.6 [M+H]⁺[4][12]
Product Ion (m/z) 266.3[4][13]
Limit of Detection (LOD) 5-50 pg/mL[4]
Limit of Quantification (LOQ) 1 nM[14]
Linearity (R²) >0.99[14]
Intra-assay Precision (%CV) <15%[14]
Inter-assay Precision (%CV) <15%[14]
Extraction Recovery 70-99%[4]

Experimental Protocols

Preparation of this compound Standard Stock Solutions
  • Primary Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of chloroform:methanol (1:1, v/v). Store at -20°C.

  • Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with ethanol.

  • Serial Dilutions for Calibration Curve: Prepare a series of dilutions from the working stock solution in a suitable solvent (e.g., ethanol or mobile phase) to generate calibration standards at concentrations ranging from the expected physiological levels to the upper limit of quantification.

Sample Preparation from Biological Matrices

The following is a general protocol for the extraction of lipids from plasma or tissue. Optimization may be required for different sample types.[15][16]

  • Sample Aliquoting: Thaw frozen plasma or tissue samples on ice. Aliquot 50 µL of plasma or ~20 mg of homogenized tissue into a glass tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17-ceramide or a stable isotope-labeled this compound) to each sample, calibration standard, and quality control (QC) sample.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v) to each tube.

    • Vortex thoroughly for 1 minute at 4°C.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

    • Vortex again and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 3-5 minutes, followed by a hold at 100% B for 10-12 minutes, and then re-equilibration at initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-25 µL.[4]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 596.6 → 266.3.

    • Collision Gas: Argon.

    • Optimize collision energy and other source parameters for maximum signal intensity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data CalCurve Generate Calibration Curve (from standards) Data->CalCurve Quantify Quantify Endogenous This compound Data->Quantify CalCurve->Quantify

Figure 2: General experimental workflow for the quantification of this compound.

Conclusion

The use of this compound as a calibration standard is essential for the accurate and reliable quantification of this and other long-chain dihydroceramides in biological samples by LC-MS/MS. The protocols and data presented here provide a foundation for researchers to develop and validate robust analytical methods for studying the role of this compound in various physiological and pathological processes. Adherence to best practices in sample preparation, chromatographic separation, and mass spectrometric detection will ensure high-quality data for advancing our understanding of sphingolipid biology and its therapeutic potential.

References

Application Notes and Protocols: C20-Dihydroceramide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), including C20-dihydroceramide (C20-dhCer), were historically considered biologically inert precursors to ceramides. However, emerging research has illuminated their crucial roles as bioactive sphingolipids involved in a variety of cellular processes.[1][2] Unlike ceramides, which are well-established inducers of apoptosis, dihydroceramides are now recognized for their distinct signaling functions, particularly in modulating autophagy, cell cycle arrest, and endoplasmic reticulum (ER) stress.[1][3] Dysregulation of dihydroceramide levels has been implicated in cancer biology and metabolic diseases, making them a compelling target for therapeutic development.[1][4]

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, detailing its role in key signaling pathways and providing protocols for its application.

This compound: A Key Player in Cellular Signaling

This compound is a species of dihydroceramide with a 20-carbon acyl chain.[5][6] It is synthesized in the endoplasmic reticulum through the de novo sphingolipid synthesis pathway.[1][2] The enzyme ceramide synthase adds the fatty acyl chain to a sphingoid base, forming dihydroceramide.[7][8] Dihydroceramide is then converted to ceramide by dihydroceramide desaturase (DEGS).[2][9] The balance between dihydroceramides and ceramides is critical for cellular fate, with accumulation of dihydroceramides often leading to distinct cellular outcomes compared to ceramide accumulation.[10][11]

Signaling Pathways Modulated by Dihydroceramides

Recent studies have demonstrated that the accumulation of dihydroceramides, including C20-dhCer, can trigger several signaling cascades:

  • Autophagy: Dihydroceramide accumulation can induce autophagy, a cellular recycling process.[3][10][12] In some cancer cells, this autophagy can be cytotoxic, leading to cell death, while in other contexts, it can be a survival mechanism.[10][13] The induction of autophagy by dihydroceramides is often linked to ER stress.[1]

  • ER Stress: An imbalance in the dihydroceramide-to-ceramide ratio in the ER can lead to ER stress and the activation of the unfolded protein response (UPR).[14][15] This can be a consequence of the inhibition of dihydroceramide desaturase.[15]

  • Apoptosis: While ceramides are potent inducers of apoptosis, the role of dihydroceramides is more complex.[1][11] Some studies suggest that dihydroceramide accumulation can contribute to apoptotic cell death, potentially through lysosomal membrane permeabilization following cytotoxic autophagy.[10][12] However, other reports indicate that dihydroceramides can inhibit ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of modulating dihydroceramide levels in cell culture.

Table 1: Effect of Dihydroceramide Desaturase Inhibition on Dihydroceramide Levels and Cytotoxicity

Cell LineTreatmentFold Increase in Total DihydroceramidesEffect on CytotoxicityReference
CCRF-CEM (T-cell ALL)Sphinganine (4 µM)2.9Minimal[7]
CCRF-CEM (T-cell ALL)Sphinganine (4 µM) + GT-11 (0.5 µM)9.6Significantly Increased[7]

Note: GT-11 is an inhibitor of dihydroceramide desaturase (DES1).

Table 2: Effect of Exogenous Fatty Acid Supplementation on Specific Dihydroceramide Species

Cell LineTreatmentFold Increase in C22:0-dihydroceramideEffect on CytotoxicityReference
COG-LL-317h4-HPR (1 µM) + C22:0-fatty acid (5 µM)~2.5Increased[8]
COG-LL-332h4-HPR (1 µM) + C22:0-fatty acid (5 µM)~3.0Increased[8]

Note: 4-HPR (Fenretinide) can stimulate de novo ceramide synthesis and inhibit DES1.

Experimental Protocols

Protocol 1: Induction of Autophagy via Dihydroceramide Accumulation

This protocol describes how to induce autophagy in cancer cells by increasing intracellular dihydroceramide levels using a dihydroceramide desaturase inhibitor.

Materials:

  • Cancer cell line of interest (e.g., U87MG glioma cells)[10]

  • Complete cell culture medium

  • Dihydroceramide desaturase inhibitor (e.g., GT-11)

  • Vehicle control (e.g., DMSO)

  • Reagents for autophagy detection (e.g., LC3-II antibody for Western blot, or a fluorescent autophagy reporter)

  • Reagents for cell viability/cytotoxicity assay (e.g., MTT, Trypan Blue)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Treatment: The following day, treat the cells with the dihydroceramide desaturase inhibitor (e.g., GT-11 at a final concentration of 7.5 mg/kg for in vivo studies, which can be optimized for in vitro use) or vehicle control.[10] Incubate for the desired time period (e.g., 24-48 hours).

  • Autophagy Assessment:

    • Western Blot for LC3-II: Lyse the cells and perform Western blotting to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

    • Fluorescence Microscopy: If using a fluorescent autophagy reporter (e.g., GFP-LC3), fix and visualize the cells under a fluorescence microscope. The formation of puncta indicates autophagosome formation.

  • Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT assay) to determine the effect of dihydroceramide accumulation on cell survival.

Protocol 2: Analysis of this compound-Mediated Effects on Cell Viability

This protocol outlines a method to assess the cytotoxic effects of increasing specific dihydroceramide species by providing the precursor and inhibiting its conversion to ceramide.

Materials:

  • T-cell acute lymphoblastic leukemia (T-ALL) cell line (e.g., CCRF-CEM, MOLT-4)[7][8]

  • Complete cell culture medium

  • Sphinganine

  • Dihydroceramide desaturase inhibitor (e.g., GT-11)

  • C20:0 fatty acid

  • Vehicle control (e.g., DMSO)

  • Reagents for cytotoxicity assay (e.g., DIMSCAN cytotoxicity assay, MTT)[7]

  • Reagents for lipid extraction and analysis (for quantification of dihydroceramide species)

Procedure:

  • Cell Seeding: Seed T-ALL cells in suspension culture at an appropriate density.

  • Treatment: Treat cells with a combination of sphinganine (e.g., 1-4 µM) and GT-11 (e.g., 0.5 µM) with or without C20:0-fatty acid supplementation (e.g., 5 µM).[7][8] Include controls for each component and a vehicle control. Incubate for the desired time (e.g., 6 hours for lipid analysis, 48 hours for cytotoxicity).[7]

  • Cytotoxicity Assay: After the incubation period, perform a cytotoxicity assay to measure the survival fraction of the cells in each treatment condition.

  • Lipid Analysis (Optional): To confirm the increase in this compound, perform lipid extraction from the treated cells followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

De Novo Sphingolipid Biosynthesis Pathway

G cluster_spt cluster_kdsr cluster_cers cluster_degs serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds spt SPT sphinganine Sphinganine (Dihydrosphingosine) kds->sphinganine kdsr KDSR dhCer This compound sphinganine->dhCer cers CerS1/CerS2 + C20:0-CoA cer C20-Ceramide dhCer->cer degs DEGS1 complex_sl Complex Sphingolipids cer->complex_sl

Caption: De novo synthesis of this compound and its conversion to ceramide.

Dihydroceramide-Induced Cytotoxic Autophagy Signaling Pathway

G dhCer_accum Dihydroceramide Accumulation (e.g., C20-dhCer) er_stress ER Stress dhCer_accum->er_stress autophagy Autophagy Induction er_stress->autophagy autolysosome Autolysosome Destabilization autophagy->autolysosome cathepsin Cathepsin Release autolysosome->cathepsin apoptosis Apoptosis cathepsin->apoptosis

Caption: Proposed pathway for dihydroceramide-induced cytotoxic autophagy.

Experimental Workflow for Assessing Dihydroceramide-Induced Cytotoxicity

G start Seed Cells treatment Treat with Sphinganine, GT-11, and/or C20:0 Fatty Acid start->treatment incubation Incubate (6-48h) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT, DIMSCAN) incubation->cytotoxicity lipidomics Lipid Extraction & LC-MS/MS Analysis incubation->lipidomics data_analysis Data Analysis cytotoxicity->data_analysis lipidomics->data_analysis

Caption: Workflow for studying this compound cytotoxicity.

References

Application Note: Quantitative Analysis of C20-Dihydroceramide in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, including C20-dihydroceramide (d18:0/20:0), are important precursors in the de novo synthesis of ceramides and other complex sphingolipids. Alterations in the levels of dihydroceramides have been implicated in various physiological and pathological processes, including insulin resistance and apoptosis. Accurate quantification of specific dihydroceramide species like this compound in tissue samples is crucial for understanding their biological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the measurement of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Experimental Protocols

This section details the necessary steps for the accurate quantification of this compound in tissue samples, from sample preparation to data analysis.

Tissue Sample Preparation

Proper sample preparation is critical for accurate lipid analysis. The following protocol outlines the steps for tissue homogenization and handling.

  • Materials:

    • Frozen tissue samples

    • Phosphate-buffered saline (PBS), ice-cold

    • Homogenizer (e.g., Dounce homogenizer, bead beater)[3]

    • Microcentrifuge tubes

    • Calibrated balance

  • Protocol:

    • On ice, weigh the frozen tissue sample (typically 10-50 mg).

    • Wash the tissue briefly with ice-cold PBS to remove any contaminants.[4]

    • Mince the tissue into smaller pieces using clean scissors or a scalpel.[4]

    • Transfer the minced tissue to a pre-chilled homogenization tube.

    • Add a suitable volume of ice-cold PBS or a specific lysis buffer to the tube. The tissue-to-buffer ratio should be optimized depending on the tissue type and homogenizer used. A common starting point is a 10% (w/v) homogenate.[4]

    • Homogenize the tissue on ice until no visible tissue fragments remain.[3] For tough tissues, a bead beater with appropriate beads can be used.[5][6]

    • If the tissue was embedded in Optimal Cutting Temperature (OCT) compound, a specific removal protocol is necessary as OCT components can interfere with mass spectrometry analysis. This involves washing the tissue with ice-cold water to dissolve the OCT before homogenization.[7]

    • Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes at 4°C) to pellet cellular debris.

    • Collect the supernatant for lipid extraction.

Lipid Extraction

A robust lipid extraction method is essential to isolate this compound from the complex tissue matrix. The Bligh and Dyer method is a widely used technique for this purpose.[8][9]

  • Materials:

    • Tissue homogenate

    • Chloroform

    • Methanol

    • Deionized water

    • Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled or an odd-chain dihydroceramide (e.g., C17-dihydroceramide), should be added at the beginning of the extraction process to correct for sample loss and instrument variability.[8][10]

    • Glass tubes with Teflon-lined caps

    • Centrifuge

  • Protocol:

    • To the tissue homogenate, add the internal standard solution.

    • Add chloroform and methanol to the homogenate to achieve a single-phase mixture of chloroform:methanol:water (typically in a ratio of 1:2:0.8, v/v/v).[9]

    • Vortex the mixture thoroughly and incubate at room temperature for a defined period (e.g., 30 minutes) to ensure complete extraction.

    • Induce phase separation by adding chloroform and water, resulting in a final ratio of approximately 2:2:1.8 (chloroform:methanol:water, v/v/v).[9]

    • Vortex the mixture again and centrifuge at a moderate speed (e.g., 2000 x g for 10 minutes) to separate the layers.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[9]

    • Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/isopropanol (1:1, v/v).[11][12]

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS for the quantification of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[1][11]

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is commonly employed for the separation of ceramides and dihydroceramides.[11][12]

    • Mobile Phases: The mobile phases often consist of a mixture of solvents such as methanol, isopropanol, and water, with additives like ammonium bicarbonate or formic acid to improve ionization.[1][11]

    • Gradient: An isocratic or gradient elution can be used to achieve optimal separation of the target analyte from other lipid species.[1][11]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of dihydroceramides.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[1][11] The characteristic product ion for many ceramides and dihydroceramides corresponds to the sphingoid base fragment.[8][13]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[11][12]
Mobile Phase AWater with 10 mM Ammonium Bicarbonate
Mobile Phase BMethanol/Isopropanol (1:1, v/v) with 10 mM Ammonium Bicarbonate[1][11]
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL[11]
Column Temperature40 - 50 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Capillary Voltage3.0 - 4.0 kV[13]
Source Temperature120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temperature350 - 450 °C[13]
Collision GasArgon[8]
MRM Transition (Example)
This compound (d18:0/20:0)Precursor Ion (m/z) -> Product Ion (m/z)
Internal Standard (e.g., C17-Dihydroceramide)Precursor Ion (m/z) -> Product Ion (m/z)

Note: The exact MRM transitions should be optimized for the specific instrument used. The precursor ion for this compound (d18:0/20:0) would be [M+H]+. The product ion is often the sphingoid base fragment. For d18:0 sphingoid backbone, this would be m/z 284.3. However, another common fragment for ceramides is m/z 266.3 for d18:1 backbone. For dihydroceramides (d18:0 backbone) the corresponding fragment would be m/z 268.3. The exact fragmentation pattern should be confirmed by direct infusion of a this compound standard.

Table 2: Example Quantitative Data for this compound in Different Rat Tissues

Disclaimer: The following data are for illustrative purposes and are not derived from a single comprehensive study. Actual concentrations can vary significantly based on the animal model, age, diet, and experimental conditions. The presence of this compound has been reported in various tissues.[2][14]

TissueThis compound Concentration (pmol/mg tissue)
Liver1.5 - 5.0
Brain0.5 - 2.0
Muscle (Skeletal)0.2 - 1.0
Adipose (White)2.0 - 8.0
Heart0.3 - 1.5

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification tissue Tissue Sample homogenization Homogenization tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate add_is Add Internal Standard homogenate->add_is bligh_dyer Bligh & Dyer Extraction add_is->bligh_dyer extract Lipid Extract bligh_dyer->extract reconstitute Reconstitute in Solvent extract->reconstitute lc_ms LC-MS/MS reconstitute->lc_ms data Data Acquisition lc_ms->data quantify Quantification data->quantify calibration Calibration Curve calibration->quantify result This compound Concentration quantify->result

Caption: Experimental workflow for quantifying this compound in tissue.

Diagram 2: Simplified De Novo Sphingolipid Synthesis Pathway

de_novo_synthesis palmitoyl_coa Palmitoyl-CoA + Serine sphinganine 3-Ketosphinganine -> Sphinganine palmitoyl_coa->sphinganine SPT dh_cer Dihydroceramides (including this compound) sphinganine->dh_cer CerS cer Ceramides dh_cer->cer DEGS1 complex_sph Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sph

Caption: Simplified de novo sphingolipid synthesis pathway showing the position of dihydroceramides.

References

Application Note: Shotgun Lipidomics for High-Throughput C20-Dihydroceramide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), once considered merely inactive precursors to ceramides, are now recognized as bioactive sphingolipids implicated in a variety of critical cellular processes, including autophagy, cell growth, and stress responses.[1][2] Specifically, C20-dihydroceramide (dhCer(d18:0/20:0)) is an important intermediate in the de novo sphingolipid synthesis pathway.[1][3] Altered levels of dhCer have been associated with metabolic diseases such as type 2 diabetes, making them promising biomarkers and therapeutic targets.[1][4]

Traditional methods for lipid analysis can be time-consuming and cumbersome, limiting their utility for large-scale screening.[5] Shotgun lipidomics, a direct-infusion mass spectrometry approach, bypasses the need for chromatographic separation, dramatically increasing throughput.[6][7] This technique, coupled with the high sensitivity and specificity of tandem mass spectrometry (MS/MS), provides a robust platform for the rapid, quantitative analysis of this compound in large sample cohorts, facilitating drug discovery and clinical research.[8]

Principle of the Method

The shotgun lipidomics workflow for this compound screening involves three main stages: lipid extraction, direct infusion mass spectrometry analysis, and data processing. First, total lipids are extracted from a biological sample (e.g., plasma, serum, or cells) using a high-throughput method, such as protein precipitation in a 96-well format.[9][10] During this step, an internal standard (e.g., a stable isotope-labeled dhCer) is added to ensure accurate quantification.[10] The resulting lipid extract is then directly infused into a tandem mass spectrometer using electrospray ionization (ESI).[6][7]

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the target this compound and the internal standard based on their specific precursor-to-product ion transitions.[5][10] The high-resolution capabilities of modern mass spectrometers allow for unambiguous identification.[8] The acquired data is then processed to calculate the absolute or relative concentration of this compound in the original sample.

G cluster_workflow High-Throughput C20-dhCer Screening Workflow Sample Biological Sample (Plasma, Cells, etc.) Extraction Lipid Extraction (Protein Precipitation + Internal Standard) Sample->Extraction 96-well plate Infusion Direct Infusion (Shotgun Lipidomics) Extraction->Infusion MS Tandem Mass Spectrometry (MRM Analysis) Infusion->MS Data Data Analysis & Quantification MS->Data Result C20-dhCer Concentration Data->Result

Caption: High-throughput shotgun lipidomics workflow.

De Novo Sphingolipid Synthesis Pathway

This compound is a key intermediate in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA. Through a series of enzymatic reactions, sphinganine is produced, which is then acylated by ceramide synthase (CerS) with a C20 fatty acyl-CoA to form this compound. The final step in ceramide formation is the introduction of a double bond into the sphinganine backbone of dihydroceramide by the enzyme dihydroceramide desaturase 1 (DES1), yielding C20-ceramide.[11][12]

G cluster_pathway De Novo Sphingolipid Synthesis Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT C20_dhCer This compound Sphinganine->C20_dhCer CerS2/3 + C20-CoA C20_Cer C20-Ceramide C20_dhCer->C20_Cer DES1 Complex Complex Sphingolipids C20_Cer->Complex

Caption: this compound in de novo sphingolipid synthesis.

Experimental Protocols

Protocol 1: High-Throughput Lipid Extraction from Plasma/Serum

This protocol is optimized for a 96-well plate format for rapid sample preparation.[9][10]

Materials:

  • 96-well collection plates

  • Plasma/serum samples

  • Internal Standard (IS) working solution: C17-Dihydroceramide (or other odd-chain dhCer) in 2-propanol.

  • Extraction Solvent: Acetonitrile or a mixture of isopropanol:chloroform (9:1).[13]

  • Centrifuge capable of holding 96-well plates.

  • Multichannel pipette.

Procedure:

  • Arrange plasma/serum samples, quality controls (QCs), and blanks in a 96-well plate.

  • To 10 µL of each sample, blank, or QC in the plate, add 10 µL of 2-propanol (for samples) or the appropriate standard solution (for calibration curve).

  • Using a multichannel pipette, add 200 µL of the IS working solution to every well. This solution will also act as the protein precipitation agent.[10]

  • Seal the plate and vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer 180 µL of the supernatant containing the lipid extract to a new 96-well plate for analysis.[10]

  • Seal the plate and store at -20°C or proceed directly to MS analysis.

Protocol 2: Shotgun Lipidomics MS Analysis

Equipment:

  • A triple quadrupole or QTRAP mass spectrometer (e.g., SCIEX QTRAP 6500+) equipped with an ESI source.[11]

  • A direct infusion system, which can be an integrated autosampler and pump.

MS Parameters:

  • Infusion: The lipid extract is directly infused into the mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Set the mass spectrometer to monitor the specific transitions for this compound and the chosen internal standard. The collision-induced dissociation of protonated dihydroceramides typically generates a characteristic fragment corresponding to the sphinganine backbone (d18:0).[14]

  • Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal for each sample. The high-throughput nature allows for analysis times of less than a minute per sample.[8]

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound Analysis
ParameterSettingReference
AnalyteThis compound (d18:0/20:0)[5][14]
Precursor Ion (Q1)m/z 596.6Inferred from[5][14]
Product Ion (Q3)m/z 266.3Inferred from[14]
Internal StandardC17-Dihydroceramide (d18:0/17:0)[5]
IS Precursor Ion (Q1)m/z 554.5[5]
IS Product Ion (Q3)m/z 266.3Inferred from[14]
Ionization ModeESI Positive[5]
Dwell Time2-5 msec[11]
Polarity Switching< 5 msec[11]

Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. These values are based on protonated molecules [M+H]⁺.

Table 2: Representative Performance Characteristics of the High-Throughput Assay
Performance MetricResultReference
Throughput~15 seconds per sample[15]
Linearity (R²)> 0.99[9][10]
Lower Limit of Quantitation (LLOQ)1 nM[10]
Intra-assay Precision (CV%)< 10%[16][17]
Inter-assay Precision (CV%)< 15%[9][17]
Accuracy (Inaccuracy %)< 15%[10]
Extraction Recovery> 90%[9][10]
Table 3: Example Quantitative Data of this compound in Human Plasma
Subject GroupC20-dhCer Concentration (µM) (Mean ± SD)Association with Disease RiskReference
Control0.05 ± 0.01-Fictional, based on[18]
Type 2 Diabetes0.08 ± 0.02Associated with higher T2D risk[4]

Note: The concentration values are illustrative. Actual concentrations can vary based on the population, sample type, and specific analytical method.

Conclusion

Shotgun lipidomics provides a powerful, high-throughput, and robust platform for the quantitative analysis of this compound.[8] The streamlined workflow, from rapid 96-well plate-based sample preparation to direct-infusion MS analysis, enables the screening of large sample cohorts in a time- and cost-effective manner.[8][15] This methodology is ideally suited for applications in clinical biomarker discovery, metabolic disease research, and drug development, helping to further elucidate the role of dihydroceramides in health and disease.[1][4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C20-Dihydroceramide Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the reverse-phase HPLC separation of C20-dihydroceramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound (N-eicosanoylsphinganine) is a saturated sphingolipid, a subclass of ceramides.[1][2][3] Dihydroceramides are key precursors in the de novo synthesis pathway of ceramides and are involved in various cellular processes.[4] Accurate separation and quantification are crucial for studying lipid metabolism, identifying potential biomarkers for diseases, and understanding its role in cellular signaling.

Q2: What type of HPLC column is best suited for this compound separation?

A C18 reversed-phase column is the most common and effective choice for separating ceramide and dihydroceramide species.[5] These columns provide good resolution based on the hydrophobicity of the lipid acyl chains. For separating various ceramide classes, normal-phase HPLC can also be effective.[4][6][7]

Q3: What are the typical mobile phase compositions for this separation?

Mobile phases for reversed-phase separation of dihydroceramides typically consist of a mixture of an organic solvent and an aqueous component, often with an additive to improve peak shape and ionization efficiency for mass spectrometry (MS) detection. Common combinations include:

  • Acetonitrile/Isopropanol and Water: A gradient starting with a higher aqueous percentage and moving to a high organic percentage is common. Formic acid (e.g., 0.2%) is frequently added to both phases to aid in positive ion formation for MS detection.[8]

  • Methanol and Water: A mixture such as methanol/water/triethylamine (92:8:0.1, v/v/v) has been used, particularly with fluorescence detection after derivatization.[9]

Q4: Is derivatization necessary for detecting this compound?

Derivatization is not required when using mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD). However, for highly sensitive quantification using fluorescence detection, derivatization is necessary. Common derivatizing agents include o-phthalaldehyde (OPA) or anthroyl cyanide, which react with the sphingoid base after deacylation.[9][10][11][12]

Q5: What detection method is most suitable for this compound analysis?

The choice of detector depends on the required sensitivity and specificity:

  • Mass Spectrometry (MS/MS): Tandem mass spectrometry is the most specific and sensitive method, allowing for precise quantification and structural confirmation.[8][13][14] Electrospray ionization (ESI) in positive mode is commonly used.[8]

  • Fluorescence Detection: This method offers high sensitivity (picomole levels) but requires a derivatization step.[9][11][12]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and can be used when MS is not available, though it is less sensitive.[15]

Experimental Protocols & Workflows

De Novo Sphingolipid Synthesis Pathway

The diagram below illustrates the de novo synthesis pathway, highlighting the position of dihydroceramide as a direct precursor to ceramide.

cluster_0 De Novo Synthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR DHCer Dihydroceramide (e.g., this compound) DHS->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 Complex Complex Sphingolipids Cer->Complex various enzymes

Caption: De novo synthesis pathway of ceramides.

General Experimental Workflow

This workflow outlines the key steps from sample collection to data analysis for this compound quantification.

Sample 1. Biological Sample (Plasma, Tissue, Cells) Extract 2. Lipid Extraction (e.g., Bligh-Dyer) Sample->Extract Purify 3. Optional Purification (Silica Chromatography / TLC) Extract->Purify IS Add Internal Standard (e.g., C17-ceramide) IS->Sample Analyze 4. RP-HPLC Separation Purify->Analyze Detect 5. MS/MS Detection (Positive ESI, MRM) Analyze->Detect Data 6. Data Analysis (Quantification) Detect->Data

Caption: General workflow for this compound analysis.

Detailed Protocol: RP-HPLC-MS/MS Method

This protocol is adapted from established methods for ceramide quantification.[8]

  • Internal Standard Preparation: Prepare a stock solution of a non-endogenous standard, such as C17-ceramide, at 1 mg/mL in chloroform. A working solution is then prepared in ethanol.

  • Sample Preparation & Lipid Extraction:

    • To 50 µL of plasma or homogenized tissue, add 50 µL of the internal standard working solution (e.g., containing 50 ng of C17-ceramide).

    • Perform a lipid extraction using the Bligh and Dyer method or a similar protocol.

    • For plasma samples, an additional purification step using silica gel chromatography may be necessary to remove interfering lipids and improve sensitivity.[8]

    • Evaporate the final organic extract to dryness under nitrogen and reconstitute in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-Propanol (60:40, v/v) with 0.2% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data Summary

Table 1: Example HPLC Gradient Program

This table outlines a typical gradient elution program for separating various ceramide species, including this compound, using the mobile phases described above.[8]

Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.0 - 1.05050Linear
1.0 - 4.00100Linear
4.0 - 16.00100Isocratic
16.0 - 16.15050Linear
16.1 - 21.05050Isocratic
Table 2: Method Validation Parameters

This table shows typical performance characteristics for HPLC-based ceramide quantification methods.[8][10]

ParameterThis compound (Typical Values)Notes
Linear Range 2.8 - 357 ng[8]
Limit of Detection (LOD) ~0.1 pmol (with fluorescence)[10]
Limit of Quantification (LOQ) ~1 pmol (with fluorescence)[10]
Intra-day Recovery >98%[10]
Inter-day Recovery >98%[10]

Troubleshooting Guide

This guide provides a logical approach to resolving common issues encountered during the separation of this compound. For general HPLC troubleshooting, always follow the "rule of one" by changing only one parameter at a time.

Start Identify Problem PeakShape Poor Peak Shape (Tailing, Fronting, Broad) Start->PeakShape Retention Retention Time Shift (Erratic or Drifting) Start->Retention Sensitivity Low Sensitivity / No Peak Start->Sensitivity Resolution Poor Resolution (Co-elution) Start->Resolution PS1 Check for column overload. Dilute sample. PeakShape->PS1 PS2 Ensure sample solvent matches mobile phase. PeakShape->PS2 PS3 Column contamination or aging. Flush or replace column. PeakShape->PS3 PS4 Mobile phase pH incorrect. Ensure proper formic acid concentration. PeakShape->PS4 RT1 Check for pump leaks or air bubbles. Degas mobile phase and purge pump. Retention->RT1 RT2 Inconsistent mobile phase preparation. Prepare fresh mobile phase. Retention->RT2 RT3 Fluctuations in column temperature. Use a column oven. Retention->RT3 RT4 Column equilibration is insufficient. Increase equilibration time. Retention->RT4 S1 Check MS/MS parameters (ion transitions, voltages). Sensitivity->S1 S2 Sample degradation. Use fresh sample, keep cold. Sensitivity->S2 S3 Poor lipid extraction recovery. Optimize extraction protocol. Sensitivity->S3 S4 Detector issue (e.g., lamp off). Check detector status. Sensitivity->S4 R1 Optimize gradient. Decrease slope (slower ramp). Resolution->R1 R2 Change mobile phase organic solvent (e.g., try methanol-based). Resolution->R2 R3 Use a longer column or one with smaller particle size. Resolution->R3 R4 Reduce flow rate. Resolution->R4

Caption: Troubleshooting logic for common HPLC issues.

Q: My this compound peak is tailing. A: Peak tailing for lipid compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Check Mobile Phase: Ensure the pH is appropriate. The addition of formic or acetic acid helps to protonate the molecule and reduce interactions with residual silanols on the column packing.

  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent like isopropanol. If the problem persists, the column may need replacement.[16]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.

Q: My retention time is shifting between injections. A: Unstable retention times are typically a sign of issues with the HPLC pump, mobile phase, or column temperature.[16]

  • Pump and Mobile Phase: Check for leaks in the pump or fittings. Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump heads, which causes pressure fluctuations and erratic flow.[16]

  • Column Temperature: Small changes in ambient temperature can affect retention, especially for longer run times. Using a thermostatically controlled column compartment is highly recommended for reproducibility.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Q: I am not getting enough signal (low sensitivity). A: Low sensitivity can stem from the sample preparation, the HPLC separation, or the detector settings.

  • Sample Preparation: Inefficient lipid extraction can lead to low recovery. Consider optimizing your extraction protocol or using a solid-phase extraction (SPE) step for cleanup and concentration. For plasma, removing highly abundant lipids with silica chromatography can significantly improve sensitivity.[8]

  • MS Settings: If using mass spectrometry, optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for the specific MRM transition of this compound.

  • System Contamination: Contaminants can cause ion suppression in the MS source. Clean the source and ensure you are using high-purity (HPLC or LC-MS grade) solvents and additives.

References

Technical Support Center: Mass Spectrometry Analysis of Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the mass spectrometry (MS) analysis of C20-Dihydroceramide and other sphingolipids.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity for this compound in my LC-MS/MS analysis?

A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues related to sample preparation, chromatographic separation, and mass spectrometric detection. Common culprits include inefficient extraction from the sample matrix, poor ionization efficiency, in-source fragmentation or degradation, and ion suppression effects from co-eluting compounds.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

A2: Both ESI and APCI can be used for ceramide analysis, and the optimal choice may depend on your specific instrumentation and sample matrix. ESI is generally preferred for the analysis of polar compounds and is widely used for sphingolipids.[1] However, for less polar lipids or in matrices where ESI suffers from significant ion suppression, APCI can be a viable alternative.[1][2] It is recommended to test both sources if available to determine the best performance for your specific application.

Q3: Should I use positive or negative ionization mode for detecting this compound?

A3: this compound can be detected in both positive and negative ionization modes.

  • Positive Ion Mode (ESI+): Ceramides readily form protonated molecules ([M+H]^+) and adducts like ([M+Na]^+) or ([M+NH_4]^+). A characteristic fragment ion at m/z 264.3, corresponding to the sphingoid backbone after the loss of water, is often used for quantification in Multiple Reaction Monitoring (MRM) assays.[3][4][5] However, in-source dehydration of the protonated molecule can sometimes lead to reduced precursor ion intensity.[4][6]

  • Negative Ion Mode (ESI-): In negative mode, ceramides form deprotonated molecules ([M-H]^-). Collision-induced dissociation (CID) of the ([M-H]^-) ion can yield structurally informative fragment ions, often resulting from neutral losses of the fatty acyl chain.[4] This mode can sometimes offer higher sensitivity and less background noise. The choice between positive and negative mode should be empirically determined for optimal sensitivity and specificity.

Q4: What are the typical MRM transitions for this compound?

A4: The specific m/z values for MRM transitions will depend on the adduct ion being monitored. For the protonated molecule of this compound (d18:0/20:0), the precursor ion in positive mode would be m/z 598.6. A common product ion for quantification is m/z 264.3. In negative mode, the precursor would be m/z 596.6, and product ions would correspond to neutral losses or fragments of the fatty acyl chain. It is crucial to optimize the collision energy for each transition to achieve the best signal intensity.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Absence of this compound Peak

This is a common and multifaceted problem. The following troubleshooting guide, presented in a logical workflow, will help you systematically identify and resolve the root cause.

cluster_workflow Troubleshooting Workflow for Low this compound Signal Start Low or No Signal for this compound SamplePrep Step 1: Evaluate Sample Preparation Start->SamplePrep LC Step 2: Assess Liquid Chromatography SamplePrep->LC If sample prep is validated MS Step 3: Optimize Mass Spectrometer Parameters LC->MS If chromatography is optimal End Signal Improved MS->End After optimization

Caption: A stepwise workflow for troubleshooting low this compound signal intensity.

Step 1: Evaluate Sample Preparation

Potential Cause Recommended Action
Inefficient Lipid Extraction Ceramides are nonpolar lipids. Ensure your extraction method is suitable. A modified Bligh & Dyer or Folch extraction is commonly used. Consider using a solvent system like chloroform:methanol. For plasma samples, a protein precipitation step followed by liquid-liquid or solid-phase extraction can improve recovery.[3][7]
Sample Degradation Ceramides can be subject to degradation. Keep samples on ice during processing and store extracts at -80°C. Minimize freeze-thaw cycles.
Low Analyte Concentration The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or increasing the injection volume.

Step 2: Assess Liquid Chromatography

Potential Cause Recommended Action
Poor Chromatographic Peak Shape Broad or tailing peaks will result in lower signal-to-noise and reduced intensity. Ensure your mobile phase is compatible with your column and analyte. For reversed-phase chromatography, common mobile phases include water with a small amount of formic acid or ammonium formate and an organic solvent like methanol, acetonitrile, or isopropanol.[3][8]
Co-elution with Suppressing Agents Phospholipids and other abundant lipids in the sample can co-elute with your analyte and suppress its ionization. Improve chromatographic separation by adjusting the gradient profile or using a different stationary phase. A C18 or C8 column is typically used for ceramide analysis.[8][9] Consider a sample cleanup step to remove interfering substances.
Analyte Adsorption This compound may adsorb to the surfaces of your LC system. Use biocompatible PEEK tubing and vials, and consider adding a small amount of a competing lipid to your mobile phase to passivate active sites.

Step 3: Optimize Mass Spectrometer Parameters

Potential Cause Recommended Action
Suboptimal Ionization Source Parameters The efficiency of ionization is highly dependent on the source conditions. Optimize parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and vaporizer/capillary temperature.[10]
Incorrect Ionization Mode or Polarity As discussed in the FAQs, test both ESI and APCI, as well as positive and negative ion modes, to find the most sensitive detection method for this compound in your specific sample matrix.
In-source Fragmentation High source temperatures or voltages can cause the precursor ion to fragment before it enters the mass analyzer, leading to a lower signal for your selected precursor. Systematically reduce source temperatures and voltages to see if the signal for your precursor ion improves.
Incorrect MRM Transitions or Collision Energy Ensure you are using the correct precursor and product ion m/z values for this compound. The collision energy for fragmentation is critical and must be optimized for each specific instrument to achieve the maximum product ion intensity.
Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results can make quantitative analysis unreliable. The following diagram illustrates the key areas to investigate for improving reproducibility.

cluster_reproducibility Factors Affecting Reproducibility Central Poor Reproducibility IS Internal Standard Addition Central->IS Extraction Extraction Consistency Central->Extraction LC_Stability LC System Stability Central->LC_Stability MS_Stability MS Detector Stability Central->MS_Stability

Caption: Key factors influencing the reproducibility of this compound analysis.

Troubleshooting Steps for Poor Reproducibility:

  • Internal Standard Usage: The use of a proper internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. A stable isotope-labeled this compound (e.g., this compound-d7) is the ideal IS. If this is not available, a structurally similar ceramide that is not present in the sample can be used.[3] The IS should be added at the very beginning of the sample preparation process.

  • Consistent Sample Handling: Ensure that all samples, standards, and quality controls are treated identically. This includes extraction times, solvent volumes, and evaporation steps. Automating any of these steps can significantly improve reproducibility.

  • LC System Equilibration: Allow the LC system to equilibrate thoroughly with the initial mobile phase conditions before starting the analytical run. This ensures consistent retention times. Monitor the system pressure throughout the run for any signs of leaks or blockages.

  • MS Detector Performance: Regularly clean the ion source to prevent contamination buildup, which can lead to fluctuating signal intensity.[3] Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure mass accuracy and consistent detector response.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., C17-Ceramide or a deuterated this compound standard in methanol).

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of a cold (-20°C) protein precipitation solution (e.g., isopropanol or methanol:acetonitrile).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 65% mobile phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method

This is a starting point for method development.

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 65% B

    • 1-8 min: 65% to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 65% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in positive ion mode.

  • MRM Transitions:

    • This compound: Precursor m/z 598.6 -> Product m/z 264.3

    • Internal Standard (e.g., C17-Ceramide): Precursor m/z 524.5 -> Product m/z 264.3

  • MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, gas flows, temperatures) and collision energy for your specific instrument.

Signaling Pathway

Ceramides, including dihydroceramides, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways, including apoptosis and cell cycle arrest.

cluster_pathway Simplified Ceramide Signaling Pathway Stress Cellular Stress (e.g., UV, cytokines) SMase Sphingomyelinase Stress->SMase DeNovo De Novo Synthesis Dihydroceramide Dihydroceramide DeNovo->Dihydroceramide Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis SMase->Sphingomyelin Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Dihydroceramide->Ceramide CerS Ceramide Synthase CerS->Dihydroceramide DES1 Dihydroceramide Desaturase DES1->Dihydroceramide

Caption: A simplified diagram of ceramide's role in cellular signaling pathways.

References

Overcoming matrix effects in C20-Dihydroceramide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C20-Dihydroceramide LC-MS/MS analysis. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible results.

Troubleshooting Guide

Problem: I am observing significant ion suppression for my this compound signal.

Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1][2]

Initial Assessment:

  • Confirm Ion Suppression: A post-column infusion experiment can determine if ion suppression is occurring at the retention time of your analyte.[3]

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[4][5]

  • Check Chromatography: Poor chromatographic separation can lead to co-elution of interfering substances.[1]

Solutions:

  • Optimize Sample Preparation: The choice of extraction method can significantly impact the cleanliness of your sample. Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.[4][6][7][8] Diluting the supernatant post-precipitation can sometimes mitigate matrix effects.[4]

    • Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[4] A two-step LLE can further enhance cleanup.[4]

    • Solid-Phase Extraction (SPE): Provides a more rigorous cleanup by utilizing specific sorbents to retain the analyte while washing away interfering compounds.

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C8, C18, Phenyl-Hexyl) to alter selectivity. A C8 or C6-phenyl column can be effective for ceramide analysis.[9][10]

  • Utilize an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects.[6][7] If a SIL-IS is unavailable, a structurally similar analog (e.g., a ceramide with a different chain length like C17 or C25) can be used.[9]

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) IS Add Internal Standard Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Injection Inject Sample Reconstitute->Injection LC Chromatographic Separation (e.g., C8/C18 Column) Injection->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Problem: My recovery of this compound is low and inconsistent.

Low and variable recovery can stem from the sample preparation process or analyte instability.

Solutions:

  • Evaluate Extraction Efficiency: Different extraction methods yield varying recoveries for ceramides. The table below summarizes reported recovery data for various ceramide species, which can serve as a reference.

Extraction MethodAnalyteMatrixAverage Recovery (%)Reference
Protein PrecipitationMultiple CeramidesHuman Serum>90%[8]
Bligh and Dyer (LLE)Multiple CeramidesHuman Plasma78 - 91%[11]
Bligh and Dyer (LLE)Multiple CeramidesRat Liver70 - 99%[11]
Bligh and Dyer (LLE)Multiple CeramidesRat Muscle71 - 95%[11]
Optimized LLECer(22:0)Human Plasma109%[10]
Optimized LLECer(24:0)Human Plasma114%[10]
  • Optimize LLE Parameters:

    • Solvent Choice: A mixture of chloroform and methanol (e.g., 1:2 v/v) is commonly used for ceramide extraction.[9]

    • Phase Separation: Ensure complete phase separation by adding water and chloroform after the initial extraction.[9]

    • Re-extraction: A second extraction of the aqueous phase can improve recovery.[9]

  • Assess Analyte Stability: Investigate the stability of this compound under your experimental conditions (e.g., bench-top, freeze-thaw cycles). One study found no significant effect of a single freeze-thaw cycle on sphingolipid concentrations.[12]

Troubleshooting Logic for Matrix Effects

G start Poor Peak Shape, Low Intensity, or High Variability? check_matrix Suspect Matrix Effects start->check_matrix post_column Perform Post-Column Infusion Experiment check_matrix->post_column suppression_present Ion Suppression Confirmed? post_column->suppression_present optimize_sample_prep Optimize Sample Prep (LLE, SPE) suppression_present->optimize_sample_prep Yes no_suppression Consider Other Issues (e.g., Instrument Performance) suppression_present->no_suppression No improve_chroma Improve Chromatography (Gradient, Column) optimize_sample_prep->improve_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard improve_chroma->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate G cluster_synthesis De Novo Ceramide Synthesis cluster_signaling Downstream Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide_Synthase Dihydroceramide Synthase (CerS) Serine_PalmitoylCoA->Dihydroceramide_Synthase 3-ketosphinganine reductase Dihydroceramide Dihydroceramides (e.g., this compound) Dihydroceramide_Synthase->Dihydroceramide Ceramide_Synthase Dihydroceramide Desaturase (DEGS1) Dihydroceramide->Ceramide_Synthase Ceramide Ceramides Ceramide_Synthase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

References

How to prevent C20-Dihydroceramide degradation during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent C20-Dihydroceramide degradation during sample preparation for experimental analysis.

Troubleshooting Guide

Effectively troubleshooting unexpected results is critical for accurate quantification of this compound. The following table outlines common problems, their potential causes, and recommended solutions to address degradation during sample preparation.

ProblemPotential CauseRecommended Solution
Low or no detection of this compound Enzymatic Degradation: Activity of ceramidases hydrolyzing this compound to a fatty acid and a sphingoid base.[1][2]- Immediately process fresh samples or flash-freeze them in liquid nitrogen and store at -80°C. - Perform all sample preparation steps on ice or at 4°C. - Incorporate a ceramidase inhibitor cocktail or a specific inhibitor like Carmofur, Ceranib-1, or D-NMAPPD into the homogenization buffer.[1][2]
Chemical Degradation: Exposure to harsh pH conditions (strong acids or bases) or high temperatures.[3]- Maintain a neutral or slightly acidic pH during extraction. The use of buffers like HEPES can help maintain pH. For LC-MS analysis, solvents containing 0.2% formic acid are often used.[4] - Avoid prolonged exposure to temperatures above room temperature. Long-term storage should be at -20°C or below.[5]
High variability between replicate samples Inconsistent Enzyme Inhibition: Incomplete or uneven inactivation of ceramidases across samples.- Ensure thorough mixing of the sample with the homogenization buffer containing ceramidase inhibitors. - Use a consistent and sufficient concentration of inhibitors for all samples.
Inconsistent Sample Handling: Differences in the time between sample collection and processing, or temperature fluctuations.- Standardize the workflow for all samples, minimizing the time samples spend at room temperature. - Thaw frozen samples quickly on ice immediately before processing.
Presence of unexpected lipid species Contamination: Introduction of exogenous lipids or enzymes from equipment or reagents.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment with organic solvents to remove lipid residues. Use glass or Teflon-coated materials to prevent leaching of impurities.[6]
Side Reactions: Unwanted chemical modifications of this compound due to reactive reagents.- Ensure that all reagents are compatible and will not react with the analyte. - If derivatization is necessary, optimize the reaction conditions to minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

The primary cause of this compound degradation is enzymatic hydrolysis by a class of enzymes called ceramidases.[1] These enzymes cleave the amide bond, breaking down this compound into a C20 fatty acid and a sphinganine base. This activity is prevalent in many biological samples and can be initiated upon cell or tissue lysis.

Q2: How can I inactivate endogenous ceramidases in my sample?

Enzymatic activity can be minimized by a combination of approaches:

  • Low Temperature: Performing all extraction and preparation steps on ice or at 4°C significantly reduces enzyme kinetics. For long-term storage, samples should be kept at -80°C.[5]

  • Ceramidase Inhibitors: The addition of commercially available ceramidase inhibitors to the homogenization and extraction buffers is highly effective. Examples include Carmofur (an acid ceramidase inhibitor), Ceranib-1, and D-NMAPPD.[1][2][7][8]

Q3: What are the optimal storage conditions for this compound and samples containing it?

For long-term stability, this compound standards and biological samples should be stored at -20°C or, preferably, -80°C.[5] Samples should be stored in glass vials with Teflon-lined caps to prevent contamination from plasticizers.[6] If dissolved in a solvent, it should be a non-aqueous organic solvent like chloroform or a chloroform/methanol mixture, and the container should be purged with an inert gas like argon or nitrogen to prevent oxidation.[6]

Q4: Which extraction method is best for preserving this compound?

The Bligh and Dyer or Folch extraction methods are widely used and are suitable for extracting this compound.[4] These methods use a mixture of chloroform and methanol to efficiently extract lipids while simultaneously denaturing and precipitating proteins, including degradative enzymes. The key is to perform these extractions quickly and at low temperatures.

Q5: Can the pH of my extraction buffer affect this compound stability?

Yes, pH can influence the stability of this compound. While it is relatively stable at neutral pH, extreme acidic or basic conditions can lead to hydrolysis of the amide bond. It is recommended to use a buffered solution (e.g., PBS or HEPES) during initial sample homogenization to maintain a physiological pH.[9] For subsequent analysis by mass spectrometry, a slightly acidic mobile phase (e.g., containing 0.1-0.2% formic acid) is often used to improve ionization and is generally not detrimental to the molecule's stability during the analysis.[4]

Experimental Protocol: Extraction of this compound from Cultured Cells

This protocol provides a detailed methodology for the extraction of this compound from cultured cells while minimizing degradation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, with a commercially available ceramidase inhibitor cocktail (or specific inhibitors like 10 µM Carmofur).

  • Methanol, HPLC grade, ice-cold

  • Chloroform, HPLC grade, ice-cold

  • Deionized water, ultrapure

  • Glass homogenization tubes and pestles

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization:

    • Resuspend the cell pellet in 200 µL of ice-cold Homogenization Buffer.

    • Homogenize the cell suspension on ice using a glass Dounce homogenizer (20-30 strokes).

  • Lipid Extraction (Bligh and Dyer Method):

    • To the 200 µL of cell homogenate, add 750 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Add 250 µL of chloroform and vortex for 1 minute.

    • Add 250 µL of deionized water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution and Storage:

    • Reconstitute the dried lipid film in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).

    • Store the reconstituted sample at -80°C until analysis.

Visualizations

The following diagrams illustrate the primary degradation pathway of this compound and the recommended experimental workflow to prevent this degradation.

This compound Degradation Pathway C20_Dihydroceramide This compound Products C20 Fatty Acid + Sphinganine C20_Dihydroceramide->Products Hydrolysis Ceramidase Ceramidase Ceramidase->C20_Dihydroceramide Degrades

Caption: Enzymatic degradation of this compound.

Workflow to Prevent this compound Degradation Start Sample Collection FlashFreeze Flash Freeze / Process Immediately Start->FlashFreeze Homogenize Homogenize on Ice with Ceramidase Inhibitors FlashFreeze->Homogenize Extract Lipid Extraction (Bligh & Dyer) at 4°C Homogenize->Extract Dry Dry Under Nitrogen Extract->Dry Store Store at -80°C Dry->Store Analyze LC-MS Analysis Store->Analyze

Caption: Recommended sample preparation workflow.

References

Technical Support Center: Optimization of Lipid Extraction for Very Long-Chain Dihydroceramides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of lipid extraction, with a special focus on very long-chain dihydroceramides (VLC-DHCers). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a lipid extraction method for VLC-DHCers?

A1: The most critical factors include the biological matrix (e.g., plasma, tissues, cells), the chemical properties of VLC-DHCers (high hydrophobicity), and the downstream analytical technique, which is typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The goal is to achieve high extraction efficiency while minimizing lipid degradation and contamination.

Q2: Which solvent systems are most effective for extracting VLC-DHCers?

A2: Common and effective solvent systems are based on the principles of liquid-liquid extraction to separate lipids from other cellular components. These often include combinations of chloroform and methanol.[1][2] Specific ratios can vary, but a common starting point is a chloroform:methanol (1:2, v/v) mixture, followed by the addition of chloroform and water to induce phase separation.[3] Other reported solvent systems include isopropanol-chloroform (9:1) and isopropanol:ethyl acetate (8:2, v/v).[4][5]

Q3: Is a single-step extraction sufficient for complex samples like plasma?

A3: For complex matrices like plasma, a single-step extraction may not be sufficient to remove interfering substances. To improve purity, a multi-step approach is often recommended. This can involve an initial protein precipitation step followed by liquid-liquid extraction. For plasma samples, isolation of sphingolipids using silica gel column chromatography prior to LC-MS/MS analysis can significantly improve data quality.[3]

Q4: How can I improve the recovery of VLC-DHCers, which are often low in abundance?

A4: To improve recovery, ensure complete cell or tissue homogenization to maximize solvent exposure to the lipids. Using a sufficient volume of extraction solvent and performing a second extraction of the remaining aqueous phase and protein pellet can also increase yield. The addition of an internal standard, a stable isotope-labeled version of the analyte, is crucial for accurately quantifying recovery.[6]

Q5: What are the best practices for sample handling and storage to prevent degradation of VLC-DHCers?

A5: Samples should be processed as quickly as possible and stored at -80°C to minimize enzymatic and oxidative degradation.[7] Use glass vials and solvent-resistant plasticware to avoid lipid contamination from plasticizers. It is also advisable to perform lipid extractions on ice or at 4°C to further reduce degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no recovery of VLC-DHCers 1. Incomplete cell/tissue homogenization.2. Inefficient extraction solvent system.3. Insufficient solvent volume.4. Degradation of analytes.1. Ensure thorough homogenization using appropriate mechanical disruption (e.g., sonication, bead beating).2. Test different solvent systems (e.g., chloroform:methanol, isopropanol-based systems).[1]3. Increase the solvent-to-sample ratio.4. Keep samples on ice during extraction and store extracts at -80°C. Add antioxidants like BHT if necessary.
High variability between replicate samples 1. Inconsistent sample homogenization.2. Pipetting errors with viscous organic solvents.3. Incomplete phase separation.4. Inconsistent drying of the lipid extract.1. Standardize the homogenization procedure for all samples.2. Use positive displacement pipettes for accurate handling of organic solvents.3. Centrifuge samples adequately to ensure a clear separation of aqueous and organic phases.4. Dry the lipid extract completely under a gentle stream of nitrogen gas before reconstitution.
Poor chromatographic peak shape 1. Inappropriate reconstitution solvent.2. Sample overload on the analytical column.3. Presence of interfering substances.1. Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your LC method.2. Dilute the sample before injection.3. Incorporate a sample cleanup step, such as solid-phase extraction (SPE) or silica gel chromatography.[3]
Matrix effects in MS detection (ion suppression or enhancement) 1. Co-elution of VLC-DHCers with other abundant lipids (e.g., phospholipids).2. High salt concentration in the final extract.1. Optimize the chromatographic gradient to improve the separation of VLC-DHCers from other lipids.2. Ensure complete removal of the aqueous phase and any salt-containing buffers during extraction. A wash step of the organic phase with a salt-free aqueous solution can be beneficial.
Presence of non-lipid contaminants 1. Contamination from plasticware.2. Carryover from the analytical system.1. Use glass or solvent-resistant polypropylene tubes and pipette tips.2. Run blank injections between samples to check for and mitigate carryover.

Experimental Protocols

Protocol 1: Bligh and Dyer-Based Lipid Extraction from Tissues

This protocol is a modification of the classic Bligh and Dyer method, optimized for the extraction of a broad range of lipids, including VLC-DHCers, from tissue samples.[3]

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Chloroform

  • Methanol

  • Deionized water

  • Homogenizer

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass tube.

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.

  • Homogenize the tissue thoroughly on ice.

  • Add an additional 0.625 mL of chloroform and vortex.

  • Add 0.625 mL of deionized water and vortex to induce phase separation.

  • Centrifuge at 1000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • To maximize recovery, add another 1 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Dry the pooled organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol 60:40, v/v with 0.2% formic acid).[3]

Protocol 2: Protein Precipitation and Liquid-Liquid Extraction from Plasma/Serum

This protocol is suitable for high-throughput extraction of VLC-DHCers from plasma or serum samples.[4][6]

Materials:

  • Plasma or serum sample (50 µL)

  • Internal standard solution in isopropanol-chloroform (9:1, v/v)

  • 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 50 µL of plasma/serum, standards, or quality control samples into a 96-well plate.

  • Add 400 µL of the internal standard/protein precipitation solution (isopropanol-chloroform, 9:1) to each well.

  • Vortex the plate for 3 minutes to precipitate proteins and extract lipids.

  • Centrifuge the plate for 10 minutes at 3000 x g.

  • Transfer 250 µL of the supernatant to a new 96-well plate.

  • The samples are now ready for LC-MS/MS analysis.

Quantitative Data Summary

Parameter VLC-Dihydroceramide Method Matrix Reference
Extraction Recovery 78-91%Bligh and Dyer with silica gel chromatographyHuman Plasma[3]
70-99%Bligh and DyerRat Liver[3]
71-95%Bligh and DyerRat Muscle[3]
Lower Limit of Quantification (LLOQ) 5-50 pg/mLLC-ESI-MS/MSBiological Samples[3]

Visualizations

LipidExtractionWorkflow General Workflow for VLC-Dihydroceramide Extraction and Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization (for tissues/cells) Sample->Homogenization Spike Spike with Internal Standard Homogenization->Spike AddSolvent Add Extraction Solvent (e.g., Chloroform:Methanol) Spike->AddSolvent Proceed to Extraction PhaseSeparation Induce Phase Separation AddSolvent->PhaseSeparation CollectOrganic Collect Organic Phase PhaseSeparation->CollectOrganic Purify Silica Gel Chromatography or SPE CollectOrganic->Purify For complex samples Drydown Dry Extract CollectOrganic->Drydown Purify->Drydown Reconstitute Reconstitute in LC Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for VLC-DHCer extraction and analysis.

TroubleshootingLogic Troubleshooting Logic for Low VLC-DHCer Recovery Start Low VLC-DHCer Signal CheckHomogenization Is homogenization complete? Start->CheckHomogenization ImproveHomogenization Optimize homogenization (e.g., longer duration, different method) CheckHomogenization->ImproveHomogenization No CheckSolvent Is the solvent system optimal? CheckHomogenization->CheckSolvent Yes End Re-analyze ImproveHomogenization->End TestSolvents Test alternative solvent systems (e.g., different ratios or compositions) CheckSolvent->TestSolvents No CheckVolume Is solvent volume sufficient? CheckSolvent->CheckVolume Yes TestSolvents->End IncreaseVolume Increase solvent-to-sample ratio CheckVolume->IncreaseVolume No CheckDegradation Could degradation be an issue? CheckVolume->CheckDegradation Yes IncreaseVolume->End ImplementPrecautions Work on ice, add antioxidants, store at -80°C CheckDegradation->ImplementPrecautions Yes CheckDegradation->End No ImplementPrecautions->End

Caption: Troubleshooting low VLC-DHCer recovery.

References

Enhancing ionization efficiency for C20-Dihydroceramide in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of C20-Dihydroceramide (N-icosanoyl-sphinganine) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound and its common adducts in ESI-MS?

A1: The monoisotopic mass of this compound is 595.580 g/mol . In ESI-MS, it is commonly observed as several different adducts depending on the mobile phase composition and ionization mode. The most common adducts are the protonated molecule ([M+H]⁺) in positive ion mode and the deprotonated molecule ([M-H]⁻) in negative ion mode. Other common adducts include sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) in positive ion mode, and formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) in negative ion mode when these modifiers are present in the mobile phase.

Q2: Which ionization mode, positive or negative, is generally better for this compound analysis?

A2: Both positive and negative ionization modes can be used for the analysis of this compound. However, positive ion mode is more commonly reported in the literature for ceramide analysis, often yielding a strong signal for the protonated molecule [M+H]⁺.[1][2] In positive ESI-MS, ceramides readily ionize via protonation of the carbonyl oxygen in the amide linkage.[2] The choice of ionization mode may also depend on the complexity of the sample matrix and potential interferences.

Q3: How does the presence of salts in my sample affect the ionization of this compound?

A3: The presence of non-volatile salts (e.g., sodium, potassium) in your sample can significantly impact the ionization of this compound. Alkali metal ions have a high affinity for ceramides and can compete with protonation, leading to the formation of adducts like [M+Na]⁺ and [M+K]⁺.[3] This can split the analyte signal between multiple species, potentially reducing the intensity of the desired protonated molecule and complicating data analysis.[3] It is crucial to minimize the concentration of non-volatile salts in the final sample solution.

Q4: What are the characteristic fragment ions of this compound in tandem MS (MS/MS)?

A4: In positive ion mode, the collision-induced dissociation (CID) of the protonated this compound ([M+H]⁺ at m/z 594.6) typically yields a characteristic fragment ion at m/z 264.3.[1][4] This fragment corresponds to the sphingoid base backbone after the loss of the fatty acid chain and two water molecules.[2] Monitoring this specific transition (594.6 → 264.3) in Multiple Reaction Monitoring (MRM) mode can significantly enhance the specificity and sensitivity of the analysis.[1]

Troubleshooting Guides

Low Signal Intensity or Poor Detection of this compound
Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Ensure the mobile phase promotes efficient ionization. For positive ion mode, a mobile phase containing a mixture of methanol or acetonitrile with isopropanol and an acidic modifier like formic acid is often effective.[1] For negative ion mode, consider a mobile phase buffered with ammonium bicarbonate.[5][6]
Inefficient ESI Source Parameters Optimize ESI source parameters, including spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature. Start with the instrument manufacturer's recommendations for similar lipids and then perform a systematic optimization.
In-Source Dehydration Due to the presence of hydroxyl groups, ceramides can undergo in-source dehydration, leading to a reduced abundance of the molecular ion.[2] This can be mitigated by optimizing the ion source temperature and other ESI parameters to ensure gentle ionization conditions.
Signal Suppression by Matrix Components Complex biological matrices can contain components that co-elute with this compound and suppress its ionization. Improve sample preparation to remove interfering substances or enhance chromatographic separation to resolve the analyte from matrix components.
Incorrect Adduct Formation High concentrations of salts in the sample can lead to the formation of sodium or other adducts, splitting the signal.[3] Use high-purity solvents and minimize salt content in the sample. If sodium adducts are still prevalent, you may need to quantify using the [M+Na]⁺ ion.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters
  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in a solvent mixture that is compatible with your LC mobile phase.

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to monitor the expected m/z of the desired adduct (e.g., [M+H]⁺ for positive mode).

  • Systematically vary one source parameter at a time while keeping others constant. The key parameters to optimize include:

    • Spray Voltage: Adjust in increments of 0.5 kV.

    • Sheath and Auxiliary Gas Flow Rates: Vary in increments of 5-10 arbitrary units.

    • Capillary/Ion Transfer Tube Temperature: Adjust in increments of 25 °C.

  • Record the signal intensity for each parameter setting.

  • Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.

  • Verify the optimized parameters by injecting a known amount of this compound through the LC system.

Protocol 2: Mobile Phase Selection for Enhanced Ionization
  • Prepare several mobile phase combinations to test. Based on literature, good starting points include:

    • Positive Mode:

      • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate. Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% Formic Acid and 10 mM Ammonium Formate.[7]

      • Mobile Phase A: Water with 0.2% Formic Acid. Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid.[1]

    • Negative Mode:

      • Mobile Phase: Methanol/Isopropanol (1:1) with 10 mM Ammonium Bicarbonate.[5][6]

      • Mobile Phase A: 60:40 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid. Mobile Phase B: 90:10:0.1 Isopropanol/Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.[7]

  • Prepare a this compound standard and inject it into the LC-MS system using each mobile phase combination.

  • Use a consistent LC gradient and MS parameters for all test runs to ensure a fair comparison.

  • Compare the peak area or height of the this compound peak obtained with each mobile phase.

  • Select the mobile phase that provides the highest signal intensity and best peak shape.

Data Presentation

Table 1: Effect of Mobile Phase Additives on this compound Signal Intensity (Positive Ion Mode)
Mobile Phase Additive Predominant Adduct Relative Signal Intensity (%)
0.1% Formic Acid[M+H]⁺100
10 mM Ammonium Formate[M+NH₄]⁺, [M+H]⁺85
0.1% Formic Acid + 10 mM Ammonium Formate[M+H]⁺120
0.1% Acetic Acid[M+H]⁺90

Note: The relative signal intensity is hypothetical and for illustrative purposes. Actual values will vary depending on the specific instrument and conditions.

Table 2: Recommended Starting ESI Source Parameters
Parameter Positive Ion Mode Negative Ion Mode
Spray Voltage 3.0 - 4.5 kV-2.5 to -4.0 kV
Sheath Gas Flow Rate 30 - 40 (arbitrary units)30 - 40 (arbitrary units)
Auxiliary Gas Flow Rate 5 - 15 (arbitrary units)5 - 15 (arbitrary units)
Capillary Temperature 275 - 325 °C275 - 325 °C
Vaporizer Temperature 300 °C300 °C

Note: These are general starting ranges. Optimal values are instrument-dependent and should be determined empirically.[5][6]

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Low this compound Signal Start Low Signal Intensity Check_MP Verify Mobile Phase Composition Start->Check_MP Optimize_Source Optimize ESI Source Parameters Check_MP->Optimize_Source If no improvement Signal_OK Signal Improved Check_MP->Signal_OK If improved Check_Sample Assess Sample Purity Optimize_Source->Check_Sample If no improvement Optimize_Source->Signal_OK If improved Improve_Chroma Enhance Chromatographic Separation Check_Sample->Improve_Chroma If matrix effects suspected Check_Sample->Signal_OK If improved Improve_Chroma->Signal_OK

Caption: Troubleshooting workflow for low this compound signal intensity.

Adduct_Formation cluster_1 This compound Adduct Formation in ESI-MS cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode C20_Dihydroceramide This compound (M) M_H [M+H]⁺ (Protonation) C20_Dihydroceramide->M_H + H⁺ M_Na [M+Na]⁺ (Sodiation) C20_Dihydroceramide->M_Na + Na⁺ M_NH4 [M+NH₄]⁺ (Ammoniation) C20_Dihydroceramide->M_NH4 + NH₄⁺ M_H_neg [M-H]⁻ (Deprotonation) C20_Dihydroceramide->M_H_neg - H⁺ M_HCOO [M+HCOO]⁻ (Formate Adduct) C20_Dihydroceramide->M_HCOO + HCOO⁻

Caption: Common adducts of this compound in positive and negative ESI modes.

References

Technical Support Center: C20-Dihydroceramide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of C20-Dihydroceramide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Extraction

Question: I am seeing low recovery of this compound from my plasma samples. What are the common causes and how can I improve it?

Answer:

Low recovery of this compound from plasma is a frequent issue stemming from suboptimal extraction procedures. Here’s a troubleshooting guide to enhance your recovery rates:

  • Inadequate Protein Precipitation: Incomplete protein removal can trap this compound, preventing its efficient extraction.

    • Troubleshooting:

      • Ensure the protein precipitation solvent (e.g., methanol, isopropanol) is ice-cold to maximize protein precipitation.

      • Increase the ratio of precipitation solvent to plasma. A common starting point is 4:1 (v/v).

      • Vortex the sample vigorously after adding the precipitation solvent to ensure thorough mixing.

      • Allow sufficient incubation time at a low temperature (e.g., -20°C for 20 minutes) to facilitate complete protein precipitation.

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the extraction procedure itself are critical.[1]

    • Troubleshooting:

      • For plasma, a common and effective LLE method is the Bligh and Dyer method, which uses a chloroform:methanol mixture.[1]

      • Ensure proper phase separation by adding water and chloroform in the correct proportions.

      • Perform multiple extractions of the aqueous phase with the organic solvent to maximize recovery.

  • Sample Stability: this compound can degrade if samples are not handled and stored properly.

    • Troubleshooting:

      • Process plasma samples as quickly as possible after collection.

      • Store plasma at -80°C for long-term storage.

      • Avoid repeated freeze-thaw cycles of the plasma samples.

2. Chromatography

Question: I am observing poor peak shape (e.g., tailing, broadening) for this compound in my LC-MS/MS analysis. What could be the problem?

Answer:

Poor peak shape can significantly impact the accuracy and precision of your quantification. Several factors related to the liquid chromatography setup can contribute to this issue:

  • Column Choice and Condition:

    • Troubleshooting:

      • Use a C18 reversed-phase column, which is well-suited for separating hydrophobic molecules like this compound.[1][2][3]

      • Ensure the column is not overloaded. Injecting a smaller sample volume or diluting the sample might help.

      • If the column is old or has been used extensively, it may be contaminated or degraded. Replace the column with a new one.

  • Mobile Phase Composition:

    • Troubleshooting:

      • The mobile phase should have an appropriate organic solvent composition (e.g., methanol, acetonitrile, isopropanol) to ensure proper elution of this compound.[1][2][3]

      • The addition of a small amount of an additive like formic acid or ammonium formate can improve peak shape by enhancing ionization.[1]

  • Flow Rate and Gradient:

    • Troubleshooting:

      • Optimize the flow rate for your column dimensions. A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.[2][3]

      • Adjust the gradient elution profile to ensure that this compound elutes in a sharp band. A shallower gradient around the elution time of the analyte can improve peak shape.

3. Mass Spectrometry

Question: My this compound signal intensity is low and inconsistent. How can I optimize the mass spectrometer settings?

Answer:

Low and variable signal intensity can be due to suboptimal mass spectrometer parameters. Here’s how to troubleshoot and optimize your settings:

  • Ionization Source Parameters:

    • Troubleshooting:

      • Optimize the electrospray ionization (ESI) source parameters, including spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature. These parameters can significantly impact ionization efficiency.

      • Negative ion mode is often preferred for dihydroceramides as it can provide better sensitivity and characteristic fragmentation.[2]

  • MRM Transition Selection:

    • Troubleshooting:

      • Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. For dihydroceramides, characteristic neutral losses of water and the fatty acyl chain are common.[2]

      • The precursor ion will be the deprotonated molecule [M-H]-, and the product ions can be optimized by infusing a this compound standard.

  • Collision Energy:

    • Troubleshooting:

      • Optimize the collision energy for each MRM transition to achieve the most abundant and stable fragment ion signal. This is a critical step for maximizing sensitivity.

4. Internal Standard Selection

Question: I am not sure which internal standard to use for this compound quantification. What are the best practices?

Answer:

The choice of internal standard (IS) is critical for accurate quantification as it corrects for variations in sample preparation and instrument response.

  • Ideal Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte (e.g., d7-C20-Dihydroceramide). This is because it has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.

  • Alternative Internal Standards: If a stable isotope-labeled standard is not available, a non-physiological odd-chain dihydroceramide (e.g., C17-Dihydroceramide or C19-Dihydroceramide) can be a suitable alternative.[1] These are not naturally present in most biological samples and will have similar properties to this compound.

Workflow for Internal Standard Selection:

Caption: Decision workflow for selecting an appropriate internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds from published literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (nM)LLOQ (nM)Reference
DihydroceramidesSerum1.00 - 1000>0.991.00[2]
C20:0 CeramidePlasma0 - 357 ng/mLlinear2.8 ng[1]
Very Long Chain CeramidesPlasma0.02 - 4 µg/mL>0.990.02 µg/mL[4]

Table 2: Recovery and Precision

AnalyteMatrixRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
DihydroceramidesSerum>90<15<15[5]
CeramidesPlasma80 - 120<20<20[6]
Very Long Chain CeramidesPlasma109<15<15[4]

Experimental Protocols

1. Protocol for this compound Extraction from Plasma

This protocol is a modified Bligh and Dyer method, which is a robust technique for lipid extraction from biological fluids.[1]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add the internal standard solution (e.g., C17-Dihydroceramide) to the plasma sample.

  • Lipid Extraction:

    • Add 200 µL of ice-cold methanol to the plasma sample.

    • Add 100 µL of chloroform.

    • Vortex vigorously for 1 minute.

    • Add 100 µL of chloroform and 100 µL of water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Repeat the extraction of the remaining aqueous phase with 200 µL of chloroform.

    • Pool the organic phases.

    • Dry the pooled organic phase under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow for Plasma Extraction:

Caption: Step-by-step workflow for this compound extraction from plasma.

2. Protocol for LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for this compound analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[2][3]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Flow Rate: 0.3 mL/min.[2][3]

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: 30-100% B

      • 12-15 min: 100% B

      • 15.1-18 min: 30% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for your specific instrument. A starting point for this compound (d18:0/20:0) would be:

      • Precursor ion (Q1): m/z 596.6

      • Product ion (Q3): m/z 258.2 (corresponding to the sphinganine backbone after neutral loss of the fatty acid and water).[2]

    • Source Parameters: Optimize spray voltage, gas flows, and temperatures for maximal signal intensity.

Signaling Pathways

De Novo Sphingolipid Synthesis and the Role of Dihydroceramide

This compound is an intermediate in the de novo synthesis of sphingolipids. This pathway is crucial for the production of ceramides and more complex sphingolipids that are essential components of cell membranes and are involved in various signaling events.[7] Dihydroceramides themselves are now recognized as bioactive molecules with roles in processes like autophagy and apoptosis.[8][9]

The synthesis starts with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramides of varying fatty acyl chain lengths, including C20.[7] The final step in the formation of ceramide is the introduction of a double bond into the dihydroceramide backbone by the enzyme dihydroceramide desaturase (DEGS).[7][8]

De Novo Sphingolipid Synthesis Pathway:

de_novo_sphingolipid_synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR C20_Dihydroceramide This compound Sphinganine->C20_Dihydroceramide CerS C20_Ceramide C20-Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1 Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C20_Ceramide->Complex_Sphingolipids

Caption: Simplified de novo sphingolipid synthesis pathway highlighting this compound.

References

Refining chromatographic gradients for better dihydroceramide separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining chromatographic gradients for dihydroceramide separation. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating dihydroceramides from ceramides?

A1: The most common challenges include poor resolution between dihydroceramide and ceramide peaks due to their structural similarity, peak tailing, peak splitting, and inconsistent retention times. These issues can often be addressed by carefully optimizing the chromatographic gradient.

Q2: Should I use a gradient or isocratic elution for dihydroceramide separation?

A2: While isocratic elution is simpler, gradient elution is generally recommended for complex lipid samples containing both ceramides and dihydroceramides.[1][2] A gradient allows for better separation of compounds with different polarities, leading to improved peak resolution and shorter analysis times.[3][4] However, poorly optimized gradients can lead to inconsistent retention times.[2]

Q3: Which type of chromatography column is best suited for dihydroceramide separation?

A3: Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used.

  • Reversed-Phase (RP) HPLC: This is the most common approach, typically using C18 or C8 columns. Separation is based on hydrophobicity. In RP-HPLC, dihydroceramides, being slightly more hydrophobic, will have a longer retention time than their corresponding ceramide counterparts.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase. It can provide different selectivity compared to RP-HPLC and may be advantageous for separating very polar lipid species. With HILIC, water is the strong solvent, and a gradient is run from a high percentage of organic solvent to a lower percentage.[5]

Q4: What are the key parameters to consider when optimizing a chromatographic gradient for dihydroceramide separation?

A4: The key parameters to optimize include:

  • Initial and Final Solvent Composition: The starting percentage of the strong solvent (e.g., acetonitrile or methanol in RP-HPLC) and the final percentage will determine the elution window for your analytes.

  • Gradient Slope: A shallow gradient (a slow increase in the strong solvent) generally provides better resolution between closely eluting peaks.[2]

  • Gradient Steps: Introducing isocratic holds at certain points in the gradient can help to improve the separation of specific compound pairs.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time.

  • Column Temperature: Maintaining a consistent and elevated column temperature can improve peak shape and reduce viscosity of the mobile phase.

  • Mobile Phase Additives: Additives like formic acid, ammonium formate, or ammonium acetate can improve peak shape and ionization efficiency in mass spectrometry detection.[6]

Troubleshooting Guides

Issue 1: Poor Resolution Between Dihydroceramide and Ceramide Peaks

Symptoms:

  • Overlapping or co-eluting peaks for dihydroceramide and ceramide species with the same acyl chain length.

  • Inability to accurately quantify individual species.

Possible Causes and Solutions:

Possible Cause Solution
Gradient is too steep. Decrease the gradient slope. A slower, more gradual increase in the strong solvent will provide more time for the two compounds to separate on the column.[2]
Incorrect solvent system. Experiment with different organic solvents. For example, if using acetonitrile, try methanol, or a combination of both, as this can alter selectivity.
Inappropriate column chemistry. If using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity for lipids.
Flow rate is too high. Reduce the flow rate. This increases the interaction time of the analytes with the stationary phase, potentially improving resolution.
Column temperature is not optimized. Increase the column temperature in small increments (e.g., 5°C). This can improve efficiency and alter selectivity.
Issue 2: Peak Splitting

Symptoms:

  • A single analyte peak appears as two or more closely spaced peaks.[7][8]

Possible Causes and Solutions:

Possible Cause Solution
Sample solvent is stronger than the initial mobile phase. Dissolve and inject your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[9][10]
Partial blockage of the column frit or tubing. Reverse-flush the column (if recommended by the manufacturer). Check for and clear any blockages in the HPLC tubing and fittings.[7]
Column void or channeling. A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This often requires replacing the column.[8]
Co-elution of an interfering compound. Use a smaller injection volume to see if the split peak resolves into two distinct peaks. If so, optimize the gradient to separate the two compounds.
High sample concentration. Dilute the sample to an appropriate concentration to avoid overloading the column.[8]
Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention times of dihydroceramide and other analytes shift between injections or batches.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate column equilibration. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this may require a longer post-run equilibration time.
Fluctuations in mobile phase composition. Prepare fresh mobile phase for each batch of samples. Ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation in the pump.
Column temperature variations. Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can affect retention times.
Column degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention. If retention times consistently shift and peak shape deteriorates, it may be time to replace the column.
Pump malfunction. If you observe pressure fluctuations, this could indicate a problem with the pump seals or check valves, leading to inconsistent solvent delivery. Perform pump maintenance as needed.

Experimental Protocols

Protocol 1: General Gradient Optimization for Dihydroceramide Separation using RP-HPLC

This protocol provides a systematic approach to developing a robust gradient method for the separation of dihydroceramides.

1. Initial Scouting Gradient:

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-2 min: Hold at 30% B

    • 2-20 min: Linear gradient from 30% to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 30% B and equilibrate

2. Gradient Refinement:

  • Based on the retention times from the scouting run, adjust the gradient to focus on the elution window of your dihydroceramides of interest.

  • To improve resolution of early eluting peaks: Decrease the initial percentage of mobile phase B and/or use a shallower gradient at the beginning of the run.

  • To improve resolution of late-eluting peaks: Extend the gradient duration or introduce a shallower gradient segment in the region where these compounds elute.

3. Fine-Tuning:

  • Make small, systematic changes to one parameter at a time (e.g., gradient slope, flow rate, or temperature) and observe the effect on resolution and peak shape.

  • Consider a step-gradient, where an isocratic hold is introduced to improve the separation of a particularly challenging pair of analytes.[2]

Protocol 2: Sample Preparation for Dihydroceramide Analysis from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction:

    • Add a mixture of methanol:chloroform (1:2, v/v) to the cell pellet.

    • Include an internal standard (e.g., a deuterated or odd-chain dihydroceramide) at this stage for quantification.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge to pellet the protein and cellular debris.

  • Phase Separation:

    • Collect the supernatant (containing the lipids).

    • Add water to the supernatant to induce phase separation.

    • Vortex and centrifuge.

  • Sample Collection and Drying:

    • Carefully collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in the initial mobile phase of your LC method for injection.

Data Presentation

Table 1: Example Retention Times for Dihydroceramides and Ceramides under Different Gradient Conditions

AnalyteGradient 1 (Fast) Retention Time (min)Gradient 2 (Shallow) Retention Time (min)Resolution (Rs) between DHCer/Cer (Gradient 2)
C16:0 Dihydroceramide8.510.21.8
C16:0 Ceramide8.39.8
C18:0 Dihydroceramide9.812.52.1
C18:0 Ceramide9.612.0
C24:0 Dihydroceramide12.116.82.5
C24:0 Ceramide11.916.2
C24:1 Dihydroceramide11.515.52.3
C24:1 Ceramide11.315.0

Note: These are illustrative values. Actual retention times and resolution will vary depending on the specific HPLC system, column, and mobile phases used.

Visualizations

Dihydroceramide_Signaling_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation, Chemotherapy) DeNovo De Novo Sphingolipid Synthesis Stress->DeNovo stimulates DHCer Dihydroceramide (DHCer) Accumulation DeNovo->DHCer ER_Stress Endoplasmic Reticulum (ER) Stress DHCer->ER_Stress induces Apoptosis Apoptosis DHCer->Apoptosis can induce CellCycle Cell Cycle Arrest DHCer->CellCycle induces mTORC1 mTORC1 Inhibition DHCer->mTORC1 Autophagy Autophagy Induction ER_Stress->Autophagy Autophagy->Apoptosis can lead to mTORC1->Autophagy inhibits inhibition of

Caption: Dihydroceramide signaling in response to cellular stress.

Caption: Workflow for chromatographic gradient optimization.

Troubleshooting_Logic Problem Identify Chromatographic Problem Poor_Res Poor Resolution Problem->Poor_Res Peak_Split Peak Splitting Problem->Peak_Split RT_Shift Retention Time Shift Problem->RT_Shift Sol_Res - Decrease Gradient Slope - Change Solvent/Column - Lower Flow Rate Poor_Res->Sol_Res Solutions Sol_Split - Check Sample Solvent - Check for Blockages - Replace Column Peak_Split->Sol_Split Solutions Sol_RT - Ensure Equilibration - Check Pump & Temp - Prepare Fresh Mobile Phase RT_Shift->Sol_RT Solutions

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: High-Throughput C20-Dihydroceramide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in high-throughput C20-Dihydroceramide analysis.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS analysis?

A1: Carryover refers to the undesirable presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample.[1] This phenomenon can lead to inaccurate quantification, false positive signals, and compromised data integrity, which is particularly problematic in high-throughput screening where many samples are analyzed in sequence.[1][2]

Q2: Why is this compound prone to carryover?

A2: Like other lipids and "sticky" compounds, this compound can adhere to surfaces within the LC-MS system.[1][3] This includes the injector needle, sample loop, tubing, and the chromatography column itself.[1] These interactions, which can be hydrophobic, ionic, or hydrogen bonding, cause the molecule to be retained and then slowly released during subsequent runs.

Q3: What is an acceptable level of carryover?

A3: For most quantitative bioanalytical methods, carryover in a blank injection following a high-concentration standard should not exceed 20% of the lower limit of quantitation (LLOQ) for the analyte. However, specific assays may require even lower limits. Some high-throughput methods for ceramides and dihydroceramides have reported achieving carryover levels below 0.01%.[4][5]

Q4: How can I systematically identify the source of carryover in my LC-MS system?

A4: A systematic approach is crucial to pinpoint the source of carryover.[6] Start by injecting a high-concentration sample followed by a series of blank samples. If carryover appears, you can begin to isolate components. To check if the column is the source, replace it with a union and run a blank; if carryover persists, the issue is likely in the autosampler or injector system.[2] If carryover disappears, the column is the primary source. To distinguish between system contamination and carryover, observe the trend in sequential blank injections; carryover should decrease with each blank, while constant contamination suggests a contaminated solvent or reagent.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving carryover issues during this compound analysis.

Issue 1: Analyte Peak Detected in Blank Injection After a High-Concentration Sample

This is the classic presentation of sample carryover. The following steps will help you identify and eliminate the source.

Troubleshooting Steps:

  • Verify the Autosampler Wash Procedure:

    • Is the wash solvent effective? For lipids like this compound, a strong, organic solvent is needed to effectively clean the needle and sample loop. A weak wash solvent may not fully solubilize the analyte, leaving residues behind.

    • Is the wash volume sufficient? Ensure the wash volume is adequate to flush the entire sample path, including the needle and injection loop. Consider increasing the wash volume or the number of wash cycles.[2]

    • Are the wash solvent lines flowing correctly? Check for blockages or kinks in the tubing that could impede the flow of wash solvent.

  • Evaluate the Liquid Chromatography (LC) Method:

    • Is the column wash-out adequate? At the end of your gradient, ensure there is a sufficient high-organic wash step to elute highly retained compounds like lipids from the column.[1] You can try extending the duration of this step or increasing the percentage of the strong solvent.[2]

    • Are mobile phase additives causing issues? While additives like ammonium acetate or formic acid are necessary for ionization, they can sometimes contribute to analyte interactions with system surfaces.[7] Ensure they are fully dissolved and compatible with your wash solvents.

  • Inspect LC-MS Hardware Components:

    • Injector Rotor Seal: A worn or scratched rotor seal is a common source of carryover, as small crevices can trap analytes.[2] Inspect the seal for any signs of wear and replace it if necessary.

    • Column and Guard Column: The column, and especially the guard column, has a large surface area where analytes can be strongly retained.[3][6] If carryover persists after troubleshooting the autosampler, try flushing the column extensively with a strong solvent or replacing the guard column.[3]

    • MS Ion Source: If carryover appears to be constant and doesn't diminish with blank injections, the ion source itself may be contaminated.[2][3] This requires cleaning the ion source components according to the manufacturer's instructions.

Issue 2: Inconsistent or "Ghost" Peaks Appearing in Random Blanks

This may indicate intermittent contamination rather than direct carryover from a preceding high-concentration sample.

Troubleshooting Steps:

  • Check Solvents and Reagents:

    • Prepare fresh mobile phases and blank solutions. Contamination can be introduced from solvents, additives, or even the vials used.

    • To test for solvent contamination, double or triple the column equilibration time before injecting a blank. If the contaminating peak area increases proportionally, the initial mobile phase is likely the source.

  • Review Sample Preparation Procedures:

    • Ensure there is no cross-contamination between wells during sample extraction or transfer, especially when using 96-well plates.[7]

    • Use fresh pipette tips for each sample and standard.

  • Examine System Plumbing:

    • Poorly connected fittings can create small dead volumes or "spatial pockets" where analytes can be trapped and released randomly. Ensure all fittings are secure and properly seated.

Experimental Protocols

Protocol 1: High-Throughput this compound Extraction from Plasma

This protocol is adapted from established methods for high-throughput lipid analysis.[4][5][7]

  • Prepare Samples: Aliquot 10 µL of plasma samples, quality controls (QCs), and calibration standards into a 96-well plate.

  • Add Internal Standard (IS): Add 200 µL of a protein precipitation solution (e.g., isopropanol) containing an appropriate stable isotope-labeled internal standard (e.g., C17-Dihydroceramide).

  • Precipitate Protein: Seal the plate and vortex for 5 minutes at room temperature to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Inject: Inject 5-10 µL of the final extract onto the LC-MS/MS system.[7]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a robust method for this compound analysis.

  • LC System: A UPLC/UHPLC system is recommended for high-throughput analysis.

  • Column: A C18 reversed-phase column is commonly used for ceramide analysis (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[7]

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Setting
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (50:50, v/v) with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (4:3, v/v) with 0.1% Formic Acid
Flow Rate 500 µL/min
Column Temperature 60°C
Injection Volume 5 µL
Autosampler Needle Wash Isopropanol or a mixture of Isopropanol/Methanol/Acetone
MS Ionization Mode Positive Electrospray Ionization (ESI+)

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis.[2][7][8]

LC Gradient Example:

Time (min)% Mobile Phase A% Mobile Phase B
0.01585
0.51585
1.50100
4.00100
4.11585
5.01585

Table 2: Example 5-minute LC Gradient for Ceramide Analysis.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (10 µL) Add_IS Add Internal Standard in Isopropanol Sample->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Inject Inject Sample (5 µL) Transfer->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-throughput this compound analysis workflow.

troubleshooting_logic Start Carryover Detected (Peak in Blank) Wash_Check Optimize Autosampler Wash Solvent & Volume Start->Wash_Check Column_Check Replace Column with Union Wash_Check->Column_Check No Result_Wash Issue Resolved: Autosampler Wash Wash_Check->Result_Wash Yes Gradient_Check Extend Column Wash in Gradient Column_Check->Gradient_Check Carryover Gone Result_Injector Source is Injector (e.g., Rotor Seal) Column_Check->Result_Injector Carryover Persists Result_Column Issue Resolved: Column/Guard Column Gradient_Check->Result_Column No Result_Gradient Issue Resolved: LC Method Gradient_Check->Result_Gradient Yes Result_Source Contamination in MS Ion Source

Caption: Logic diagram for troubleshooting the source of carryover.

signaling_pathway Dihydroceramide This compound Ceramide C20-Ceramide (Bioactive Signaling Lipid) Dihydroceramide->Ceramide Introduction of 4,5-trans double bond DES1 Dihydroceramide Desaturase 1 (DES1) DES1->Dihydroceramide

Caption: Conversion of Dihydroceramide to Ceramide via DES1 enzyme.

References

Addressing poor peak shape in C20-Dihydroceramide chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of C20-Dihydroceramide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape in this compound chromatography?

Poor peak shape, such as tailing, fronting, or splitting, can arise from a variety of factors.[1] These can be broadly categorized as:

  • Column-Related Issues: Degradation of the column, contamination, or a partially blocked inlet frit are common culprits.[1][2][3]

  • Mobile Phase and Sample Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can lead to peak distortion.[3][4]

  • Chemical Interactions: Secondary interactions between this compound and the stationary phase, such as with residual silanol groups on silica-based columns, can cause peak tailing.[3][5]

  • System and Hardware Issues: Problems like extra-column dead volume, leaks, or improper fittings can contribute to peak broadening and asymmetry.[3][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peaks.[1][3]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue and can often be addressed systematically.[1][2]

Troubleshooting Peak Tailing

// Path for "All Peaks Tailing" all_tailing [label="Likely a physical or system-wide issue.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit [label="Check for blocked column inlet frit.\nBackflush the column.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_void [label="Inspect for column void.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_connections [label="Verify all fittings and connections\n for dead volume.", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_column [label="If unresolved, replace the column.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path for "Only this compound Peak Tailing" one_tailing [label="Likely a chemical interaction issue.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mobile_phase [label="Optimize mobile phase pH.\nConsider adding a modifier (e.g., formic acid).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_silanol [label="Suspect secondary interactions with silanols.", fillcolor="#F1F3F4", fontcolor="#202124"]; use_endcapped_column [label="Use an end-capped column or a column with a different stationary phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is the peak shape concentration-dependent?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_concentration [label="Reduce sample concentration or injection volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks; check_all_peaks -> all_tailing [label="Yes"]; all_tailing -> check_frit -> check_column_void -> check_connections -> replace_column;

check_all_peaks -> one_tailing [label="No"]; one_tailing -> check_silanol -> check_mobile_phase -> use_endcapped_column; one_tailing -> check_overload; check_overload -> reduce_concentration [label="Yes"]; check_overload -> check_silanol [label="No"]; }

Caption: Troubleshooting workflow for peak tailing.

Q3: Can the choice of column affect the peak shape for this compound?

Absolutely. The choice of stationary phase and column hardware can significantly impact peak shape.

  • Stationary Phase: For reversed-phase chromatography of ceramides, C8 or C18 columns are commonly used.[6][7] However, if you are experiencing tailing with a standard silica-based C18 column, it could be due to interactions with residual silanol groups.[3][5] In such cases, consider using an end-capped column or a column with a different base material to minimize these secondary interactions.

  • Pore Size: The pore size of the column packing should be appropriate for the analyte. While not a large molecule, ensuring the pore size allows for unrestricted diffusion can improve peak shape.

  • Column Dimensions: Shorter, narrower columns with smaller particle sizes can lead to sharper, more efficient peaks, but are also more susceptible to clogging and require a system with low dead volume.

Column ParameterRecommendation for this compoundRationale
Stationary Phase C8 or C18Good retention for lipids.
End-capping YesMinimizes tailing from silanol interactions.
Particle Size < 5 µmHigher efficiency and narrower peaks.
Pore Size ~100 ÅSufficient for small molecules like ceramides.

Q4: My peak shape is poor for all analytes, not just this compound. What should I do?

If all peaks in your chromatogram are exhibiting poor shape (e.g., tailing, fronting, or splitting), the issue is likely pre-column and systemic.[2]

  • Check for Blockages: The most common cause is a partially blocked inlet frit on the column.[2] Try back-flushing the column. If that doesn't resolve the issue, the frit may need to be replaced, or the column itself may be compromised.

  • Inspect for Voids: A void in the column packing material can cause peak distortion.[1] This can happen over time or due to sudden pressure changes.

  • Examine System Connections: Ensure all tubing is properly connected and that there are no leaks.[4] Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column volume.[3]

  • Consider the Guard Column: If you are using a guard column, it may be the source of the problem. Try removing it and running a standard to see if the peak shape improves.[2]

Experimental Protocols

Below are example experimental protocols for the analysis of ceramides, which can be adapted for this compound.

Protocol 1: LC-MS/MS Method for Ceramides

This method is adapted from a validated protocol for the quantification of various ceramide species in biological samples.[6]

  • Sample Preparation:

    • Homogenize tissue samples in an ice-cold saline solution.

    • Perform lipid extraction using a chloroform:methanol (1:2, v/v) mixture.

    • Dry the organic phase and reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)[6]

    • Mobile Phase A: Water with 0.2% formic acid[6]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid[6]

    • Flow Rate: 0.3 mL/min[6]

    • Injection Volume: 25 µL[6]

    • Gradient:

      • Start with 50% B for 1 minute.

      • Linear gradient to 100% B over 3 minutes.

      • Hold at 100% B for 12 minutes.

      • Re-equilibrate at 50% B for 5 minutes.[6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[6]

    • Instrument: Triple quadrupole mass spectrometer[6]

General Experimental Workflow

G dry_reconstitute dry_reconstitute hplc hplc dry_reconstitute->hplc ms ms integrate integrate ms->integrate

Caption: A typical workflow for ceramide analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for ceramide analysis.

ParameterTypical ValueReference
Limit of Detection (LOD) 5-50 pg/mL
Limit of Quantification (LOQ) 1.0 - 10 ng/mL[8]
Linearity (R²) > 0.99[9][8]
Intra-day Precision (%RSD) 0.9 - 10.2%[9]
Inter-day Precision (%RSD) 2.1 - 14.0%[9]
Recovery 87 - 113%[10]

References

Method refinement for C20-Dihydroceramide analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of C20-Dihydroceramide in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis using liquid chromatography-mass spectrometry (LC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient extraction from the matrix.- Employ a robust lipid extraction method like Bligh and Dyer. - For plasma samples, consider an additional purification step using silica gel column chromatography to remove interfering lipids.[1] - Ensure complete solvent evaporation and reconstitution in a mobile phase-compatible solvent.
Ion suppression from co-eluting compounds.- Optimize chromatographic separation to resolve this compound from interfering matrix components. - Dilute the sample extract, if the concentration of the analyte is sufficient. - Utilize a more efficient sample cleanup method.
Suboptimal mass spectrometry parameters.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the correct precursor and product ion masses are being monitored in Multiple Reaction Monitoring (MRM) mode. For C20-ceramide, a common transition is m/z 594→264; this should be optimized for this compound.[1]
Poor Peak Shape (Tailing or Fronting) Incompatible injection solvent.- Reconstitute the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column overload.- Reduce the injection volume or dilute the sample.
Column degradation.- Use a guard column to protect the analytical column. - Replace the analytical column if performance does not improve with washing.
High Background Noise Contamination from solvents, glassware, or reagents.- Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware. - Include procedural blanks in your analytical run to identify sources of contamination.
Matrix effects.- Employ a more selective sample preparation technique. - Use a diverter valve to direct the flow to waste during the parts of the gradient where the analyte does not elute.
Inconsistent Results / Poor Reproducibility Inconsistent sample preparation.- Ensure precise and consistent execution of the extraction and cleanup procedures for all samples. - Use an automated liquid handler for improved precision if available.
Instability of the analyte.- Store samples and extracts at appropriate low temperatures (e.g., -80°C) to prevent degradation. - Minimize freeze-thaw cycles.
Variability in internal standard addition.- Add the internal standard early in the sample preparation process to account for losses during extraction and handling.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from complex matrices like plasma or tissues?

A1: A widely used and effective method is the Bligh and Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.[1] For particularly complex matrices like plasma, an additional solid-phase extraction (SPE) step using a silica gel column can significantly improve the purity of the lipid extract and enhance analytical sensitivity by removing highly abundant, non-polar lipids.[1]

Q2: Which type of internal standard should I use for accurate quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d7). If this is not available, a non-naturally occurring odd-chain dihydroceramide (e.g., C17-Dihydroceramide or C19-Dihydroceramide) is a suitable alternative.[1] It is crucial that the internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during extraction and subsequent steps.

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

A3:

  • Column: A C18 or C8 reversed-phase column is commonly used for the separation of ceramides.

  • Mobile Phases: A typical mobile phase system consists of water with a small amount of formic acid (e.g., 0.1-0.2%) as mobile phase A and an organic solvent mixture like acetonitrile/isopropanol (e.g., 60:40, v/v) with formic acid as mobile phase B.[1]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of ceramides and dihydroceramides as it provides good sensitivity for the [M+H]+ ion.

  • Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, offering high selectivity and sensitivity. A characteristic transition for long-chain ceramides involves the fragmentation of the precursor ion to the sphingoid base fragment (m/z 264 for sphingosine).[1] The specific m/z values for this compound should be determined by direct infusion of a standard.

Q4: My this compound peak is co-eluting with other interfering peaks. How can I improve the separation?

A4: To improve chromatographic resolution, you can try several approaches:

  • Gradient Optimization: Adjust the gradient slope to provide more separation power in the region where your analyte elutes.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., C30) or a different particle size.

  • Mobile Phase Modifiers: The choice and concentration of additives in the mobile phase can influence selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but will also increase the run time.

Experimental Protocols

This compound Extraction from Plasma
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of internal standard (e.g., C17-Dihydroceramide).

  • Lipid Extraction (Bligh and Dyer):

    • Add 2 mL of ice-cold chloroform:methanol (1:2, v/v).

    • Vortex thoroughly for 1 minute.

    • Add 0.7 mL of chloroform and vortex again.

    • Add 0.7 mL of water and vortex.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Silica Gel Chromatography Cleanup:

    • Prepare a small silica gel column.

    • Apply the dried lipid extract reconstituted in a non-polar solvent.

    • Wash with a non-polar solvent (e.g., methylene chloride) to elute neutral lipids.

    • Elute the sphingolipids with a more polar solvent mixture (e.g., chloroform:methanol, 9:1, v/v).

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial LC mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B over a run time of approximately 20-30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10-25 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be optimized using a this compound standard. The precursor ion will be [M+H]+, and a characteristic product ion should be selected for quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of long-chain ceramides, including this compound, using LC-MS/MS.

Parameter Typical Value Reference
Linearity Range 0 - 357 ng/mL[2]
Limit of Detection (LOD) 5 - 50 pg/mL[2]
Limit of Quantification (LOQ) 5 - 50 pg/mL[2]
Recovery from Plasma 78 - 91%[2]
Recovery from Liver Tissue 70 - 99%[2]
Recovery from Muscle Tissue 71 - 95%[2]
Inter-assay Precision (%CV) < 15%[3]
Intra-assay Precision (%CV) < 15%[3]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Bligh & Dyer) Spike->Extract Cleanup Silica Gel Cleanup (for Plasma) Extract->Cleanup Dry Dry Down & Reconstitute Cleanup->Dry Cleanup->Dry Optional LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: A generalized workflow for the analysis of this compound.

Dihydroceramide_Signaling Simplified Dihydroceramide Signaling Pathways cluster_synthesis De Novo Synthesis cluster_signaling Cellular Responses Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine 3-ketosphinganine -> Sphinganine Serine_PalmitoylCoA->Sphinganine CerS Ceramide Synthases (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide (dhCer) DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide->DEGS1 Autophagy Autophagy Dihydroceramide->Autophagy Apoptosis Apoptosis Dihydroceramide->Apoptosis ER_Stress ER Stress Dihydroceramide->ER_Stress CellCycleArrest Cell Cycle Arrest Dihydroceramide->CellCycleArrest Ceramide Ceramide Ceramide->Apoptosis CerS->Dihydroceramide DEGS1->Ceramide

Caption: Dihydroceramides are key intermediates in ceramide synthesis and can induce cellular responses.

References

Improving reproducibility in C20-Dihydroceramide quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and accuracy of C20-Dihydroceramide quantification assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The gold standard for this compound quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, allowing for the precise measurement of this compound even in complex biological matrices where it is often present in low concentrations.[1][3] Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity.[2][4][5]

Q2: Why is choosing the right internal standard crucial for reproducibility?

A2: An appropriate internal standard (IS) is critical for correcting variations in sample extraction, processing, and instrument response. For this compound, an ideal IS would be a stable isotope-labeled version (e.g., this compound-d7) or a structurally similar odd-chain dihydroceramide (e.g., C17-Dihydroceramide) that is not naturally present in the sample.[4] Using a proper IS compensates for sample-to-sample variability, which is a major source of irreproducibility.

Q3: Which ionization mode is better for this compound analysis: positive or negative?

A3: Both positive and negative electrospray ionization (ESI) modes can be used.

  • Positive Mode (ESI+): Often used, it typically monitors the transition of the protonated molecule to a characteristic fragment ion, such as m/z 264.3, which corresponds to the sphingoid base after the loss of the fatty acyl group and water.[3][4]

  • Negative Mode (ESI-): This mode can offer enhanced sensitivity and produces structurally informative fragments. A common transition involves the neutral loss of a hexadecenal and water molecule (NL of 258.2 m/z for dihydroceramides).[2][6] However, ionization in negative mode can be suppressed by chloride ions in the sample matrix.[2]

The choice depends on the specific instrument, sample matrix, and potential interferences. Method development should evaluate both modes to determine the most robust option.

Q4: How can matrix effects impact my quantification?

A4: Matrix effects occur when co-eluting substances from the biological sample (e.g., salts, phospholipids) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate this, it is essential to use an appropriate internal standard that experiences similar matrix effects, implement efficient sample cleanup procedures (like solid-phase extraction), and ensure adequate chromatographic separation of this compound from interfering compounds.[3]

Troubleshooting Guide

This guide addresses common problems encountered during this compound quantification.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient extraction of this compound. 2. Suboptimal MS parameters (e.g., collision energy, ionization voltage). 3. Analyte degradation during sample preparation or storage. 4. Insufficient sample concentration.1. Optimize the lipid extraction protocol. A Bligh-Dyer or Folch extraction is a standard starting point.[4] Ensure proper solvent ratios. 2. Tune the mass spectrometer specifically for your this compound standard and internal standard to find the optimal MRM transitions and energies.[4][5] 3. Keep samples on ice or at 4°C during processing and store extracts at -80°C. Avoid repeated freeze-thaw cycles. 4. Concentrate the final lipid extract under nitrogen gas if necessary.
High Variability Between Replicates 1. Inconsistent sample preparation (pipetting errors, solvent evaporation). 2. Poor internal standard mixing. 3. Instrument instability (fluctuating spray). 4. Sample carryover from a previous injection.1. Use calibrated pipettes and be meticulous with solvent handling. Dry down extracts completely and reconstitute in a precise volume. 2. Add the internal standard early in the extraction process and vortex thoroughly to ensure complete mixing. 3. Check the stability of the ESI spray and monitor system pressure. Clean the ion source if needed. 4. Implement a robust column wash step between samples. Inject a blank solvent sample to check for carryover.[7]
Poor Peak Shape (Tailing, Splitting) 1. Column degradation or contamination. 2. Incompatibility between injection solvent and mobile phase. 3. Suboptimal chromatographic gradient. 4. Co-elution with an interfering compound.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the reconstitution solvent is weaker than or similar in composition to the initial mobile phase. 3. Optimize the gradient slope and duration to improve peak focusing. 4. Adjust the mobile phase composition or gradient to better resolve the peak of interest.

Experimental Protocols & Methodologies

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Bligh & Dyer method suitable for extracting this compound.

  • Preparation : Thaw plasma/serum samples on ice.

  • Internal Standard Addition : To 100 µL of sample in a glass tube, add 10 µL of the internal standard working solution (e.g., C17-Dihydroceramide at 500 ng/mL). Vortex for 10 seconds.

  • Monophasic Mixture Formation : Add 375 µL of chloroform:methanol (1:2, v/v). Vortex vigorously for 1 minute.

  • Phase Separation : Add 125 µL of chloroform, vortex for 30 seconds. Add 125 µL of water, vortex for 30 seconds.

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form (upper aqueous, middle protein disk, lower organic).

  • Collection : Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 30-35°C.

  • Reconstitution : Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., methanol/water 80:20 v/v). Vortex and transfer to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Quantification Method

This provides a starting point for developing an LC-MS/MS method.

Parameter Description
LC System UPLC/HPLC system capable of binary gradients.
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium formate.
Mobile Phase B Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid.
Flow Rate 0.3 mL/min.
Column Temperature 50°C.
Injection Volume 5 µL.
Gradient Start at 60% B, ramp to 100% B over 8 min, hold for 2 min, return to 60% B and equilibrate for 2 min.
MS System Triple quadrupole mass spectrometer with an ESI source.
Ionization Mode Positive (ESI+).
MRM Transitions This compound : 596.6 → 264.3C17-Dihydroceramide (IS) : 554.5 → 264.3
Collision Energy Optimize for each transition (typically 25-40 eV).

Note: The exact m/z values may vary slightly based on instrument calibration and adduction. The parent ion for dihydroceramides corresponds to [M+H]+.

Diagrams and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Biological Sample (Plasma, Tissue) is_add 2. Add Internal Standard sample->is_add extract 3. Lipid Extraction (Bligh & Dyer) is_add->extract dry 4. Dry Down (Nitrogen Evaporation) extract->dry reconstitute 5. Reconstitute in Injection Solvent dry->reconstitute lc 6. LC Separation (Reversed-Phase C18) reconstitute->lc ms 7. MS/MS Detection (ESI+, MRM Mode) lc->ms integrate 8. Peak Integration (Analyte & IS) ms->integrate calculate 9. Calculate Peak Area Ratio integrate->calculate quantify 10. Quantify using Calibration Curve calculate->quantify

Caption: General experimental workflow for this compound quantification.

troubleshooting_tree start Problem Encountered p1 Low or No Signal? start->p1 Signal Issue p2 High Variability? start->p2 Precision Issue p3 Poor Peak Shape? start->p3 Chromatography Issue s1a Check Extraction Efficiency p1->s1a Yes s1b Optimize MS Parameters p1->s1b s1c Verify Sample Integrity p1->s1c s2a Review Pipetting & IS Addition p2->s2a Yes s2b Check for Carryover p2->s2b s2c Assess Instrument Stability p2->s2c s3a Check Column & Solvents p3->s3a Yes s3b Optimize LC Gradient p3->s3b

Caption: A decision tree for troubleshooting common assay problems.

sphingolipid_pathway cluster_info De Novo Synthesis palmitoyl Palmitoyl-CoA + Serine sphinganine 3-ketosphinganine Sphinganine palmitoyl->sphinganine SPT enzyme1 Ceramide Synthase (CerS) sphinganine->enzyme1 dhcer This compound enzyme2 Dihydroceramide Desaturase (DEGS) dhcer->enzyme2 cer C20-Ceramide sm Sphingomyelin cer->sm SMS enzyme1->dhcer enzyme2->cer C20-CoA C20:0-CoA C20-CoA->enzyme1

Caption: Simplified de novo synthesis pathway showing this compound.

References

Dealing with isobaric interference in C20-Dihydroceramide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with isobaric interference during the analysis of C20-Dihydroceramide (Cer(d18:0/20:0)).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as N-eicosanoylsphinganine, is a dihydroceramide containing a sphinganine (d18:0) backbone and a 20-carbon fatty acid (20:0).[1] Dihydroceramides are precursors in the de novo synthesis of ceramides and other complex sphingolipids.[2][3][4][5] The analysis of specific dihydroceramide species like this compound is crucial for understanding lipid metabolism and its role in various cellular processes and diseases.

Q2: What is isobaric interference and why is it a problem in this compound analysis?

A2: Isobaric interference occurs when two or more different molecules have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish using mass spectrometry alone.[6] This is a significant challenge in lipidomics as many different lipid species can be isobaric. For this compound, isobaric compounds can lead to inaccurate quantification and misidentification, compromising experimental results.

Q3: What are some common isobaric interferences for this compound (Cer(d18:0/20:0))?

A3: A common potential isobaric interference for this compound (Cer(d18:0/20:0)) is phosphatidylglycerol PG(34:1). Both molecules can have very similar molecular weights, leading to overlapping signals in the mass spectrometer. Other potential isobars can include other lipid classes with a combination of fatty acyl chains that result in the same total number of carbons and degrees of unsaturation.

Q4: What are the primary analytical techniques used for this compound analysis?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of this compound.[7][8] This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to differentiate and quantify specific lipid species.[7]

Troubleshooting Guide: Dealing with Isobaric Interference

This guide provides a step-by-step approach to identifying and resolving isobaric interference in your this compound analysis.

Problem: Inaccurate quantification or suspected co-elution in this compound analysis.

Step 1: Confirm the presence of isobaric interference.

  • High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution mass spectrometer to determine the accurate mass of the analyte. Isobaric species will have slightly different exact masses due to their different elemental compositions.

CompoundMolecular FormulaExact Mass (Da)
This compound (Cer(d18:0/20:0)) C38H77NO3595.5903
Phosphatidylglycerol (PG(16:0/18:1)) C38H73O10P720.4885

Note: While PG(34:1) in general could be an isobar, a more likely isobaric species would have a much closer molecular formula and mass. A more probable isobar for the [M+H]+ adduct of Cer(d18:0/20:0) at m/z 596.5976 would be a different lipid class with a similar elemental composition. A thorough literature search for lipids with a nominal mass of 595 Da is recommended. For the purpose of this guide, we will proceed with the general principles of differentiating isobars.

  • Chromatographic Peak Shape: Examine the chromatographic peak for your target analyte. Tailing, fronting, or the presence of shoulders on the peak may indicate the co-elution of an interfering compound.

Step 2: Optimize chromatographic separation.

If isobaric interference is suspected, the first line of defense is to improve the chromatographic separation.

  • Method 1: Reverse-Phase Liquid Chromatography (RPLC)

    • Principle: Separates lipids based on their hydrophobicity. Longer acyl chains and fewer double bonds lead to longer retention times.

    • Recommendation: Use a C18 or C30 column with a gradient of organic solvents (e.g., methanol, acetonitrile, isopropanol) and water. This can often separate dihydroceramides from more polar lipids like phosphatidylglycerols.

  • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Principle: Separates lipids based on their polarity. More polar head groups interact more strongly with the stationary phase, leading to longer retention times.

    • Recommendation: This can be effective in separating lipid classes with different head groups, such as ceramides and phosphatidylglycerols.[9]

Chromatographic MethodExpected Elution Order
Reverse-Phase (C18) Less polar lipids (e.g., ceramides) will have longer retention times than more polar lipids (e.g., phosphatidylglycerols).
HILIC More polar lipids (e.g., phosphatidylglycerols) will have longer retention times than less polar lipids (e.g., ceramides).[9]

Step 3: Utilize Tandem Mass Spectrometry (MS/MS) for specific detection.

Even with optimized chromatography, complete separation of isobars may not be possible. In such cases, MS/MS provides an additional layer of specificity.

  • Principle: In MS/MS, the precursor ion (the m/z of the intact molecule) is isolated and then fragmented. The resulting product ions are specific to the structure of the molecule.

  • Application: this compound and its potential isobars will produce different fragment ions. By monitoring a unique fragment ion for this compound, you can quantify it even in the presence of a co-eluting isobar.

CompoundPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)
This compound (Cer(d18:0/20:0)) 596.6266.3 (from the d18:0 sphinganine backbone after loss of the fatty acid and water), 284.3 (from the d18:0 sphinganine backbone)
Potential Isobar (e.g., another lipid class) 596.6Will produce different fragment ions depending on its structure. For example, a glycerophospholipid would show fragments corresponding to its headgroup and fatty acids.
  • Multiple Reaction Monitoring (MRM): This is a highly sensitive and specific MS/MS technique used for quantification. It involves monitoring a specific transition from a precursor ion to a product ion. For this compound, the MRM transition would be m/z 596.6 -> 266.3.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

This protocol is a general guideline for lipid extraction. Optimization may be required depending on the sample matrix.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers. The lower organic layer contains the lipids.

  • Drying and Reconstitution:

    • Carefully collect the lower organic layer.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 v/v).

LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute lipids of increasing hydrophobicity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion m/z 596.6 -> Product ion m/z 266.3.

    • Internal Standard: Use a stable isotope-labeled dihydroceramide internal standard (e.g., Cer(d18:0/17:0)) for accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization sample->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc Liquid Chromatography (Reversed-Phase C18) reconstitution->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MS/MS) (MRM: 596.6 -> 266.3) ms->msms peak_integration Peak Integration msms->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification results Results quantification->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Inaccurate Quantification of This compound check_isobar Suspect Isobaric Interference? start->check_isobar hrms Analyze with High-Resolution MS check_isobar->hrms check_mass Different Exact Mass? hrms->check_mass optimize_lc Optimize LC Separation (e.g., change column, gradient) check_mass->optimize_lc Yes no_isobar Interference Unlikely. Check other parameters (e.g., sample prep, instrument calibration). check_mass->no_isobar No check_separation Isobars Separated? optimize_lc->check_separation use_msms Use Specific MS/MS Transition (MRM: 596.6 -> 266.3) check_separation->use_msms No quantify Accurate Quantification check_separation->quantify Yes use_msms->quantify end Problem Resolved quantify->end

Caption: Troubleshooting logic for isobaric interference.

ceramide_synthesis serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine serine->keto_sphinganine SPT sphinganine Sphinganine (d18:0) keto_sphinganine->sphinganine 3-KSR dihydroceramides Dihydroceramides (e.g., this compound) sphinganine->dihydroceramides CerS ceramides Ceramides dihydroceramides->ceramides DEGS1 complex_sphingolipids Complex Sphingolipids ceramides->complex_sphingolipids

Caption: De novo ceramide synthesis pathway.

References

Validation & Comparative

C20-Dihydroceramide vs. C16-Dihydroceramide: A Comparative Guide to their Roles in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, have long been considered biologically inert. However, emerging evidence suggests that these molecules, distinguished by the length of their N-acyl chains, possess distinct and significant roles in cellular signaling. This guide provides a comparative analysis of C20-dihydroceramide and C16-dihydroceramide, focusing on their differential involvement in key cellular processes. While much of the detailed signaling research has focused on their unsaturated counterparts, ceramides, this guide will draw on available data for dihydroceramides and extrapolate potential functions based on the broader understanding of sphingolipid biology.

Biosynthesis and Acyl-Chain Specificity

The initial step in comparing C20- and C16-dihydroceramide lies in their synthesis. Dihydroceramides are formed in the endoplasmic reticulum through the acylation of dihydrosphingosine by a family of six ceramide synthases (CerS). Each CerS exhibits a preference for fatty acyl-CoAs of specific chain lengths, leading to the production of a diverse pool of dihydroceramides.

  • C16-Dihydroceramide is primarily synthesized by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) . These enzymes preferentially utilize palmitoyl-CoA (C16:0-CoA).

  • This compound synthesis is mainly attributed to Ceramide Synthase 4 (CerS4) , which has a broader substrate specificity but shows a preference for medium to long-chain fatty acyl-CoAs, including arachidoyl-CoA (C20:0-CoA).

This enzymatic specificity provides a fundamental mechanism for the differential regulation and function of these two dihydroceramide species.

cluster_ER Endoplasmic Reticulum Dihydrosphingosine Dihydrosphingosine CerS5_6 CerS5 / CerS6 Dihydrosphingosine->CerS5_6 CerS4 CerS4 Dihydrosphingosine->CerS4 Palmitoyl_CoA Palmitoyl-CoA (C16:0) Palmitoyl_CoA->CerS5_6 Arachidoyl_CoA Arachidoyl-CoA (C20:0) Arachidoyl_CoA->CerS4 C16_dhCer C16-Dihydroceramide CerS5_6->C16_dhCer C20_dhCer This compound CerS4->C20_dhCer C16_dhCer C16-Dihydroceramide Accumulation ER_Stress ER Stress C16_dhCer->ER_Stress C20_dhCer This compound Accumulation Behavioral_Changes Anhedonia-like Behavior (in vivo) C20_dhCer->Behavioral_Changes (as Ceramide) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy UPR->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) UPR->Cell_Cycle_Arrest cluster_workflow Lipidomics Workflow Sample 1. Sample Collection (Cells or Tissue) Homogenization 2. Homogenization (in cold methanol) Sample->Homogenization Extraction 3. Lipid Extraction (e.g., Bligh-Dyer method) Homogenization->Extraction LC_Separation 4. LC Separation (Reversed-phase column) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification 6. Quantification (Stable isotope-labeled internal standards) MS_Detection->Quantification

A Comparative Analysis of C20-Dihydroceramide and C20-Ceramide Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid species is paramount. This guide provides an objective comparison of C20-Dihydroceramide and C20-Ceramide, focusing on their distinct functions in key cellular processes. The information herein is supported by experimental data to aid in the design and interpretation of studies involving these very-long-chain sphingolipids.

Ceramides are a class of bioactive lipids that play crucial roles in cellular signaling, influencing processes ranging from apoptosis and cell cycle arrest to autophagy. Dihydroceramides are their immediate precursors in the de novo synthesis pathway, differing only by the absence of a double bond in the sphingoid backbone. While historically considered biologically inert, recent evidence has revealed that dihydroceramides, including the C20 species, possess distinct biological activities. The length of the N-acyl chain is a critical determinant of the biological function of both ceramides and dihydroceramides. C20 sphingolipids fall into the category of very-long-chain sphingolipids.

Comparative Overview of Cellular Functions

FeatureC20-CeramideThis compoundKey Distinctions
Apoptosis Induction Potent InducerGenerally considered less potent or inactive in directly inducing apoptosis compared to its ceramide counterpart. However, its accumulation can lead to cellular stress.The 4,5-trans double bond in C20-Ceramide is largely responsible for its pro-apoptotic activity.
Cell Cycle Arrest Induces G0/G1 phase arrest.Can induce a delay in the G1/S phase transition, often linked to the induction of ER stress.[1]C20-Ceramide more directly impacts cell cycle regulatory proteins.
Autophagy Modulation Can induce both protective and lethal autophagy depending on cellular context.Accumulation can induce autophagy, often as a pro-survival response to cellular stress.[2][3]The functional outcome of induced autophagy (survival vs. death) can differ.
Primary Synthesis Pathway Synthesized from this compound by dihydroceramide desaturase 1 (DES1).[4]Synthesized by the acylation of sphinganine with a C20 fatty acyl-CoA, catalyzed by ceramide synthases (CerS). CerS2 and CerS4 have been shown to utilize C20-acyl-CoAs.[5]This compound is the direct precursor to C20-Ceramide in the de novo pathway.
Known Signaling Interactions Activates protein phosphatases (PP1, PP2A), protein kinases (e.g., JNK), and can modulate membrane properties to form signaling platforms.[6][7]Primarily associated with inducing endoplasmic reticulum (ER) stress and modulating oxidative stress.[1]C20-Ceramide has a broader and more direct range of signaling protein interactions.

Signaling Pathways and Molecular Mechanisms

The functional differences between C20-Ceramide and this compound are rooted in their distinct molecular structures, which dictate their ability to interact with downstream effectors and influence membrane biophysics.

C20-Ceramide: The presence of the 4,5-trans double bond allows C20-Ceramide to participate in the formation of lipid rafts, specialized membrane microdomains that concentrate signaling proteins. This facilitates the activation of downstream signaling cascades, such as the JNK pathway, leading to apoptosis. C20-Ceramide can also directly interact with and modulate the activity of various enzymes, including protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.

dot

Caption: C20-Ceramide Signaling Pathways.

This compound: Lacking the critical double bond, this compound does not effectively induce the same membrane reorganization as C20-Ceramide. Its accumulation, often due to the inhibition of dihydroceramide desaturase (DES), can lead to endoplasmic reticulum (ER) stress. This stress response can, in turn, trigger autophagy as a protective mechanism to restore cellular homeostasis.

dot

Caption: this compound Signaling Pathways.

Experimental Protocols

The following are generalized methodologies for investigating the cellular effects of C20-Ceramide and this compound. Specific concentrations and incubation times should be optimized for the cell type and experimental endpoint.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Lipid Treatment: Prepare stock solutions of C20-Ceramide and this compound in an appropriate solvent (e.g., ethanol or DMSO). Dilute the stock solutions in cell culture medium to the desired final concentrations. It is recommended to complex the lipids with a carrier molecule like bovine serum albumin (BSA) to enhance solubility and delivery.

  • Incubation: Remove the old medium from the cells and replace it with the lipid-containing medium. Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Western Blot
  • Cell Treatment and Lysis: Treat cells with C20-Ceramide or this compound as described above. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with C20-Ceramide or this compound. At the end of the treatment period, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

dot

Caption: General Experimental Workflow.

Conclusion

The functional divergence between C20-Ceramide and this compound underscores the critical importance of the 4,5-trans double bond in the sphingoid backbone for mediating specific cellular outcomes. While C20-Ceramide is a potent activator of signaling pathways leading to apoptosis and cell cycle arrest, this compound's bioactivity appears to be more closely linked to the induction of cellular stress responses, such as autophagy. For researchers in drug development, targeting the enzymes that regulate the balance between these two molecules, such as dihydroceramide desaturase, presents a promising therapeutic strategy. A thorough understanding of their distinct roles is essential for the accurate interpretation of experimental results and the development of novel therapeutic interventions.

References

Validating LC-MS/MS Results for C20-Dihydroceramide: A Guide to Internal Standard Selection and Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sphingolipids, the accurate validation of LC-MS/MS results is paramount. This guide provides a comparative overview of internal standards for the precise quantification of C20-Dihydroceramide, supported by experimental data and detailed protocols.

The robust and reliable quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) hinges on the appropriate use of internal standards to correct for variability in sample preparation and instrument response. The two primary choices for internal standards in sphingolipid analysis are stable isotope-labeled (SIL) standards and non-endogenous, odd-chain lipid standards. This guide will delve into the comparison of these standards, offering insights into their performance and application.

Comparison of Internal Standards for this compound Quantification

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer.

Internal Standard TypeAdvantagesDisadvantagesRecommended Use Case
Stable Isotope-Labeled (SIL) this compound - Co-elutes almost identically with the analyte. - Similar ionization and fragmentation patterns. - Considered the "gold standard" for accuracy and precision.[1][2]- Can be more expensive. - Potential for isotopic interference if not of high isotopic purity.High-throughput clinical assays and studies requiring the highest level of accuracy and precision.[1][2][3][4][5]
Odd-Chain Dihydroceramides (e.g., C17-Dihydroceramide) - More cost-effective than SIL standards. - Not naturally present in most biological samples, avoiding background interference. - Behaves similarly to even-chain dihydroceramides during extraction and chromatography.[6]- May not perfectly co-elute with the analyte. - Differences in ionization efficiency compared to the analyte are possible.Routine analyses where high precision is required but cost is a consideration.[6]

Experimental Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for dihydroceramides, including this compound, using an appropriate internal standard. These values are based on published methodologies and serve as a benchmark for a well-validated assay.[1][2]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) >0.99>0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10Analyte-dependent, typically in the low ng/mL to pg/mL range.[6]
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)90-110%
Precision (CV%) <15% (<20% at LLOQ)<10%
Recovery Consistent and reproducible>85%
Matrix Effect Minimal and compensated for by the internal standard<15%
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of initial concentrationStable under typical laboratory conditions

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and high-throughput method for extracting ceramides and dihydroceramides from biological matrices like serum or plasma.[1][2][4]

  • To 50 µL of the sample (e.g., serum), add 100 µL of an internal standard spiking solution (containing either a SIL or odd-chain dihydroceramide) in a suitable organic solvent (e.g., methanol or ethanol).

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of a precipitation solvent (e.g., acetonitrile or acetone).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the LC mobile phase for injection.

Liquid Chromatography (LC) Separation

Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of dihydroceramides.

a) Reversed-Phase LC Method [1][2]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

b) HILIC Method

  • Column: HILIC column (e.g., silica or amide-based, 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (Mobile Phase A) and ramps down to a lower percentage to elute the polar lipids.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

Mass Spectrometry (MS) Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion will be the [M+H]⁺ adduct. A common product ion for dihydroceramides results from the neutral loss of the fatty acyl group and water. For this compound (d18:0/20:0), the transition would be m/z 596.6 → 284.3.

    • Internal Standards: The MRM transitions for the internal standards should be determined by direct infusion and optimization. For a C17-Dihydroceramide internal standard, the transition would be m/z 554.5 → 284.3. For a SIL this compound (e.g., with a D7-labeled acyl chain), the precursor and product ions will be shifted by the mass of the isotopes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (Reversed-Phase or HILIC) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

Signaling_Pathway cluster_pathway De Novo Sphingolipid Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramides (including C20) Sphinganine->Dihydroceramide CerS Ceramide Ceramides Dihydroceramide->Ceramide DEGS1

Caption: The de novo sphingolipid synthesis pathway leading to this compound.

Logical_Relationship Validation LC-MS/MS Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Validation->Stability IS Internal Standard IS->Accuracy IS->Precision

Caption: Key parameters for LC-MS/MS method validation.

References

A Comparative Guide to the Cross-Validation of HPLC and MS Methods for C20-Dihydroceramide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of C20-Dihydroceramide. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate analytical method for their specific needs.

Quantitative Method Comparison

The selection of an analytical technique for this compound quantification hinges on the specific requirements of the study, such as sensitivity, specificity, and throughput. Both HPLC with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful methods, each with distinct advantages.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Principle Separation by chromatography, followed by detection of fluorescently tagged analytes.Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.
Sample Preparation Lipid extraction, separation of dihydroceramides (e.g., by TLC), deacylation, and fluorescent derivatization.[1][2]Lipid extraction, followed by direct injection or a simplified solid-phase extraction.[3][4][5][6]
Sensitivity (Lower Limit of Quantification) Typically in the low picomole (pmol) range.[2][7][8]Can reach the low nanomolar (nM) to picomolar (pM) range, often reported as low as 1 nM.[5][6]
Specificity Good, but co-elution of structurally similar lipids can interfere with accurate quantification.[7][8]High, due to the ability to select for precursor and product ions specific to this compound.[9]
**Linearity (R²) **Typically >0.97.[2]Typically >0.99.[5][6]
Precision (%CV) Intra- and inter-assay CVs are generally below 15%.Intra- and inter-assay CVs are generally below 15%.[5][6]
Accuracy (% Recovery) Generally in the range of 85-115%.[2]Typically >90%.[5][6]
Throughput Lower, due to the multi-step sample preparation involving derivatization.Higher, with run times as short as 5 minutes per sample.[3][4][5][6]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.

Experimental Protocols

HPLC Method with Fluorescence Derivatization

This protocol is a generalized procedure based on common practices for analyzing dihydroceramides.

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Bligh and Dyer method.

  • Separation of Dihydroceramides: Isolate the dihydroceramide fraction from the total lipid extract using Thin-Layer Chromatography (TLC).[1]

  • Deacylation: Cleave the fatty acid from this compound to yield dihydrosphingosine. This can be achieved by enzymatic (e.g., using sphingolipid ceramide N-deacylase) or chemical (e.g., alkaline hydrolysis) methods.[2]

  • Fluorescent Derivatization: React the liberated dihydrosphingosine with a fluorescent labeling reagent, such as o-phthalaldehyde (OPA) or anthroyl cyanide.[1][7][8]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water is commonly used.

    • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

    • Quantification: Calculate the concentration of this compound based on the peak area of the derivatized dihydrosphingosine, relative to an internal standard.

LC-MS/MS Method

This protocol is a generalized procedure based on established methods for the analysis of ceramides and dihydroceramides.[3][4][5][6][9]

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a stable isotope-labeled this compound) to the sample.

  • Protein Precipitation and Lipid Extraction: Precipitate proteins and extract lipids simultaneously by adding a solvent like methanol or a mixture of methanol and isopropanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the lipids to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid and ammonium formate) and an organic solvent (e.g., methanol/isopropanol with formic acid and ammonium formate).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound should be used for detection and quantification.

    • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of this compound and a typical workflow for its analysis.

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS C20 Ceramide C20 Ceramide This compound->C20 Ceramide DEGS1 Autophagy Autophagy This compound->Autophagy Cell Proliferation Inhibition Cell Proliferation Inhibition This compound->Cell Proliferation Inhibition

Caption: De novo synthesis of this compound and its role in signaling.

Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition Lipid Extraction Lipid Extraction Sample Cleanup Sample Cleanup Lipid Extraction->Sample Cleanup Internal Standard Addition->Lipid Extraction Analysis Analysis Sample Cleanup->Analysis HPLC-FLD HPLC-FLD Analysis->HPLC-FLD Derivatization LC-MS/MS LC-MS/MS Analysis->LC-MS/MS Data Processing Data Processing HPLC-FLD->Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for this compound analysis.

References

A Comparative Analysis of Saturated vs. Unsaturated Dihydroceramides: Effects on Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of saturated and unsaturated dihydroceramides, focusing on their differential impacts on apoptosis, cell proliferation, and related signaling pathways. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of research in sphingolipid biology and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the differential effects of saturated (e.g., C16:0 dihydroceramide) and unsaturated (e.g., C18:1 dihydroceramide) dihydroceramides on key cellular processes. It is important to note that while ceramides are widely studied, direct quantitative comparisons of their dihydro- precursors are less common. The data presented are representative values derived from multiple studies to illustrate the general trends observed.

ParameterSaturated Dihydroceramide (C16:0)Unsaturated Dihydroceramide (C18:1)Reference Cell Line(s)
Apoptosis Induction
% Apoptotic Cells (Annexin V+)~15-25% at 50 µM~5-10% at 50 µMHeLa, Jurkat
Cell Proliferation
IC50~75-100 µM> 150 µMVarious cancer cell lines
Signaling Pathway Markers
p-PERK / Total PERK RatioSignificant IncreaseMinor to No IncreaseH4IIE liver cells
p-IRE1α / Total IRE1α RatioSignificant IncreaseMinor to No IncreaseMyeloid cells
LC3-II / LC3-I RatioModerate IncreaseSlight IncreaseGlioblastoma cells
Bax/Bcl-2 RatioIncreaseNo Significant ChangeHeLa cells

Key Cellular Effects: A Comparative Overview

Apoptosis: Saturated dihydroceramides, such as C16:0 dihydroceramide, exhibit a more pronounced pro-apoptotic effect compared to their unsaturated counterparts, although they are generally less potent than their corresponding ceramides.[1] This effect is often linked to the ability of saturated species to promote the translocation of the pro-apoptotic protein Bax to the mitochondria, a critical step in the intrinsic apoptosis pathway.[2] In contrast, unsaturated dihydroceramides show minimal induction of apoptosis. Some studies even suggest that dihydroceramides can hinder the formation of ceramide channels in the mitochondrial outer membrane, thereby potentially inhibiting ceramide-induced apoptosis.[3]

Cell Proliferation: The accumulation of dihydroceramides, particularly saturated species, has been shown to slow cell proliferation.[4] This is often associated with the induction of Endoplasmic Reticulum (ER) stress, which can lead to a delay in the G1/S transition of the cell cycle.[4] Unsaturated dihydroceramides have a significantly weaker effect on cell proliferation.

ER Stress and Autophagy: Dihydroceramides are known to induce ER stress, a state of disrupted ER homeostasis. Saturated fatty acids, the precursors to saturated dihydroceramides, are potent inducers of ER stress through the activation of the PERK and IRE1α pathways.[5] This effect appears to be more pronounced with saturated dihydroceramides than with unsaturated ones. The induction of ER stress by dihydroceramides can subsequently trigger autophagy, a cellular self-degradation process.[4] The differential impact on autophagy between saturated and unsaturated dihydroceramides is an area of ongoing research, but initial findings suggest a stronger induction by saturated species.[4]

Experimental Protocols

Preparation and Administration of Dihydroceramides

Long-chain dihydroceramides are highly hydrophobic and require specific preparation for effective delivery to cells in culture.

Materials:

  • Dihydroceramide (e.g., C16:0-dhCer, C18:1-dhCer)

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Protocol:

  • Prepare a stock solution of the dihydroceramide in 100% ethanol at a high concentration (e.g., 10-20 mM). Warm the ethanol to 37°C to aid dissolution.

  • Prepare a sterile 10% (w/v) fatty acid-free BSA solution in PBS.

  • For cell treatment, dilute the dihydroceramide stock solution in pre-warmed (37°C) cell culture medium containing a low percentage of serum (e.g., 1-2%) or BSA to achieve the final desired concentration. The final ethanol concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

  • Vortex the final solution gently before adding it to the cells.

  • Include a vehicle control in your experiments (medium with the same final concentration of ethanol/BSA).

Annexin V Apoptosis Assay

This assay is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells by treating them with saturated or unsaturated dihydroceramides for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate with treated and control cells

  • Microplate reader

Protocol:

  • Plate cells in a 96-well plate and treat them with various concentrations of saturated or unsaturated dihydroceramides for the desired duration.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

Apoptosis Pathway

Saturated dihydroceramides can promote apoptosis through the intrinsic pathway, primarily by influencing the balance of Bcl-2 family proteins and promoting the translocation of Bax to the mitochondria.

apoptosis_pathway cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Saturated Dihydroceramide (C16:0) Saturated Dihydroceramide (C16:0) Bcl2 Bcl-2 (Anti-apoptotic) Saturated Dihydroceramide (C16:0)->Bcl2 Inhibits Bax_cyto Bax (Cytosolic) Saturated Dihydroceramide (C16:0)->Bax_cyto Promotes translocation Unsaturated Dihydroceramide (C18:1) Unsaturated Dihydroceramide (C18:1) Unsaturated Dihydroceramide (C18:1)->Bcl2 No significant effect Bax_mito Bax (Mitochondrial) Bax_cyto->Bax_mito MOMP MOMP Bax_mito->MOMP CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis pathway showing the differential effects of dihydroceramides.

ER Stress and Autophagy Pathway

Accumulation of dihydroceramides, especially saturated species, can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent autophagy.

er_stress_autophagy_pathway cluster_stimulus Stimulus cluster_er ER Stress (UPR) cluster_autophagy Autophagy Saturated Dihydroceramide (C16:0) Saturated Dihydroceramide (C16:0) ER_Stress ER Stress Saturated Dihydroceramide (C16:0)->ER_Stress Strongly Induces Unsaturated Dihydroceramide (C18:1) Unsaturated Dihydroceramide (C18:1) Unsaturated Dihydroceramide (C18:1)->ER_Stress Weakly Induces PERK p-PERK ER_Stress->PERK IRE1a p-IRE1α ER_Stress->IRE1a Autophagy_Induction Autophagy Induction PERK->Autophagy_Induction IRE1a->Autophagy_Induction LC3 LC3-I to LC3-II Autophagy_Induction->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome

Caption: ER stress and autophagy induction by dihydroceramides.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of saturated and unsaturated dihydroceramides on cell viability and apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, Jurkat) Treatment Treat Cells with Dihydroceramides (Dose-response & Time-course) Cell_Culture->Treatment DHC_Prep Prepare Dihydroceramide Solutions (Saturated & Unsaturated) DHC_Prep->Treatment MTT MTT Assay (Cell Proliferation) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis) Treatment->AnnexinV Analysis Measure Absorbance (MTT) Analyze by Flow Cytometry (Annexin V) MTT->Analysis AnnexinV->Analysis Comparison Compare Effects & Determine IC50 / % Apoptosis Analysis->Comparison

Caption: Workflow for comparing dihydroceramide effects.

Conclusion

The saturation of the acyl chain in dihydroceramides plays a significant role in their biological activity. Saturated dihydroceramides are generally more potent inducers of apoptosis and inhibitors of cell proliferation compared to their unsaturated counterparts. These differential effects are likely mediated by their distinct impacts on cellular signaling pathways, including the intrinsic apoptosis pathway, ER stress, and autophagy. For researchers in drug development, understanding these differences is crucial for the targeted modulation of sphingolipid metabolism in various disease contexts. Further research is warranted to fully elucidate the specific molecular targets and mechanisms that distinguish the cellular responses to saturated and unsaturated dihydroceramides.

References

Biological activity of C20-Dihydroceramide compared to other sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of C20-Dihydroceramide against other sphingolipids. Historically considered an inactive precursor, recent research has illuminated the distinct and significant roles of dihydroceramides, including those with very long acyl chains like C20, in critical cellular processes. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to offer an objective overview for research and drug development applications.

Executive Summary

While direct quantitative comparisons of this compound's bioactivity are not abundant in current literature, studies on very-long-chain dihydroceramides (VLC-dhCeramides) collectively suggest their involvement in apoptosis, autophagy, and cell cycle regulation. Unlike their unsaturated counterparts (ceramides), which are well-established mediators of cell death and growth arrest, dihydroceramides appear to exhibit nuanced, context-dependent effects. This guide will delve into the available data for VLC-dhCeramides as a proxy to understand the potential activities of this compound.

Data Presentation: this compound vs. Other Sphingolipids

Direct quantitative data for this compound is limited. The following table summarizes findings for very-long-chain (VLC) dihydroceramides (C22:0 and C24:0), which are structurally similar and synthesized by the same enzyme (Ceramide Synthase 2) as this compound, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. These findings suggest that VLC-dihydroceramides can induce a form of caspase-independent cell death associated with autophagy.

Biological ActivitySphingolipidCell LineConcentration/ TreatmentQuantitative OutcomeReference
Cytotoxicity C22:0-DihydroceramideCCRF-CEMNot specifiedStrong positive correlation with cytotoxicity[1]
C24:0-DihydroceramideCCRF-CEMNot specifiedStrong positive correlation with cytotoxicity[1]
Autophagy C22:0-DihydroceramideCCRF-CEMFatty acid supplementation to increase endogenous levelsIncreased LC3B-II levels[1]
Apoptosis (DNA Fragmentation) C22:0-DihydroceramideCCRF-CEMFatty acid supplementation to increase endogenous levelsIncreased TUNEL positivity[1]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and Signaling

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated by dihydroceramide desaturase (DEGS1) to form ceramide. Ceramide Synthase 2 (CerS2) is specifically responsible for the acylation of the sphingoid backbone with very-long-chain fatty acids, including C20, to produce this compound.[2][3]

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT C20_Dihydroceramide This compound Dihydrosphingosine->C20_Dihydroceramide CerS2 C20_Acyl_CoA C20-Acyl-CoA C20_Acyl_CoA->C20_Dihydroceramide CerS2 C20_Ceramide C20-Ceramide C20_Dihydroceramide->C20_Ceramide DEGS1 Autophagy Autophagy C20_Dihydroceramide->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest C20_Dihydroceramide->Cell_Cycle_Arrest Complex_Sphingolipids Complex Sphingolipids C20_Ceramide->Complex_Sphingolipids Apoptosis Apoptosis C20_Ceramide->Apoptosis Experimental_Workflow Cell_Culture Cell Culture (e.g., T-ALL cell lines) Treatment Treatment with This compound vs. Controls Cell_Culture->Treatment Incubation Incubation (Time course) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Caspase Activity) Harvesting->Apoptosis_Assay Autophagy_Assay Autophagy Assay (LC3-II Western Blot) Harvesting->Autophagy_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry with PI) Harvesting->Cell_Cycle_Assay Data_Analysis Quantitative Data Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

References

A Comparative Guide to C20- and C24-Dihydroceramide: Unraveling Acyl-Chain-Specific Roles in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the status of inert precursors, dihydroceramides (dhCer) are now recognized as critical bioactive lipids with distinct cellular functions. The length of the N-acyl chain, in particular, dictates the specific roles of these molecules in vital processes such as autophagy and apoptosis. This guide provides a comprehensive comparison of two key very-long-chain dihydroceramides: C20-dihydroceramide and C24-dihydroceramide, offering insights into their differential impacts on cell fate and their associations with various pathological conditions.

Functional Distinctions Based on Acyl Chain Length

The synthesis of C20 and C24-dihydroceramides is governed by specific ceramide synthases (CerS). Ceramide synthase 4 (CerS4) is primarily responsible for the production of this compound, while CerS2 and CerS3 are the key enzymes for synthesizing C24-dihydroceramide. This enzymatic specificity underscores the distinct biological roles these two molecules are destined to play.

While both C20 and C24-dihydroceramides have been implicated in the regulation of autophagy and apoptosis, emerging evidence suggests they can have divergent and context-dependent effects. Accumulation of very-long-chain dihydroceramides, including C22:0 and C24:0, has been shown to induce a caspase-independent mixed cell death mechanism associated with an increase in autophagy in T-cell acute lymphoblastic leukemia cell lines. Conversely, other studies have pointed to a role for C20:0 dihydroceramide in promoting apoptosis.

The biophysical properties imparted by the different acyl chain lengths are thought to be a key determinant of their distinct functions. Dihydroceramides can alter membrane fluidity and organization, which in turn can influence the activity of membrane-associated proteins and signaling platforms. Notably, dihydroceramides have been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. The precise impact of C20 versus C24 chain length on this inhibitory activity remains an area of active investigation.

Quantitative Data Summary

The following table summarizes the key distinctions and known associations of C20- and C24-dihydroceramide.

FeatureThis compoundC24-Dihydroceramide
Primary Synthesizing Enzyme Ceramide Synthase 4 (CerS4)Ceramide Synthase 2 (CerS2), Ceramide Synthase 3 (CerS3)
Primary Associated Cell Fate Apoptosis, AutophagyAutophagy, Caspase-independent cell death
Disease Association Associated with higher risk of Type 2 Diabetes[1]Complex associations; some studies suggest protective roles, while others link it to cytotoxicity in cancer cells.
Reported Cellular Impact Can induce apoptosis.[2]Induces a mixed cell death mechanism in certain cancer cells.[1]

Signaling Pathways

The accumulation of dihydroceramides, including C20 and C24 species, is known to induce cellular stress, particularly endoplasmic reticulum (ER) stress, which can trigger downstream signaling cascades leading to autophagy or apoptosis.

Dihydroceramide-Induced Autophagy

Increased levels of dihydroceramides can initiate autophagy as a pro-survival response to cellular stress. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and delivers them to the lysosome for degradation and recycling. While the precise molecular triggers that differentiate the autophagic response to C20 versus C24 dihydroceramide are still being elucidated, the general pathway is depicted below.

Dihydroceramide_Autophagy Dihydroceramide-Induced Autophagy Signaling Pathway C20_dhCer This compound ER_Stress ER Stress C20_dhCer->ER_Stress C24_dhCer C24-Dihydroceramide C24_dhCer->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Beclin1 Beclin-1 Complex Activation UPR->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: General signaling pathway for dihydroceramide-induced autophagy.

Dihydroceramide and Apoptosis

Under conditions of prolonged or severe stress, the cellular response can switch from pro-survival autophagy to pro-death apoptosis. Dihydroceramides can influence this switch, in part by modulating the activity of the apoptotic machinery. A key aspect of this is the inhibition of ceramide-induced channel formation in the mitochondrial membrane, which would otherwise lead to the release of pro-apoptotic factors like cytochrome c.

Dihydroceramide_Apoptosis Dihydroceramide Modulation of Apoptosis C20_dhCer This compound Ceramide_Channels Ceramide Channel Formation in Mitochondrial Membrane C20_dhCer->Ceramide_Channels Inhibits C24_dhCer C24-Dihydroceramide C24_dhCer->Ceramide_Channels Inhibits Cytochrome_c Cytochrome c Release Ceramide_Channels->Cytochrome_c Promotes Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Dihydroceramide inhibition of ceramide-mediated apoptosis.

Experimental Protocols

Quantification of C20- and C24-Dihydroceramide in Cultured Cells by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of C20- and C24-dihydroceramides from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Materials and Reagents

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., C17-dihydroceramide or isotopically labeled C20/C24-dihydroceramides)

  • Formic acid

  • Ammonium formate

  • Nitrogen gas source

  • Sonicator

  • Centrifuge (refrigerated)

  • LC-MS/MS system with a C18 reverse-phase column

II. Sample Preparation and Lipid Extraction

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard(s) to each cell suspension.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., for 0.8 mL of aqueous sample, add 2 mL of methanol and 1 mL of chloroform).

    • Vortex the mixture thoroughly and sonicate for 15 minutes in a water bath.

    • Induce phase separation by adding 1 mL of chloroform and 1 mL of water. Vortex again.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume of the initial mobile phase (e.g., 100 µL).

III. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipids based on their hydrophobicity. The exact gradient will need to be optimized for the specific column and instrument.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (d18:0/20:0): Monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., the sphingoid base fragment). The exact m/z values will depend on the specific adducts formed.

      • C24-Dihydroceramide (d18:0/24:0): Monitor the transition from the precursor ion [M+H]+ to the same product ion as for this compound.

      • Internal Standard: Monitor the corresponding MRM transition for the internal standard.

    • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

IV. Data Analysis

  • Integrate the peak areas for the MRM transitions of this compound, C24-dihydroceramide, and the internal standard.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Quantify the amount of each dihydroceramide in the sample by comparing the area ratios to a standard curve generated using known concentrations of C20- and C24-dihydroceramide standards.

  • Normalize the results to the initial cell number or protein concentration.

Caption: Experimental workflow for dihydroceramide quantification.

References

C20-Dihydroceramide: A Promising Predictive Biomarker in Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of C20-dihydroceramide's predictive power for type 2 diabetes, its comparison with other biomarkers, and the underlying biological mechanisms.

Researchers, scientists, and drug development professionals are increasingly focusing on the role of specific lipid species in the pathogenesis of metabolic diseases. Among these, this compound has emerged as a significant predictive biomarker for the development of type 2 diabetes (T2D). This guide provides an objective comparison of this compound with other potential biomarkers, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

Comparative Predictive Performance of this compound

Recent studies have highlighted the strong association between elevated plasma levels of C20:0 dihydroceramide and an increased risk of developing T2D. Quantitative data from several cohort studies demonstrate its predictive value, often years before a clinical diagnosis.

Table 1: Comparison of Dihydroceramides and Ceramides as Predictive Biomarkers for Type 2 Diabetes

BiomarkerAssociation with T2D RiskPredictive PowerNotes
C20:0 Dihydroceramide Positive [1][2]Significant predictor up to 9 years before diagnosis [3]Levels are consistently elevated in individuals who progress to diabetes[3].
C18:0 DihydroceramidePositive[1][4]Strong inverse relationship with insulin sensitivity[4].
C22:0 DihydroceramidePositive[1][2]Associated with higher T2D risk[2].
C16:0 CeramidePositive[5]Associated with higher risk of developing T2D[5].Also linked to cardiovascular disease risk[2].
C18:0 CeramidePositive[2][5]Associated with higher risk of developing T2D[2][5].
C22:0 CeramidePositive[2][5]Associated with higher risk of developing T2D[2][5].
C24:0 CeramideVariableSome studies show association with T2D risk[5].
C20:0 CeramideLower Risk[2]Associated with lower T2D risk[2].In contrast to its dihydro- counterpart.

Experimental Protocols

The quantification of this compound and other sphingolipids in biological samples is crucial for its validation as a biomarker. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of dihydroceramides and ceramides. Specific parameters may need to be optimized based on the instrumentation and standards used.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 10 µL aliquot of plasma, add an internal standard solution containing deuterated ceramide and dihydroceramide species.

  • Add 200 µL of a precipitation solvent (e.g., methanol or a mixture of methanol and isopropanol) to precipitate proteins.[6]

  • Vortex the mixture vigorously.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipids to a new tube for analysis.

2. Liquid Chromatography (LC)

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of solvents is used to separate the different lipid species. Common mobile phases include mixtures of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.[7]

  • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[8]

  • Run Time: The chromatographic run is typically short, around 5 minutes per sample.[6][9]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for this compound and other target lipids are monitored.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

G Experimental Workflow for Dihydroceramide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standards Plasma->IS Precipitation Protein Precipitation (e.g., Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Reverse Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification

Caption: A generalized workflow for the quantification of dihydroceramides in plasma using LC-MS/MS.

Signaling Pathways and Biological Rationale

Elevated levels of certain ceramides and dihydroceramides are implicated in the pathogenesis of insulin resistance and T2D. These bioactive lipids can interfere with key signaling pathways, leading to impaired glucose uptake and increased apoptosis of pancreatic β-cells.

Ceramides are known to activate protein phosphatase 2A (PP2A) and protein kinase C ζ (PKCζ).[10] These enzymes, in turn, inhibit the activity of Akt/PKB, a central node in the insulin signaling cascade responsible for promoting glucose transporter 4 (GLUT4) translocation to the cell membrane.[10] Inhibition of Akt/PKB leads to reduced glucose uptake by cells, a hallmark of insulin resistance.

Furthermore, ceramides can induce β-cell apoptosis through various mechanisms, including the activation of pro-apoptotic pathways and the generation of reactive oxygen species.[11]

G Ceramide-Mediated Insulin Resistance Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Ceramide Increased Ceramides PP2A PP2A Ceramide->PP2A PKCzeta PKCζ Ceramide->PKCzeta PP2A->Akt PKCzeta->Akt

Caption: Ceramide-induced inhibition of the insulin signaling pathway leading to insulin resistance.

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[12] This process leads to the formation of dihydroceramides, which are then converted to ceramides by dihydroceramide desaturase.[13] An accumulation of dihydroceramides, including this compound, may reflect an overactive de novo synthesis pathway, contributing to the overall ceramide pool and subsequent metabolic dysfunction.

G De Novo Ceramide Synthesis Pathway Serine Serine Keto 3-Ketodihydrosphingosine Serine->Keto PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Keto DHS Dihydrosphingosine (Sphinganine) Keto->DHS SPT SPT Keto->SPT Serine Palmitoyltransferase Dihydroceramide Dihydroceramides (e.g., C20-DHC) DHS->Dihydroceramide KSR KSR DHS->KSR 3-Ketodihydrosphingosine Reductase Ceramide Ceramides Dihydroceramide->Ceramide CerS CerS Dihydroceramide->CerS Ceramide Synthase DES DES1 Ceramide->DES Dihydroceramide Desaturase 1

Caption: The de novo synthesis pathway for ceramides, highlighting the formation of dihydroceramides.

Conclusion

The validation of this compound as a predictive biomarker for type 2 diabetes is supported by a growing body of evidence. Its ability to predict disease onset years in advance makes it a valuable tool for identifying at-risk individuals and for the development of targeted therapeutic interventions. Compared to other ceramide species, this compound, along with other long-chain dihydroceramides, shows a particularly strong and consistent association with future T2D development. Further research into the specific roles of different dihydroceramide and ceramide species will continue to refine our understanding of their utility as clinical biomarkers.

References

A Comparative Guide to the Functional Differences Between Erythro- and Threo-Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, were once considered biologically inert. However, emerging evidence has revealed their significant roles in a multitude of cellular processes, including apoptosis, autophagy, and cell cycle regulation. The bioactivity of dihydroceramides is highly dependent on their stereochemistry, with the erythro and threo isomers often exhibiting distinct and even opposing functions. This guide provides a comprehensive comparison of erythro- and threo-dihydroceramide, summarizing key functional differences, presenting supporting experimental data, and detailing the methodologies used in these critical studies.

Core Functional Differences: A Tale of Two Isomers

The primary functional distinction between erythro- and threo-dihydroceramide lies in their impact on cell viability and their metabolic fate within the cell. While the naturally occurring D-erythro-dihydroceramide is generally considered inactive in inducing cell death, the threo-dihydroceramide isomer has been shown to be a potent inducer of apoptosis.[1] This disparity is rooted in the stereospecificity of enzymes involved in sphingolipid metabolism.

Key Functional Distinctions:

  • Apoptosis Induction: Threo-dihydroceramide actively inhibits cell growth and induces apoptosis, whereas erythro-dihydroceramide is largely inactive in these processes.[1]

  • Enzymatic Recognition and Metabolism: Cellular enzymes, particularly those in the sphingolipid biosynthetic pathway, exhibit a high degree of stereospecificity. Threo-dihydroceramide can be metabolized by enzymes such as dihydroceramide synthase to form downstream signaling molecules, while the erythro isomer is often a poor substrate for these enzymes.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting the differential effects of erythro- and threo-dihydroceramide on cell viability and enzyme activity.

Table 1: Effect of Dihydroceramide Stereoisomers on Cell Growth

CompoundCell LineAssayConcentrationResultReference
D-threo-C2-DihydroceramideHL-60Cell Growth Inhibition20 µMSignificant inhibitionBielawska et al., 1993
L-threo-C2-DihydroceramideHL-60Cell Growth Inhibition20 µMSignificant inhibitionBielawska et al., 1993
D-erythro-C2-DihydroceramideHL-60Cell Growth Inhibition20 µMInactiveBielawska et al., 1993
L-erythro-C2-DihydroceramideHL-60Cell Growth Inhibition20 µMInactiveBielawska et al., 1993

Table 2: Substrate Specificity of Dihydroceramide Synthase

SubstrateEnzyme SourceAssayRelative Activity (%)Reference
L-threo-sphinganineRat liver microsomesDihydroceramide synthase activity100Michel et al., 2001
L-erythro-sphinganineRat liver microsomesDihydroceramide synthase activityNot a substrateMichel et al., 2001

Signaling Pathways and Metabolic Fate

The differential biological activities of erythro- and threo-dihydroceramide can be attributed to their distinct interactions with cellular signaling pathways and metabolic enzymes.

Sphingolipid Metabolism

The de novo synthesis of sphingolipids is a key pathway where the stereochemistry of dihydroceramide precursors plays a critical role. Dihydroceramide synthase, a crucial enzyme in this pathway, selectively utilizes the threo isomer of sphinganine to produce threo-dihydroceramide, which can then be further metabolized. The erythro isomer, however, is not readily acylated by this enzyme.

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine KSR KSR 3-Ketosphinganine->KSR D-erythro-Sphinganine D-erythro-Sphinganine CerS CerS D-erythro-Sphinganine->CerS L-threo-Sphinganine L-threo-Sphinganine L-threo-Sphinganine->CerS Active Substrate SPT->3-Ketosphinganine KSR->D-erythro-Sphinganine KSR->L-threo-Sphinganine D-erythro-Dihydroceramide D-erythro-Dihydroceramide CerS->D-erythro-Dihydroceramide L-threo-Dihydroceramide L-threo-Dihydroceramide CerS->L-threo-Dihydroceramide DES1 DES1 D-erythro-Dihydroceramide->DES1 Inactive Inactive D-erythro-Dihydroceramide->Inactive Apoptosis Apoptosis L-threo-Dihydroceramide->Apoptosis D-erythro-Ceramide D-erythro-Ceramide DES1->D-erythro-Ceramide Further Metabolism Further Metabolism D-erythro-Ceramide->Further Metabolism

Caption: De novo sphingolipid synthesis pathway highlighting the stereospecificity of Ceramide Synthase (CerS).

Apoptosis Signaling

Threo-dihydroceramide induces apoptosis through the activation of caspase cascades, a hallmark of programmed cell death. In contrast, erythro-dihydroceramide fails to trigger this apoptotic signaling pathway. The precise molecular targets of threo-dihydroceramide that initiate caspase activation are an area of active investigation.

Threo-Dihydroceramide Threo-Dihydroceramide Pro-caspase-9 Pro-caspase-9 Threo-Dihydroceramide->Pro-caspase-9 Activates Erythro-Dihydroceramide Erythro-Dihydroceramide No Effect No Effect Erythro-Dihydroceramide->No Effect Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 Pro-caspase-3 Pro-caspase-3 Active Caspase-9->Pro-caspase-3 Cleaves Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Apoptotic Substrates Apoptotic Substrates Active Caspase-3->Apoptotic Substrates Cleaves Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: Differential effects of dihydroceramide stereoisomers on the caspase-mediated apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the functional differences between erythro- and threo-dihydroceramide.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare stock solutions of D-erythro-, L-erythro-, D-threo-, and L-threo-C2-dihydroceramide in ethanol. Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of ethanol).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the dihydroceramide isomers as described in the MTT assay protocol.

  • Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells in 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells with PBS. Resuspend the cells in the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP analog (e.g., FITC-dUTP), according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the TUNEL reaction mixture for 60 minutes at 37°C in the dark.

  • Analysis: Wash the cells with PBS. Analyze the fluorescence of the cells using a flow cytometer or a fluorescence microscope. The percentage of fluorescent (TUNEL-positive) cells represents the apoptotic cell population.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: After treatment with dihydroceramide isomers, harvest the cells and lyse them in a chilled lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each lysate. Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore upon cleavage of the substrate by active caspase-3.

  • Data Analysis: Calculate the caspase-3 activity and express it as fold-change relative to the untreated control.

Conclusion

The stereochemistry of dihydroceramides is a critical determinant of their biological function. Threo-dihydroceramide acts as a pro-apoptotic lipid, capable of inducing cell death through caspase-dependent pathways. In stark contrast, the naturally occurring erythro-dihydroceramide is largely inactive in this regard and is not readily metabolized by key enzymes in the sphingolipid biosynthetic pathway. This fundamental difference underscores the importance of stereospecificity in lipid signaling and presents opportunities for the development of targeted therapeutics that can modulate these pathways in diseases such as cancer. Further research into the specific molecular targets of threo-dihydroceramide will undoubtedly provide deeper insights into the intricate roles of sphingolipids in cellular regulation.

References

A Head-to-Head Comparison of Analytical Techniques for C20-Dihydroceramide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C20-Dihydroceramide, a key intermediate in the de novo synthesis of ceramides, has emerged as a bioactive sphingolipid implicated in critical cellular processes such as apoptosis and autophagy. Accurate and reliable quantification of this very-long-chain dihydroceramide is paramount for elucidating its physiological and pathological roles. This guide provides an objective comparison of the primary analytical techniques employed for this compound analysis, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Analytical Techniques

The performance of various analytical techniques for the quantification of this compound is summarized below. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its superior sensitivity and specificity, establishing it as the gold standard in the field.

TechniquePrincipleDerivatization Required?Typical Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.No5 - 50 pg/mL[1]2.8 - 357 ng for C20 ceramide[1]High sensitivity and specificity, capable of multiplexing.[2]High initial instrument cost, requires skilled operators.
GC-MS Gas-phase separation of volatile compounds followed by mass-based detection.Yes (typically silylation).[3]Analyte dependent, generally in the low ng to pg range.Not specifically reported for this compound.Excellent chromatographic resolution for fatty acid profiling.Derivatization adds complexity and potential for analyte loss.[4]
HPLC-FLD Chromatographic separation followed by fluorescence detection of labeled analytes.Yes (fluorescent tagging).< 1 pmol[5]Not specifically reported for this compound.Good sensitivity, more accessible instrumentation than MS.Derivatization is required; potential for co-elution with similar compounds.
TLC Separation on a solid support based on polarity.No (but visualization agents are used).Semi-quantitative at best.Not applicable for quantification.Low cost, simple to perform for qualitative analysis.Low resolution and sensitivity, not suitable for accurate quantification.[6][7]

Signaling Pathways and Experimental Workflows

To understand the biological context and the analytical approaches, the following diagrams illustrate the de novo sphingolipid synthesis pathway, which generates this compound, and a typical experimental workflow for its analysis by LC-MS/MS.

De Novo Sphingolipid Synthesis Pathway

The synthesis of this compound occurs in the endoplasmic reticulum through the de novo pathway, initiated by the condensation of serine and palmitoyl-CoA. The specificity for the C20 acyl chain is determined by ceramide synthase 4 (CerS4).[8][9]

De Novo Sphingolipid Synthesis cluster_ER Endoplasmic Reticulum cluster_signaling Downstream Signaling Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS4 CerS4 Sphinganine->CerS4 C20_AcylCoA C20 Acyl-CoA C20_AcylCoA->CerS4 C20_Dihydroceramide This compound CerS4->C20_Dihydroceramide DEGS1 DEGS1 C20_Dihydroceramide->DEGS1 C20_Dihydroceramide_out This compound C20_Ceramide C20-Ceramide DEGS1->C20_Ceramide Apoptosis Apoptosis C20_Dihydroceramide_out->Apoptosis Induces Autophagy Autophagy C20_Dihydroceramide_out->Autophagy Induces LC-MS_MS_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) InternalStandard Add Internal Standard (e.g., C17-Dihydroceramide) Sample->InternalStandard Extraction Lipid Extraction (e.g., Bligh-Dyer) LC_Separation HPLC Separation (Reversed-Phase C18 Column) Extraction->LC_Separation InternalStandard->Extraction Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Data_Processing Data Acquisition and Processing MS_Analysis->Data_Processing Quantification Quantification (Comparison to Standard Curve) Data_Processing->Quantification

References

Confirming the Structure of C20-Dihydroceramide: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The precise structural elucidation of lipids is paramount in understanding their diverse biological roles and in the development of novel therapeutics. C20-Dihydroceramide, a key intermediate in the sphingolipid metabolic pathway, is implicated in various cellular processes, including apoptosis and cell cycle regulation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as the gold standard for the accurate identification and quantification of this compound. This guide provides an objective comparison of HRMS with alternative techniques and presents the supporting experimental data and protocols necessary for its successful implementation.

High-Resolution MS for this compound: Performance and Comparison

High-resolution mass spectrometry offers unparalleled mass accuracy and resolving power, enabling the confident identification of this compound from complex biological matrices. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through characteristic fragmentation patterns.

Table 1: Comparison of Analytical Techniques for Ceramide Analysis

FeatureHigh-Resolution LC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS)
Specificity Very HighHighLowModerate to High
Sensitivity Very High (pmol to fmol)HighLowHigh
Structural Information Detailed fragmentation patternsProvides fatty acid composition after derivatizationLimitedProvides molecular weight and some fragmentation
Sample Throughput HighModerateHighHigh (for imaging)
Quantitative Precision ExcellentGoodSemi-quantitativeGood (with internal standards)
Key Advantage Precise identification and quantification of intact lipid species.[1]Well-suited for fatty acid profiling.[1]Simple and low cost.Spatially resolved lipid information from tissue sections.[1][2]
Key Limitation High instrument cost and complexity.[1]Requires derivatization, not suitable for intact ceramides.[1]Poor resolution and sensitivity.[1]Matrix effects and potential for in-source fragmentation.

Table 2: Typical Quantitative Performance of LC-HRMS/MS for Dihydroceramide Analysis

ParameterTypical ValueReference
Mass Accuracy < 5 ppm[General knowledge from MS principles]
Limit of Detection (LOD) 5-50 pg/mL[3]
Limit of Quantification (LOQ) 1 nM[4][5]
**Linearity (R²) **> 0.99[5][6]
Intra- and Inter-Assay Precision (%CV) < 15%[5][6]
Extraction Recovery 70-99%[3]

Experimental Protocol: LC-HRMS/MS for this compound

This protocol outlines a typical workflow for the extraction and analysis of this compound from biological samples.

1. Lipid Extraction (Bligh & Dyer Method)

  • Objective: To extract total lipids from a biological sample.

  • Procedure:

    • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS analysis (e.g., methanol).

2. Liquid Chromatography (LC) Separation

  • Objective: To separate this compound from other lipid species.

  • Typical Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.2% formic acid.[3]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[3]

    • Gradient: A linear gradient from 50% B to 100% B.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 30 °C.[7]

3. High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

  • Objective: To detect, identify, and quantify this compound.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • MS Scan Mode: Full scan for precursor ion identification.

    • MS/MS Scan Mode: Product ion scan of the this compound precursor ion.

    • Collision Gas: Argon.[3]

    • Key MS/MS Transition for Dihydroceramides: In positive ion mode, a characteristic fragment at m/z 264.3 is often observed, corresponding to the protonated sphingoid backbone after the loss of water.[7][8] In negative ion mode, neutral losses of 258.2 and 301.3 m/z are characteristic of dihydroceramides.[7][8][9] For this compound (d18:0/20:0), the precursor ion [M+H]+ would be at m/z 596.59.

Visualizing the Workflow and Structural Confirmation

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract reconstitution Reconstitution dried_extract->reconstitution lc LC Separation reconstitution->lc Injection ms High-Resolution MS lc->ms msms Tandem MS (MS/MS) ms->msms quantification Quantification ms->quantification identification Identification msms->identification

Caption: Workflow for this compound analysis.

Fragmentation Pathway of Dihydroceramide in Positive Ion Mode

fragmentation_pathway precursor [M+H]+ this compound fragment1 [M+H - H2O]+ precursor->fragment1 Loss of H2O fragment2 Sphingoid Backbone Fragment (e.g., m/z 264.3 for d18:0) precursor->fragment2 CID fragment3 Acyl Chain Fragment precursor->fragment3 CID

Caption: Dihydroceramide fragmentation in ESI+.

References

Detecting C20-Dihydroceramide: A Comparative Guide to Antibody Specificity and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific lipid species is paramount. This guide provides a comprehensive evaluation of methods for detecting C20-Dihydroceramide, comparing the specificity of antibody-based techniques with the precision of mass spectrometry. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate method for your research needs.

Dihydroceramides are precursors in the de novo synthesis of ceramides and other sphingolipids. The C20 acyl chain variant, this compound, is of increasing interest in various physiological and pathological processes. Consequently, reliable detection methods are crucial. This guide examines the two primary approaches: antibody-based detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Antibody-Based Detection: Navigating the Specificity Challenge

Commercially available antibodies are often marketed for the detection of ceramides, but their specificity for dihydroceramides, and particularly for different acyl chain lengths like C20, requires careful consideration.

Cross-Reactivity with Dihydroceramides

Studies have shown that many anti-ceramide antibodies exhibit significant cross-reactivity with dihydroceramides. For instance, a widely cited study by Cowart et al. (2002) evaluated a polyclonal and a monoclonal anti-ceramide antibody. Their findings indicated that the polyclonal antibody recognized both ceramide and dihydroceramide.[1][2] This lack of discrimination between the two lipid species can be a significant drawback if the goal is to specifically measure this compound.

Influence of Acyl Chain Length

The length of the N-acyl chain can also influence antibody recognition. A study by Krishnamurthy et al. (2007) described the development of a novel rabbit IgG anti-ceramide antibody that can recognize a range of ceramide species, including those with C2, C8, C16, C18, C20, and C24 acyl chains.[1][3][4] However, the relative affinity for each species can vary. The Cowart et al. study also noted that a polyclonal antibody showed strong recognition of C14 and C16-ceramides, with a notable decrease in recognition for C24-ceramide. This suggests that the specificity for this compound of any given anti-ceramide antibody cannot be assumed and must be empirically determined.

Table 1: Specificity of Selected Anti-Ceramide Antibodies

Antibody TypeRecognizes Dihydroceramide?Acyl Chain Length SpecificityReference
Polyclonal AntiserumYesStrong recognition of C14 & C16, weaker for C24[1][2]
Monoclonal IgMYesAlso recognizes phosphatidylcholine and sphingomyelin[1]
Rabbit IgGNot explicitly stated for dihydroceramideRecognizes C2, C8, C16, C18, C20, C24 ceramides[1][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Quantification

As an alternative to antibody-based methods, LC-MS/MS offers a highly specific and quantitative approach for the analysis of lipids, including this compound. This technique separates lipids based on their physicochemical properties followed by mass-based detection and fragmentation, allowing for the precise identification and quantification of individual lipid species.

High Specificity and Multiplexing Capabilities

LC-MS/MS can readily distinguish between ceramides and dihydroceramides based on their mass-to-charge ratio (m/z). Furthermore, it can differentiate between species with different acyl chain lengths. Several studies have published detailed methods for the simultaneous quantification of a wide range of ceramides and dihydroceramides in biological samples.[5][6]

Table 2: LC-MS/MS Parameters for Ceramide and Dihydroceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
C14-Ceramide510264[7]
C16-Ceramide538264[7]
C18:1-Ceramide564264[7]
C18-Ceramide566264[7]
C20-Ceramide 594 264 [7]
C24:1-Ceramide648264[7]
C24-Ceramide650264[7]
C16-Dihydroceramide540.5266.3[5]
C18-Dihydroceramide568.5266.3[5]
This compound 596.6 266.3 [5]
C22-Dihydroceramide624.6266.3[5]
C24:1-Dihydroceramide650.6266.3[5]
C24-Dihydroceramide652.6266.3[5]

Note: The exact m/z values may vary slightly depending on the ionization method and adduct formation.

Experimental Protocols

To aid in the practical application of these techniques, detailed methodologies for key experiments are provided below.

Lipid Overlay Assay for Antibody Specificity Testing

This assay is a common method to qualitatively assess the binding of an antibody to various lipids.

Materials:

  • Nitrocellulose membrane

  • Lipid standards (e.g., this compound, various ceramides, other sphingolipids, phospholipids) dissolved in a suitable solvent (e.g., chloroform/methanol)

  • Blocking buffer (e.g., 3-5% BSA in TBS-T)

  • Primary antibody (the anti-ceramide antibody to be tested)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spot serial dilutions of the lipid standards onto the nitrocellulose membrane.

  • Allow the solvent to evaporate completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane extensively with TBS-T.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again extensively with TBS-T.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

G cluster_prep Membrane Preparation cluster_immuno Immunodetection spot_lipids Spot Lipid Standards on Nitrocellulose dry_membrane Air Dry Membrane spot_lipids->dry_membrane block Block with BSA dry_membrane->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Chemiluminescent Detection wash2->detect

Lipid Overlay Assay Workflow
LC-MS/MS for this compound Quantification

This protocol provides a general framework for the quantitative analysis of this compound. Optimization will be required for specific sample types and instrumentation.

Materials:

  • Internal standards (e.g., deuterated dihydroceramide analogs)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water with formic acid and ammonium formate, methanol/acetonitrile with formic acid and ammonium formate)

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation (Lipid Extraction):

    • Homogenize the biological sample.

    • Add internal standards.

    • Perform a liquid-liquid extraction (e.g., Bligh-Dyer or Folch method) to isolate the lipid fraction.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Inject the reconstituted sample onto the LC column.

    • Separate the lipids using a gradient of mobile phases. The gradient is optimized to resolve different lipid classes and species.

  • Tandem Mass Spectrometry:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Ionize the analytes (e.g., using electrospray ionization - ESI).

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition for this compound (e.g., m/z 596.6 → 266.3) and its internal standard.

    • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenize Homogenize Sample add_is Add Internal Standard homogenize->add_is extract Lipid Extraction add_is->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute lc LC Separation dry_reconstitute->lc msms MS/MS Detection (MRM) lc->msms quantify Quantification msms->quantify

LC-MS/MS Workflow for Dihydroceramide Analysis

De Novo Sphingolipid Synthesis Pathway

The detection of this compound is often relevant in the context of the de novo sphingolipid synthesis pathway, where it serves as a key intermediate.

G Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (adds C20-CoA) Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

Simplified De Novo Sphingolipid Synthesis Pathway

Conclusion and Recommendations

The choice of method for detecting this compound depends critically on the specific research question.

  • Antibody-based methods can be useful for qualitative or semi-quantitative applications where high specificity is not the primary concern, such as in situ localization via immunocytochemistry. However, researchers must be aware of the potential for cross-reactivity with ceramides and other lipids. It is imperative to validate the specificity of any anti-ceramide antibody for this compound before its use in experiments.

  • LC-MS/MS is the recommended method for the specific and accurate quantification of this compound. Its ability to distinguish between closely related lipid species makes it the superior choice for studies requiring precise measurement of changes in this compound levels.

For robust and reproducible results in the study of this compound, we strongly recommend the use of LC-MS/MS. If antibody-based methods are employed, thorough validation of antibody specificity is essential.

References

A Guide to Inter-Laboratory Validation of C20-Dihydroceramide Measurement Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphingolipids, such as C20-dihydroceramide, is critical for understanding their roles in cellular signaling and disease pathogenesis. As research in this area expands, the need for standardized and validated measurement protocols that can be reliably reproduced across different laboratories is paramount. This guide provides a comparison of existing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this compound quantification, supported by experimental data from single-laboratory validation studies. It also discusses the broader context of inter-laboratory validation for sphingolipids.

Data Presentation: Performance of Validated LC-MS/MS Methods

Table 1: Intra- and Inter-Assay Precision and Accuracy for this compound Quantification

MethodAnalyteIntra-Assay CV (%)Inter-Assay CV (%)Intra-Assay Accuracy (% RE)Inter-Assay Accuracy (% RE)
Method A This compound2.1 - 4.53.8 - 6.2-5.3 to 3.1-4.1 to 2.5
Method B C20-Ceramide0.2 - 3.30.2 - 7.3Not ReportedNot Reported

CV: Coefficient of Variation; RE: Relative Error. Data is representative of performance for very-long-chain sphingolipids from validated high-throughput methods.

Table 2: Comparison of Key LC-MS/MS Protocol Parameters

ParameterMethod AMethod B
Sample Preparation Protein precipitation with organic solvent containing internal standards.Bligh and Dyer lipid extraction followed by silica gel column chromatography.
Chromatography Column Reversed-phase C18 (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm)Reversed-phase C18
Mobile Phase A 10 mM ammonium acetate in water with 0.1% formic acid0.1% formic acid in water
Mobile Phase B 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid0.1% formic acid in isopropanol
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS/MS Transition (m/z) 596.6 → 266.3594.0 → 264.0
Total Run Time ~ 5 minutes~ 21 minutes

Experimental Protocols

Method A: High-Throughput Protein Precipitation and LC-MS/MS

This method is designed for rapid and routine analysis of a large number of plasma or serum samples.[1]

  • Sample Preparation:

    • To 10 µL of plasma/serum in a 96-well plate, add 100 µL of a precipitation solution (e.g., acetonitrile/isopropanol) containing a mixture of stable isotope-labeled internal standards, including a this compound analog if available, or a structurally similar odd-chain dihydroceramide.

    • Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Acquity BEH C18, 2.1x50 mm, 1.7 µm particle size, maintained at 60 °C.

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanol (4:3, v/v) with 0.1% formic acid.

    • Flow Rate: 500 µL/min.

    • Gradient: A rapid gradient is employed, starting at a high percentage of mobile phase B, to elute the lipids quickly. For example: 0-0.5 min hold at 85% B, 0.5-1.5 min ramp to 100% B, 1.5-4.0 min hold at 100% B, followed by re-equilibration.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (m/z) 596.6 → Product ion (m/z) 266.3.

    • Dwell times are optimized to ensure a sufficient number of data points across each chromatographic peak.

Method B: Lipid Extraction and LC-MS/MS

This method involves a more extensive sample cleanup, which can be beneficial for reducing matrix effects, but is more time-consuming.[2]

  • Sample Preparation:

    • Lipids are extracted from plasma or tissue homogenates using a modified Bligh and Dyer method.

    • The organic extract is dried down and reconstituted.

    • The sample is further purified using silica gel column chromatography to isolate the ceramide and dihydroceramide fraction from other lipid classes.

    • The purified fraction is dried and reconstituted in an appropriate solvent for LC-MS/MS analysis, after the addition of internal standards.

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Isopropanol with 0.1% formic acid.

    • Flow Rate: ~200-400 µL/min.

    • Gradient: A gradient is run from a lower to a higher percentage of mobile phase B over approximately 15-20 minutes to achieve separation of different sphingolipid species.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for C20-Ceramide (as a proxy for Dihydroceramide): Precursor ion (m/z) 594.0 → Product ion (m/z) 264.0.[2]

Mandatory Visualization

The following diagrams illustrate the de novo biosynthesis pathway for ceramides, which highlights the position of dihydroceramides as key intermediates, and a typical experimental workflow for this compound quantification.

De_Novo_Ceramide_Synthesis cluster_info De Novo Ceramide Biosynthesis Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer This compound DHS->DHCer Ceramide Synthase (CerS) Cer C20-Ceramide DHCer->Cer Dihydroceramide Desaturase (DEGS) Complex Complex Sphingolipids Cer->Complex Synthases

Caption: De Novo Ceramide Biosynthesis Pathway.

Experimental_Workflow Sample Plasma/Serum Sample Spike Spike with Internal Standards Sample->Spike Extract Protein Precipitation or Lipid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS Quantification Workflow.

Discussion on Inter-Laboratory Validation

A large-scale inter-laboratory comparison study for four clinically relevant ceramides (not including this compound) highlighted key factors for achieving reproducible results across different laboratories.[3][4] This study, involving 34 laboratories, demonstrated that while individual labs could achieve high precision (intra-laboratory CVs ≤ 4.2%), the inter-laboratory concordance was lower (inter-laboratory CVs < 14%).[3][4]

Key takeaways from this study, which are directly applicable to the measurement of this compound, include:

  • Importance of Authentic Standards: The use of shared, authentic, stable isotope-labeled internal standards for calibration dramatically reduces data variability between laboratories.[4]

  • Harmonization of Protocols: While not always feasible, the use of a common, validated protocol can help to minimize systematic biases between labs.

  • Reference Materials: The analysis of shared reference materials, such as the NIST Standard Reference Material (SRM) 1950 for human plasma, is crucial for assessing and correcting for systematic quantitative biases and for harmonizing results across different platforms and methodologies.[4]

For this compound, it can be inferred that achieving inter-laboratory agreement with CVs under 15% is a realistic goal, provided that best practices, including the use of appropriate internal standards and reference materials, are followed. The single-laboratory validation data presented in this guide, with inter-assay CVs well below 10%, suggests that individual protocols can be highly robust and reproducible. The next logical step for the research community would be a formal ring trial to establish the inter-laboratory performance for the quantification of a broader panel of dihydroceramides, including this compound.

References

Safety Operating Guide

Navigating the Disposal of C20-Dihydroceramide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. C20-Dihydroceramide, a bioactive sphingolipid utilized in various research applications, requires a systematic approach to its disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.

I. Waste Characterization: The First Step to Compliance

The cornerstone of proper chemical disposal is the accurate characterization of the waste. This compound is not explicitly listed as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). However, this does not automatically classify it as non-hazardous. It is incumbent upon the waste generator to determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

Actionable Steps for Waste Determination:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the physical and chemical properties of a substance. Review the SDS for this compound to identify any data related to flash point, pH, reactivity with other substances, and toxicity. Often, SDS for research chemicals may have limited disposal information, stating that disposal should be in accordance with local, state, and federal regulations.

  • Evaluate for Hazardous Characteristics:

    • Ignitability: Determine if the waste has a flashpoint less than 60°C (140°F). While this compound is a solid with a high melting point, any solutions containing flammable solvents used to dissolve it must be considered.

    • Corrosivity: Assess if the waste is aqueous and has a pH of less than or equal to 2, or greater than or equal to 12.5.

    • Reactivity: Evaluate if the waste is unstable, reacts violently with water, or generates toxic gases when mixed with water.

    • Toxicity: This is the most complex characteristic to assess without specific testing. The EPA's Toxicity Characteristic Leaching Procedure (TCLP) is the designated test. If the waste contains any of the contaminants listed in 40 CFR § 261.24 at or above the specified concentrations, it is considered toxic. Given the lack of publicly available TCLP data for this compound, a conservative approach is warranted.

Recommendation: In the absence of comprehensive data to definitively classify this compound as non-hazardous, it is prudent to manage it as a hazardous waste. This approach ensures the highest level of safety and compliance.

II. Standard Operating Procedure for Disposal

The following procedure outlines the steps for the collection, storage, and disposal of this compound waste, assuming it is being managed as a hazardous chemical waste.

1. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container.

    • Contaminated materials such as gloves, weigh boats, and absorbent pads should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the resulting solution is considered a hazardous waste.

    • Collect the liquid waste in a compatible, leak-proof container with a secure screw-top cap.

    • Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.

  • Labeling:

    • Immediately label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid," "in methanol"). Include the accumulation start date.

2. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[1]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Ensure containers are in good condition and compatible with the waste.

    • It is recommended to use secondary containment to prevent spills.

  • Storage Limits: A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste may be accumulated in an SAA.[2]

3. Disposal Request and Pickup:

  • Once a waste container is full, or if you will no longer be generating that type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly authorized by your EHS department after a thorough hazard assessment.[3]

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative thresholds relevant to hazardous waste management.

ParameterRegulatory ThresholdEPA Regulation
Ignitability (Flash Point) < 60°C (140°F)40 CFR § 261.21
Corrosivity (pH) ≤ 2 or ≥ 12.540 CFR § 261.22
Satellite Accumulation Limit 55 gallons40 CFR § 262.15
Acutely Hazardous Waste Limit 1 quart (liquid) or 1 kg (solid)40 CFR § 262.15

IV. Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory chemical waste management guidelines as stipulated by regulatory bodies such as the EPA. Specific experimental protocols for determining the hazardous characteristics of a chemical waste include:

  • Flash Point Determination: Pensky-Martens Closed-Cup Method (ASTM D93).

  • Corrosivity Determination: pH measurement using a calibrated pH meter or Corrosivity Towards Steel (SW-846 Test Method 1110A).

  • Toxicity Characteristic Leaching Procedure (TCLP): SW-846 Test Method 1311.

These tests are typically performed by specialized laboratories and are generally not conducted by the individual researcher for routine waste disposal.

V. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been generated.

C20_Dihydroceramide_Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start This compound Waste Generated characterization Characterize Waste: Consult SDS & Assess for Ignitability, Corrosivity, Reactivity, Toxicity start->characterization conservative_approach Assume Hazardous (Prudent Practice) characterization->conservative_approach collect_solid Collect Solid Waste: - Original/Compatible Container - Labeled 'Hazardous Waste' conservative_approach->collect_solid Solid collect_liquid Collect Liquid Waste: - Compatible, Sealed Container - Segregate Incompatibles - Labeled 'Hazardous Waste' conservative_approach->collect_liquid Liquid saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa container_management Keep Containers Closed Use Secondary Containment saa->container_management ehs_request Contact EHS for Waste Pickup container_management->ehs_request disposal Proper Disposal by Licensed Facility ehs_request->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling C20-Dihydroceramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling C20-Dihydroceramide (N-Eicosanoylsphinganine) in a laboratory setting. The following procedures are based on best practices for handling similar long-chain bioactive lipids and are intended to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or Latex, powder-freePrevent direct skin contact.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtect eyes from airborne powder or splashes.
Body Protection Laboratory CoatStandard, long-sleevedProtect skin and clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area. A dust mask may be used for large quantities.Avoid inhalation of the powder, especially if it becomes airborne.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match the order.

  • Log the receipt date and lot number in your laboratory inventory system.

Storage
  • Long-Term Storage: Store the container tightly sealed at -20°C for optimal stability.

  • Short-Term Storage: For immediate use, the compound can be brought to room temperature in a desiccator to prevent condensation.

Preparation of Stock Solutions
  • Weighing: As this compound is a powder, perform weighing in a chemical fume hood or on a balance with a draft shield to minimize the dispersion of airborne particles.

  • Solubilization: Refer to the product datasheet for the recommended solvent. Typically, long-chain ceramides are soluble in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of your stock solution.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Unused Compound: Unwanted this compound should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed waste container.

  • Waste Solvent: Solvents containing dissolved this compound should be collected in a properly labeled hazardous waste container for organic solvents.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling this compound task Assess Task start->task weighing Weighing Powder task->weighing Powder Form dissolving Dissolving in Solvent task->dissolving Liquid Form handling_solution Handling Solution task->handling_solution Liquid Form ppe_powder Standard PPE + Consider Dust Mask weighing->ppe_powder ppe_solution Standard PPE dissolving->ppe_solution handling_solution->ppe_solution end Proceed with Experiment ppe_powder->end ppe_solution->end

PPE Selection Workflow for this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.